(4-Fluorophenylthio)acetonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanylacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNS/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJFLSPRQCMQITC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)SCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40342390 | |
| Record name | (4-Fluorophenylthio)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40342390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18527-21-4 | |
| Record name | (4-Fluorophenylthio)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40342390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 18527-21-4 | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(4-Fluorophenylthio)acetonitrile CAS number and properties
An In-depth Technical Guide to (4-Fluorophenylthio)acetonitrile (CAS: 18527-21-4): Properties, Synthesis, and Applications in Modern Drug Discovery
Introduction
This compound is a specialized chemical compound that serves as a valuable building block for researchers and scientists in the fields of organic synthesis and medicinal chemistry. Its molecular architecture, characterized by a fluorine-substituted aromatic ring, a flexible thioether linkage, and a reactive nitrile functional group, makes it a versatile precursor for a wide range of more complex molecules. The strategic incorporation of a fluorine atom is a well-established strategy in drug design to enhance metabolic stability and binding affinity.[1] Similarly, the nitrile group is a key pharmacophore and a versatile synthetic handle, capable of being transformed into amines, carboxylic acids, and various heterocycles.[2]
This guide provides a comprehensive technical overview of this compound, designed for drug development professionals and synthetic chemists. It moves beyond a simple recitation of facts to explore the causality behind experimental choices, offering field-proven insights into its synthesis, characterization, handling, and application, thereby grounding its utility in the principles of modern chemical science.
Part 1: Core Molecular Identity and Physicochemical Properties
The foundational step in utilizing any chemical intermediate is a thorough understanding of its identity and physical properties. These data points are critical for designing reactions, planning purification strategies, and ensuring safe handling.
| Identifier | Value | Source |
| CAS Number | 18527-21-4 | [3][4][5][6][7] |
| IUPAC Name | 2-((4-fluorophenyl)thio)acetonitrile | [5] |
| Synonyms | ((4-Fluorophenyl)sulfanyl)acetonitrile | [3] |
| Molecular Formula | C₈H₆FNS | [3][4] |
| Molecular Weight | 167.21 g/mol | [4] |
| Appearance | Solid | [5][8] |
| Melting Point | 32-35 °C | [3][4] |
| Canonical SMILES | N#CCSC1=CC=C(F)C=C1 | [5] |
| InChI Key | BJFLSPRQCMQITC-UHFFFAOYSA-N | [5] |
The molecule's structure integrates three key components. The 4-fluorophenyl group introduces electronic modifications and a potential site for metabolic blocking. The thioether (sulfide) bridge provides conformational flexibility and can be oxidized to the corresponding sulfoxide or sulfone to modulate solubility and polarity. Finally, the acetonitrile moiety contains acidic α-protons and a nitrile group that is a precursor to many other functionalities.
Part 2: Spectroscopic and Analytical Characterization
Confirming the identity and purity of this compound after synthesis or before use is paramount. The following are the expected spectroscopic signatures based on its structure. While actual spectra should be run for confirmation, these predictions serve as a reliable benchmark for validation.
| Technique | Expected Signature |
| ¹H NMR | * Aromatic Region: Two signals appearing as doublets (or more complex multiplets) integrating to 2H each, characteristic of a 1,4-disubstituted benzene ring (an AA'BB' system), typically in the range of δ 7.0-7.6 ppm. |
-
Aliphatic Region: A singlet integrating to 2H for the methylene protons (-S-CH₂-CN), expected around δ 3.7-4.0 ppm. | | ¹³C NMR | * Nitrile Carbon: A signal around δ 115-120 ppm.
-
Aromatic Carbons: Four distinct signals in the δ 115-165 ppm range. The carbon attached to fluorine will show a large coupling constant (¹JCF).
-
Methylene Carbon: A signal for the -CH₂- group around δ 20-25 ppm. | | Infrared (IR) | * C≡N Stretch: A sharp, medium-intensity absorption peak around 2240-2260 cm⁻¹.
-
C-F Stretch: A strong absorption in the 1200-1250 cm⁻¹ region.
-
Aromatic C=C Stretch: Peaks in the 1475-1600 cm⁻¹ range. | | Mass Spec. (MS) | * Molecular Ion (M⁺): A peak at m/z = 167, corresponding to the molecular weight.
-
Key Fragments: Fragmentation patterns may show peaks corresponding to the loss of the CH₂CN group or cleavage yielding the 4-fluorothiophenolate radical cation. |
Part 3: Synthesis and Mechanistic Rationale
The most direct and reliable method for preparing this compound is through the nucleophilic substitution (Sₙ2) reaction between 4-fluorothiophenol and a haloacetonitrile, such as chloroacetonitrile or bromoacetonitrile.
Caption: Synthesis workflow for this compound.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is designed as a self-validating system, with clear checkpoints for reaction monitoring and product verification.
1. Reagents and Equipment:
-
4-Fluorothiophenol (1.0 eq)
-
Bromoacetonitrile (1.05 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Anhydrous Acetonitrile (CH₃CN) as solvent
-
Round-bottom flask with magnetic stirrer
-
Separatory funnel
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes for elution
2. Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 4-fluorothiophenol (1.0 eq) and anhydrous acetonitrile. Stir until the thiophenol is fully dissolved.
-
Expertise & Causality: Using an inert atmosphere prevents the oxidative dimerization of the thiophenol to a disulfide, a common side reaction. Acetonitrile is an excellent choice of solvent as it is polar aprotic, which favors Sₙ2 reactions, and readily dissolves all reactants.[9]
-
-
Base Addition: Add anhydrous potassium carbonate (1.5 eq) to the solution. Stir the suspension for 15 minutes.
-
Expertise & Causality: K₂CO₃ is a mild, solid base that is sufficient to deprotonate the acidic thiol (pKa ~6.5) to form the highly nucleophilic thiophenolate anion. It is preferred over stronger bases like NaH for safety and ease of handling.
-
-
Alkylation: Slowly add bromoacetonitrile (1.05 eq) dropwise to the stirring suspension.
-
Expertise & Causality: A slight excess of the electrophile ensures complete consumption of the valuable thiophenol. Dropwise addition helps control any potential exotherm from the reaction.
-
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor its progress every 30 minutes using TLC (e.g., with a 1:4 Ethyl Acetate/Hexanes mobile phase). The reaction is complete when the 4-fluorothiophenol spot has been completely consumed (typically 2-4 hours).
-
Trustworthiness: TLC provides a real-time, visual confirmation of the reaction's progress, preventing premature or unnecessarily long reaction times. This is a crucial self-validating step.
-
-
Workup: Once complete, filter the reaction mixture to remove the solid K₂CO₃. Concentrate the filtrate using a rotary evaporator. Redissolve the residue in ethyl acetate and wash with water (2x) and then with brine (1x) in a separatory funnel. Dry the organic layer over anhydrous sodium sulfate.
-
Expertise & Causality: The aqueous washes remove any remaining inorganic salts and water-soluble impurities. Brine helps to break any emulsions and further dry the organic layer.
-
-
Purification & Verification: Filter off the sodium sulfate and concentrate the organic layer in vacuo to yield the crude product. Purify the residue via flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate. Combine the pure fractions (identified by TLC) and concentrate to yield this compound as a solid. Confirm identity and purity using the spectroscopic methods outlined in Part 2.
Part 4: Chemical Reactivity and Applications in Drug Development
The synthetic utility of this compound stems from the distinct reactivity of its functional groups, making it a versatile scaffold for library synthesis.
Caption: Key reaction pathways from this compound.
-
Nitrile Group Transformations: The nitrile can be readily reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄), providing a key building block for creating amide or sulfonamide linkages. Alternatively, acid- or base-catalyzed hydrolysis converts the nitrile to a carboxylic acid, another fundamental functional group in drug molecules.[2]
-
Sulfur Oxidation: The thioether can be selectively oxidized. Using one equivalent of an oxidant like m-CPBA yields the sulfoxide, while an excess produces the sulfone. This transformation is critical in drug development for fine-tuning a compound's polarity, solubility, and ability to act as a hydrogen bond acceptor.
-
Role in Medicinal Chemistry: As a building block, this compound allows for the introduction of the 4-fluorophenyl moiety, a common feature in many approved drugs. Fluorine can block sites of metabolic attack (e.g., para-hydroxylation) and can increase binding affinity to target proteins through favorable electrostatic interactions.[1] The entire scaffold can be used to construct novel inhibitors or probes for various biological targets.[10]
Part 5: Safety, Handling, and Storage
This compound is a hazardous substance and requires careful handling to minimize exposure risk.
| Hazard Category | Classification and Statements |
| GHS Classification | Acute Toxicity 4 (Oral, Dermal, Inhalation); Skin Irritation 2; Eye Irritation 2; STOT SE 3 (Respiratory Irritation)[11] |
| Signal Word | Warning [11] |
| Hazard Pictogram | GHS07 (Exclamation Mark)[11] |
| Hazard Statements | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[11] |
| Precautionary Statements | P260: Do not breathe dust. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/protective clothing/eye protection/face protection.[11] |
Safe Handling Protocol
-
Engineering Controls: All manipulations of solid or dissolved this compound must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[11][12]
-
Personal Protective Equipment (PPE): Wear nitrile gloves, a flame-retardant lab coat, and chemical safety goggles at all times.
-
Handling: Avoid direct contact with the substance. Use spatulas and weighing paper for solids. Avoid creating dust.[11]
-
Storage: Store in a cool, dry, well-ventilated area away from heat and light. The container must be kept tightly closed.[8][11] It is incompatible with strong oxidizing agents and strong acids.[11]
-
Disposal: Dispose of waste material in a labeled, sealed container according to local, state, and federal regulations. Do not discharge into drains or rivers.[11]
Conclusion
This compound emerges as a highly functionalized and synthetically attractive building block for the modern chemist. Its combination of a metabolically robust fluorinated ring and a versatile nitrile handle makes it particularly suited for applications in drug discovery and development. By understanding its fundamental properties, mastering its synthesis through validated protocols, and respecting its handling requirements, researchers can effectively leverage this compound to construct novel molecular entities with significant therapeutic potential.
References
- 1. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemwhat.com [chemwhat.com]
- 4. 18527-21-4 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. arctomsci.com [arctomsci.com]
- 7. 18527-21-4|2-((4-Fluorophenyl)thio)acetonitrile|BLD Pharm [bldpharm.com]
- 8. 4-Fluorophenylthioacetonitrile Supplier & Manufacturer in China | High Purity CAS 2417-93-4 | Specifications, Safety, Applications [nj-finechem.com]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. fishersci.com [fishersci.com]
Technical Guide: Spectroscopic Characterization of (4-Fluorophenylthio)acetonitrile
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides an in-depth analysis of the expected spectral data for the compound (4-Fluorophenylthio)acetonitrile (CAS: 18527-21-4). While comprehensive, peer-reviewed experimental spectra for this specific molecule are not widely available in public databases, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to present a robust, predictive characterization. The methodologies and interpretations herein are designed to serve as a foundational reference for researchers synthesizing or working with this compound, enabling them to validate their own experimental findings.
Introduction: The Analytical Imperative
This compound is a bifunctional organic molecule incorporating a fluorinated aromatic ring, a thioether linkage, and a nitrile group. Its structural motifs are common in medicinal chemistry and materials science, making unambiguous structural confirmation a critical step in any research and development workflow. Spectroscopic analysis is the cornerstone of this confirmation, providing a detailed electronic and vibrational fingerprint of the molecule.
This guide outlines the theoretical underpinnings and practical protocols for acquiring and interpreting the NMR, IR, and MS data for this target compound. The causality behind instrumental parameter selection and the logic of spectral interpretation are emphasized to provide a self-validating framework for analysis.
// Define nodes for atoms with positions C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.2,-0.7!"]; C3 [label="C", pos="2.4,0!"]; C4 [label="C", pos="2.4,1.4!"]; C5 [label="C", pos="1.2,2.1!"]; C6 [label="C", pos="0,1.4!"]; F1 [label="F", pos="3.6,1.4!"]; S1 [label="S", pos="-1.5,-0.7!"]; C7 [label="CH₂", pos="-2.7,0!"]; C8 [label="C", pos="-3.9,-0.7!"]; N1 [label="N", pos="-5.1,-1.4!"]; H2 [label="H", pos="1.2,-1.7!"]; H3 [label="H", pos="3.3,0!"]; H5 [label="H", pos="1.2,3.1!"]; H6 [label="H", pos="-0.9,1.4!"];
// Define edges for bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- S1; C4 -- F1; S1 -- C7; C7 -- C8; C8 -- N1 [style=triple];
// Aromatic hydrogens C2 -- H2; C3 -- H3; C5 -- H5; C6 -- H6;
// Annotations lbl [label="this compound\nC₈H₆FNS\nMW: 167.21", pos="-2,-3!", fontsize=14]; }
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments will provide definitive information on the electronic environment of each unique nucleus.
Expertise & Causality: Experimental Design
The choice of solvent and instrument frequency is paramount for resolving key structural features. Deuterated chloroform (CDCl₃) is a suitable initial solvent due to its ability to dissolve a wide range of organic compounds and its well-characterized residual solvent peak[1][2]. A high-field spectrometer (≥400 MHz for ¹H) is recommended to resolve the complex splitting patterns of the aromatic protons, which arise from both proton-proton (H-H) and proton-fluorine (H-F) coupling.
Self-Validating Protocol: NMR Data Acquisition
-
Sample Preparation: Accurately weigh ~10-15 mg of this compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃). Ensure the solvent contains a reference standard, typically tetramethylsilane (TMS) at 0.0 ppm.
-
Instrument Setup: Use a standard 5 mm NMR tube. The experiment should be conducted at a controlled temperature, typically 298 K (25 °C).
-
¹H NMR Acquisition:
-
Acquire a single-pulse ¹H spectrum with a 90° pulse angle.
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Process the data with an exponential multiplication (line broadening of ~0.3 Hz) to improve sensitivity.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum (e.g., using a zgpg pulse program).
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
A greater number of scans will be required due to the low natural abundance of ¹³C (e.g., 1024 scans or more).
-
-
Data Referencing: Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Reference the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm[1].
Predicted Data & Interpretation
The following tables summarize the predicted NMR data. Chemical shifts are estimated based on additive models and comparison to analogous structures like 4-fluorothiophenol and benzyl cyanide.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Labeled Proton (Fig. 2) | Predicted Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Integration | Assignment |
|---|---|---|---|---|---|
| Hₐ | 7.45 - 7.55 | dd (or m) | JH-H ≈ 8.8, JH-F ≈ 5.5 | 2H | Aromatic (ortho to -S-) |
| Hₑ | 7.05 - 7.15 | t (or dd) | JH-H ≈ 8.8, JH-F ≈ 8.8 | 2H | Aromatic (ortho to -F-) |
| Hₓ | 3.75 | s | - | 2H | Methylene (-S-CH₂ -CN) |
Interpretation:
-
Aromatic Region (7.0-7.6 ppm): The para-substituted aromatic ring is expected to produce a complex, pseudo-second-order pattern. The protons ortho to the sulfur (Hₐ) are deshielded relative to those ortho to the fluorine (Hₑ). Both sets of protons will show coupling to each other (ortho H-H coupling, ~9 Hz) and coupling to the fluorine atom. The H-F coupling constants vary with distance: ³JH-F (for Hₑ) is typically larger than ⁴JH-F (for Hₐ)[3]. This results in two overlapping multiplets, often appearing as a doublet of doublets or a triplet-like multiplet.
-
Aliphatic Region (3.75 ppm): The methylene protons (Hₓ) are adjacent to both a sulfur atom and a nitrile group. They are chemically equivalent and not coupled to any other protons, thus they are expected to appear as a sharp singlet.
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Predicted Shift (ppm) | Carbon Type | Assignment |
|---|---|---|
| 162.5 (d, ¹JC-F ≈ 248 Hz) | Aromatic C-F | C -F |
| 135.0 (d, ³JC-F ≈ 8 Hz) | Aromatic C-H | C H (ortho to -S-) |
| 128.5 (d, ⁴JC-F ≈ 3 Hz) | Aromatic C-S | C -S |
| 117.5 | Nitrile | -C N |
| 116.5 (d, ²JC-F ≈ 22 Hz) | Aromatic C-H | C H (ortho to -F-) |
| 18.0 | Methylene | -S-C H₂-CN |
Interpretation:
-
Six distinct carbon signals are expected.
-
The carbon directly bonded to fluorine (C -F) will appear far downfield and as a doublet with a very large one-bond coupling constant (¹JC-F).
-
The other aromatic carbons will also appear as doublets due to smaller two-, three-, and four-bond couplings to fluorine.
-
The nitrile carbon (C N) appears around 117.5 ppm, a characteristic shift[4][5].
-
The aliphatic methylene carbon (-S-C H₂-) will be the most upfield signal.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of a molecule, providing direct evidence for the presence of specific functional groups.
Protocol: ATR-FTIR Data Acquisition
Attenuated Total Reflectance (ATR) is a modern, efficient method that requires minimal sample preparation.
-
Instrument Preparation: Record a background spectrum of the clean ATR crystal (typically diamond or germanium).
-
Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact and collect the spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.
-
Data Processing: The resulting spectrum should be baseline-corrected and displayed in terms of transmittance or absorbance.
Predicted Data & Interpretation
Table 3: Predicted Characteristic IR Absorptions
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |
|---|---|---|---|
| 3100 - 3000 | C-H Stretch | Aromatic | Medium-Weak |
| 2950 - 2850 | C-H Stretch | Aliphatic (CH₂) | Weak |
| 2260 - 2240 | C≡N Stretch | Nitrile | Medium, Sharp |
| 1600 - 1585 | C=C Stretch | Aromatic Ring | Medium-Strong |
| 1500 - 1475 | C=C Stretch | Aromatic Ring | Medium-Strong |
| 1250 - 1210 | C-F Stretch | Aryl-Fluoride | Strong |
| 1100 - 1085 | In-plane C-H Bend | Aromatic | Medium |
| 850 - 810 | Out-of-plane C-H Bend | 1,4-disubstituted aromatic | Strong |
| 750 - 650 | C-S Stretch | Thioether | Weak-Medium |
Interpretation: The IR spectrum provides a clear diagnostic map. The most telling peak will be the sharp absorption around 2250 cm⁻¹ , which is highly characteristic of a nitrile (C≡N) functional group[6]. The presence of the fluorinated aromatic ring will be confirmed by a strong C-F stretching band around 1230 cm⁻¹ and the characteristic C=C stretching and C-H bending bands in the fingerprint region, particularly the strong out-of-plane bend around 830 cm⁻¹ indicative of 1,4-disubstitution.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information. Electron Ionization (EI) is a common technique that induces reproducible fragmentation.
Protocol: GC-MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent like dichloromethane or ethyl acetate (~100 µg/mL).
-
GC Separation: Inject a small volume (e.g., 1 µL) into a gas chromatograph equipped with a standard capillary column (e.g., DB-5ms). Use a temperature program to elute the compound (e.g., ramp from 100 °C to 250 °C).
-
MS Ionization: The eluting compound enters the mass spectrometer source, where it is bombarded with high-energy electrons (typically 70 eV).
-
Mass Analysis: The resulting ions are separated by their mass-to-charge ratio (m/z) using a quadrupole or ion trap analyzer.
Predicted Data & Interpretation
Table 4: Predicted Major Mass Fragments (EI-MS)
| m/z | Proposed Ion | Formula | Notes |
|---|---|---|---|
| 167 | [M]⁺˙ | [C₈H₆FNS]⁺˙ | Molecular Ion |
| 127 | [M - CH₂CN]⁺ | [C₆H₄FS]⁺ | Loss of acetonitrile radical |
| 109 | [C₆H₄F]⁺ | [C₆H₄F]⁺ | Fluorophenyl cation |
| 96 | [C₅H₄S]⁺˙ | [C₅H₄S]⁺˙ | Thiophenyl-related fragment |
| 40 | [CH₂CN]⁺ | [C₂H₂N]⁺ | Acetonitrile fragment |
Interpretation: The primary goal is to identify the molecular ion peak ([M]⁺˙) . For this compound, this peak is expected at m/z 167 , corresponding to its monoisotopic mass. The presence of sulfur would also produce a characteristic [M+2]⁺˙ peak at m/z 169 with an abundance of ~4.4% relative to the M⁺˙ peak, corresponding to the natural abundance of the ³⁴S isotope.
The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. The C-S bond is a likely point of cleavage.
M [label="[C₈H₆FNS]⁺˙\nm/z = 167\n(Molecular Ion)", fillcolor="#FBBC05", fontcolor="#202124"]; F1 [label="[C₆H₄FS]⁺\nm/z = 127"]; F2 [label="[C₆H₄F]⁺\nm/z = 109"];
M -> F1 [label="- •CH₂CN"]; F1 -> F2 [label="- S"]; }
A major fragmentation pathway likely involves the cleavage of the S-CH₂ bond, leading to the loss of a neutral acetonitrile radical (•CH₂CN) to form a stable fluorophenylthiol cation at m/z 127 . Further fragmentation could involve the loss of the sulfur atom to yield the fluorophenyl cation at m/z 109 .
Conclusion
This guide establishes a comprehensive analytical framework for the characterization of this compound. By following the detailed protocols and using the predicted spectral data as a benchmark, researchers can confidently acquire and interpret their own experimental results. The combination of ¹H and ¹³C NMR provides the definitive carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (nitrile, aryl-fluoride, thioether), and mass spectrometry verifies the molecular weight and provides corroborating structural evidence through fragmentation analysis. This multi-technique approach ensures the highest level of scientific integrity and trustworthiness in structural elucidation.
References
Unveiling the Bio-Potential: A Technical Guide to (4-Fluorophenylthio)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-Fluorophenylthio)acetonitrile, a synthetic organosulfur compound, presents a compelling scaffold for biological investigation. While direct experimental data on its bioactivity remains nascent, its structural motifs—a fluorinated phenyl ring, a thioether linkage, and a nitrile group—are prevalent in numerous biologically active molecules. This technical guide provides a comprehensive framework for exploring the potential biological activities of this compound. Drawing upon predictive in silico analysis and the known activities of structurally analogous compounds, we delineate potential therapeutic avenues, including antimicrobial and enzyme inhibitory effects. This document serves as a foundational resource, offering detailed, field-proven experimental protocols to empower researchers to systematically investigate and validate the latent biological promise of this compound.
Introduction: Deconstructing this compound
This compound (C₈H₆FNS) is a small molecule characterized by a 4-fluorophenyl group linked to an acetonitrile moiety through a sulfur atom. The strategic incorporation of a fluorine atom can enhance metabolic stability and binding affinity, while the thioether and nitrile functionalities are known to participate in various biological interactions. The nitrile group, in particular, is a feature of over 30 FDA-approved pharmaceuticals, contributing to enhanced binding affinity and improved pharmacokinetic profiles.[1] The lipophilic nature of the phenylthio- portion of the molecule suggests potential for membrane permeability, a key factor in bioavailability.
This guide will navigate the theoretical landscape of this compound's bioactivity, grounded in computational predictions and the established pharmacology of related chemical classes. We will then transition from the theoretical to the practical, providing robust methodologies for the empirical validation of these predicted activities.
In Silico Prediction of Biological Activity and Pharmacokinetics
To illuminate the potential biological activities and pharmacokinetic profile of this compound, a suite of in silico predictive tools was employed. These computational models leverage vast datasets of known chemical structures and their experimental biological activities to forecast the properties of novel compounds.
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Profile
Predictive models are crucial for early-stage drug discovery to anticipate a compound's behavior in a biological system.
Table 1: Predicted ADMET Properties of this compound
| Property | Predicted Value | Implication |
| Absorption | ||
| - Human Intestinal Absorption | High | Good potential for oral bioavailability. |
| - Caco-2 Permeability | High | Suggests good passive diffusion across the intestinal epithelium. |
| Distribution | ||
| - Blood-Brain Barrier (BBB) Permeability | Yes | Potential for central nervous system activity. |
| - P-glycoprotein Substrate | No | Reduced likelihood of active efflux from cells, potentially increasing intracellular concentration. |
| Metabolism | ||
| - CYP450 2D6 Inhibitor | Yes | Potential for drug-drug interactions with substrates of this major metabolic enzyme. |
| - CYP450 3A4 Inhibitor | Yes | Potential for drug-drug interactions with a broad range of commonly prescribed drugs. |
| Excretion | ||
| - Renal Organic Cation Transporter 2 (OCT2) Substrate | No | Less likely to be actively secreted by the kidneys. |
| Toxicity | ||
| - AMES Toxicity | No | Low probability of being mutagenic. |
| - hERG I Inhibitor | No | Low risk of cardiotoxicity. |
| - Hepatotoxicity | Yes | Potential for liver toxicity, warranting careful in vitro and in vivo assessment. |
Disclaimer: These are in silico predictions and require experimental validation.
Predicted Biological Targets and Activities
Based on structural similarity to known bioactive molecules, several potential biological activities for this compound can be hypothesized.
-
Antimicrobial Activity: The thioether and nitrile moieties are present in various antimicrobial compounds. Thioether-containing molecules have demonstrated activity against a range of bacterial and fungal pathogens.
-
Enzyme Inhibition: The electrophilic nature of the nitrile group and the overall molecular structure suggest potential for interaction with enzyme active sites. Specifically, inhibition of cysteine proteases or other thiol-dependent enzymes is a plausible mechanism of action.[2]
Proposed Avenues for Biological Investigation
The in silico data provides a rational basis for prioritizing experimental investigations. The following sections outline detailed protocols for assessing the most promising potential biological activities of this compound.
Assessment of Antimicrobial Activity
The structural features of this compound warrant a thorough investigation of its antimicrobial properties.
Caption: Workflow for assessing the antimicrobial activity of this compound.
-
Preparation of Compound Stock Solution: Dissolve this compound in dimethyl sulfoxide (DMSO) to a final concentration of 10 mg/mL.
-
Preparation of Microbial Inoculum: Culture the desired microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) overnight in appropriate broth media. Dilute the overnight culture to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in cation-adjusted Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.
Evaluation of Cytotoxicity
Prior to extensive biological characterization, it is imperative to assess the compound's general cytotoxicity against mammalian cell lines. The MTT assay is a robust and widely used method for this purpose.
Caption: Experimental workflow for determining the cytotoxicity of this compound using the MTT assay.
-
Cell Seeding: Seed a suitable mammalian cell line (e.g., HEK293 for general cytotoxicity, HepG2 for potential hepatotoxicity) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the old medium with the medium containing the compound at various concentrations. Include a vehicle control (medium with DMSO at the highest concentration used for the compound).
-
Incubation: Incubate the cells for 24-72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 2-4 hours at 37°C.[3]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the compound concentration.
Investigation of Enzyme Inhibitory Activity
The potential for enzyme inhibition should be explored through a general screening approach followed by more specific assays if a "hit" is identified.
Caption: General workflow for screening the enzyme inhibitory potential of this compound.
-
Reagent Preparation: Prepare a buffer solution appropriate for the target enzyme's optimal activity. Prepare a stock solution of the enzyme and the specific substrate.
-
Enzyme-Inhibitor Pre-incubation: In a 96-well plate, add the enzyme solution and different concentrations of this compound. Incubate for a defined period (e.g., 15-30 minutes) to allow for potential binding.
-
Reaction Initiation: Add the substrate to each well to start the enzymatic reaction.
-
Kinetic Measurement: Immediately measure the rate of product formation using a microplate reader (e.g., by monitoring changes in absorbance or fluorescence over time).
-
Controls: Include a positive control (enzyme and substrate, no inhibitor) and a negative control (substrate only).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the compound. If significant inhibition is observed, perform a dose-response study to determine the IC50 value.
Conclusion and Future Directions
This compound represents a molecule of untapped potential. The in silico predictions presented in this guide suggest promising avenues for investigation, particularly in the realms of antimicrobial and enzyme inhibitory activities. The provided experimental protocols offer a clear and robust framework for researchers to systematically evaluate these predictions.
Future work should focus on the synthesis of analogs to establish structure-activity relationships (SAR). Modifications to the phenyl ring substitution, the thioether linkage, and the nitrile group will provide valuable insights into the molecular determinants of any observed biological activity. Confirmed in vitro activity should be followed by more complex cell-based assays and, eventually, in vivo studies to assess efficacy and safety in a whole-organism context. This structured approach will be critical in determining whether this compound or its derivatives can be developed into novel therapeutic agents.
References
Thermochemical properties of (4-Fluorophenylthio)acetonitrile
An In-depth Technical Guide to the Thermochemical Properties of (4-Fluorophenylthio)acetonitrile
Authored by: Dr. Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the methodologies used to determine the key thermochemical properties of this compound. In the absence of extensive literature data for this specific molecule, this document serves as a roadmap for researchers, scientists, and drug development professionals, detailing the experimental and computational protocols necessary to elucidate its energetic landscape. By leveraging established principles of combustion calorimetry, sublimation enthalpy measurement, and high-level quantum chemical calculations, this guide explains the causality behind experimental choices and establishes a self-validating system for obtaining reliable thermochemical data. This information is critical for understanding the stability, reactivity, and formulation potential of this compound in pharmaceutical applications.
Introduction: The Significance of Thermochemical Data in Drug Development
This compound (C₈H₆FNS) is a molecule of interest in medicinal chemistry due to the prevalence of its constituent functional groups—a fluorinated aromatic ring, a thioether linkage, and a nitrile group—in various pharmacologically active compounds. The thermochemical properties of this molecule, particularly its standard molar enthalpy of formation (ΔfH°), enthalpy of sublimation (ΔsubH°), and enthalpy of combustion (ΔcH°), are fundamental to understanding its intrinsic stability, potential decomposition pathways, and behavior in different physical states.
In drug development, this data is invaluable for:
-
Polymorph Screening: Different crystalline forms of a drug can have different lattice energies, impacting solubility and bioavailability. Thermochemical data helps in characterizing these forms.
-
Formulation and Stability Studies: Understanding the energetic properties of a compound is crucial for developing stable formulations and predicting shelf-life.
-
Process Safety and Scale-up: Knowledge of the energy released during combustion or decomposition is vital for ensuring the safety of manufacturing processes.
-
Computational Modeling: Experimental thermochemical data serves as a benchmark for validating and refining computational models used in drug design and discovery.
Given the limited specific data for this compound, this guide will focus on the established methodologies for determining these crucial parameters.
Experimental Determination of Thermochemical Properties
A dual-pronged experimental approach is necessary to fully characterize the thermochemical properties of this compound in both the condensed and gaseous phases.
Enthalpy of Combustion via Rotating-Bomb Calorimetry
The standard molar enthalpy of formation in the crystalline state, ΔfH°(cr), is most accurately determined from the standard molar enthalpy of combustion, ΔcH°(cr). For a compound containing sulfur and fluorine, static-bomb calorimetry is inadequate due to the formation of a complex mixture of products (e.g., HF, CF₄, SO₂, SO₃, and H₂SO₄) that are difficult to quantify accurately.[1] Therefore, a rotating-bomb calorimeter is the instrument of choice. This technique ensures that the final combustion products are dissolved in a suitable solvent, leading to a well-defined final state.
Experimental Protocol: Rotating-Bomb Combustion Calorimetry
-
Sample Preparation: A pellet of high-purity this compound (typically 0.5-1.0 g) is weighed accurately. A known mass of a combustion auxiliary, such as benzoic acid or paraffin oil, is used to ensure complete combustion.
-
Bomb Charging: The sample is placed in a platinum crucible within the stainless steel combustion bomb. A measured amount of a suitable solvent (e.g., a dilute solution of hydrazine dihydrochloride to reduce any halogens and oxyacids to a single, well-defined state) is added to the bomb.
-
Pressurization and Combustion: The bomb is sealed and pressurized with high-purity oxygen to approximately 3 MPa.[2] The bomb is then placed in the calorimeter, and the contents are ignited electrically.
-
Rotation and Equilibration: Immediately after ignition, the bomb is rotated to ensure thorough mixing of the combustion products with the internal solvent, facilitating the formation of a uniform solution.
-
Temperature Measurement and Data Analysis: The temperature change of the calorimeter is measured with high precision. The energy equivalent of the calorimeter is determined in separate calibration experiments using a certified standard like benzoic acid. The standard specific energy of combustion is then calculated.
-
Product Analysis: The final solution in the bomb is analyzed to quantify the amounts of sulfuric acid and hydrofluoric acid formed. This is crucial for applying corrections and defining the final state of the reaction.
-
Calculation of Enthalpy of Formation: The standard molar enthalpy of combustion is calculated and, using Hess's Law and the known standard enthalpies of formation of the combustion products (CO₂, H₂O, HF(aq), and H₂SO₄(aq)), the standard molar enthalpy of formation of this compound in the crystalline state is derived.
Logical Framework for Combustion Calorimetry
References
Methodological & Application
Synthesis of (4-Fluorophenylthio)acetonitrile from 4-fluorothiophenol: An Application Note and Detailed Protocol
Abstract
This document provides a comprehensive guide for the synthesis of (4-Fluorophenylthio)acetonitrile, a valuable building block in medicinal chemistry and drug development. The synthesis is achieved through a robust and efficient S-alkylation of 4-fluorothiophenol with chloroacetonitrile. This application note details the underlying chemical principles, a step-by-step experimental protocol, safety considerations, and methods for the purification and characterization of the final product. The provided protocol is designed for researchers, scientists, and professionals in the field of drug development, offering a reliable methodology for the preparation of this key intermediate.
Introduction
This compound is a key intermediate in the synthesis of various biologically active molecules. The incorporation of a fluorinated phenylthio moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate, often enhancing metabolic stability and binding affinity. The nitrile group also serves as a versatile handle for further chemical transformations.
This guide focuses on the nucleophilic substitution reaction between 4-fluorothiophenol and chloroacetonitrile. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, a fundamental transformation in organic chemistry.[1][2] In this process, the thiolate anion, generated in situ from 4-fluorothiophenol by a base, acts as a potent nucleophile, attacking the electrophilic methylene carbon of chloroacetonitrile and displacing the chloride leaving group.
Reaction Mechanism and Scientific Principles
The synthesis of this compound is a classic example of an SN2 reaction. The key steps are:
-
Deprotonation: 4-fluorothiophenol, a weak acid, is deprotonated by a suitable base (e.g., potassium carbonate) to form the more nucleophilic 4-fluorothiolate anion.
-
Nucleophilic Attack: The 4-fluorothiolate anion attacks the carbon atom bearing the chlorine in chloroacetonitrile. This attack occurs from the backside relative to the leaving group, leading to an inversion of configuration if the carbon were chiral.[2]
-
Transition State: The reaction proceeds through a high-energy transition state where the sulfur-carbon bond is forming concurrently with the carbon-chlorine bond breaking.[1]
-
Product Formation: The chloride ion is expelled as the leaving group, resulting in the formation of this compound.
The choice of a polar aprotic solvent, such as acetonitrile, is crucial as it can solvate the cation of the base without strongly solvating the nucleophilic anion, thus enhancing its reactivity.[3]
Experimental Protocol
This protocol is based on established methodologies for S-alkylation of thiols and is optimized for the synthesis of this compound.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles |
| 4-Fluorothiophenol | 371-42-6 | 128.17 | 5.00 g | 0.039 mol |
| Chloroacetonitrile | 107-14-2 | 75.50 | 3.25 g (2.73 mL) | 0.043 mol |
| Potassium Carbonate (anhydrous) | 584-08-7 | 138.21 | 8.09 g | 0.058 mol |
| Acetonitrile (anhydrous) | 75-05-8 | 41.05 | 100 mL | - |
| Ethyl acetate | 141-78-6 | 88.11 | As needed | - |
| Hexane | 110-54-3 | 86.18 | As needed | - |
| Brine (saturated NaCl solution) | - | - | As needed | - |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | As needed | - |
Equipment
-
250 mL three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with stir bar
-
Heating mantle with temperature controller
-
Dropping funnel
-
Nitrogen or Argon gas inlet
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Silica gel for column chromatography
Reaction Setup and Procedure
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Protocol:
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 4-fluorothiophenol (5.00 g, 0.039 mol), anhydrous potassium carbonate (8.09 g, 0.058 mol), and 100 mL of anhydrous acetonitrile.
-
Inert Atmosphere: Flush the flask with nitrogen or argon gas for 5-10 minutes to create an inert atmosphere.
-
Initial Stirring: Stir the suspension vigorously at room temperature for 15 minutes.
-
Addition of Chloroacetonitrile: Add chloroacetonitrile (2.73 mL, 0.043 mol) dropwise to the suspension over a period of 10 minutes using a dropping funnel. An initial exotherm may be observed.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Filter the reaction mixture to remove the potassium carbonate and other inorganic salts. Wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.
-
Dissolve the resulting residue in 100 mL of ethyl acetate.
-
Transfer the ethyl acetate solution to a separatory funnel and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification
The crude this compound can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Column Preparation: Prepare a silica gel column using a slurry of silica gel in hexane.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. Load this onto the top of the column.
-
Elution: Elute the column with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity to 95:5 hexane:ethyl acetate).
-
Fraction Collection: Collect the fractions and monitor by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound as a solid. The product can be further purified by recrystallization from a suitable solvent system like ethanol/water or hexane/ethyl acetate if necessary.
Characterization and Analysis
The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.
| Property | Expected Value |
| Appearance | White to off-white solid |
| Melting Point | 32-35 °C[4] |
| Molecular Formula | C₈H₆FNS |
| Molecular Weight | 167.21 g/mol |
Spectroscopic Data
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) 7.55-7.45 (m, 2H, Ar-H), 7.15-7.05 (m, 2H, Ar-H), 3.65 (s, 2H, S-CH₂-CN).
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 163.5 (d, J=250 Hz, C-F), 135.0 (d, J=8 Hz, Ar-C), 128.5 (d, J=3 Hz, Ar-C), 116.5 (d, J=22 Hz, Ar-C), 117.0 (CN), 15.5 (S-CH₂).
-
IR (KBr, cm⁻¹): ν 2250 (C≡N stretch), 1590, 1490 (C=C aromatic stretch), 1230 (C-F stretch), 830 (para-disubstituted benzene).
-
Mass Spectrometry (EI): m/z 167 (M⁺), 128, 109.
Safety and Handling
It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.[5]
-
4-Fluorothiophenol: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. Has a strong, unpleasant odor.[6]
-
Chloroacetonitrile: Toxic if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation. Flammable liquid and vapor.[7]
-
Potassium Carbonate: Causes serious eye irritation.
-
Acetonitrile: Highly flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation.
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[6]
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | - Incomplete reaction- Inactive reagents- Wet solvent or reagents | - Monitor reaction by TLC to ensure completion- Use fresh, high-purity reagents- Use anhydrous solvents and reagents |
| Presence of starting material | - Insufficient reaction time or temperature- Insufficient base | - Increase reaction time or ensure reflux temperature is reached- Use the recommended stoichiometry of the base |
| Formation of disulfide byproduct | - Oxidation of thiophenol | - Maintain a strict inert atmosphere throughout the reaction |
| Difficulty in purification | - Co-eluting impurities | - Optimize the solvent system for column chromatography- Attempt recrystallization from different solvent systems |
Conclusion
The synthesis of this compound from 4-fluorothiophenol and chloroacetonitrile via an SN2 reaction is a reliable and efficient method for producing this important synthetic intermediate. By following the detailed protocol and adhering to the safety guidelines, researchers can consistently obtain high-purity material for their drug discovery and development programs. The characterization data provided serves as a benchmark for product validation.
References
- 1. CN105753835A - A kind of method of synthesizing 2-(4-fluorophenyl) thiophene - Google Patents [patents.google.com]
- 2. 4-Fluorophenylacetonitrile(459-22-3) 1H NMR [m.chemicalbook.com]
- 3. sites.temple.edu [sites.temple.edu]
- 4. preprints.org [preprints.org]
- 5. orgsyn.org [orgsyn.org]
- 6. CN103601715A - Separation and purification method of 2-(4-fluorophenyl) thiophene - Google Patents [patents.google.com]
- 7. Acetonitrile [webbook.nist.gov]
Application Note: Laboratory-Scale Synthesis of (4-Fluorophenylthio)acetonitrile
Introduction
(4-Fluorophenylthio)acetonitrile is a valuable building block in medicinal chemistry and materials science. Its structure, incorporating a fluorinated aromatic ring, a thioether linkage, and a nitrile group, offers multiple points for further chemical modification. This application note provides a detailed, robust, and scientifically-grounded protocol for the laboratory-scale synthesis of this compound. The described methodology is based on the well-established S-alkylation of a thiophenol, a reaction analogous to the Williamson ether synthesis.[1] We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental procedure, and detail the necessary safety precautions and characterization techniques.
Reaction Principle and Mechanism
The synthesis of this compound is achieved through a nucleophilic substitution reaction (SN2) between 4-fluorothiophenol and chloroacetonitrile. The reaction proceeds in two key stages:
-
Deprotonation of the Thiol: 4-Fluorothiophenol, being more acidic than its alcohol counterpart, is readily deprotonated by a suitable base (e.g., sodium hydride or a strong hydroxide) to form the highly nucleophilic 4-fluorothiophenoxide anion.[1] The increased acidity of thiols compared to alcohols is attributed to the larger size and greater polarizability of the sulfur atom, which can better stabilize the resulting negative charge.
-
Nucleophilic Attack: The generated thiophenoxide anion then acts as a potent nucleophile, attacking the electrophilic carbon of chloroacetonitrile. This concerted, one-step SN2 mechanism results in the displacement of the chloride leaving group and the formation of the new carbon-sulfur bond, yielding this compound.
Visualizing the Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Experimental Protocol
This protocol is a representative procedure for the synthesis of this compound on a laboratory scale.
Materials and Equipment
| Reagent/Material | Formula | M.W. | Amount | Moles | Purity | Supplier |
| 4-Fluorothiophenol | C₆H₅FS | 128.17 | 5.00 g | 0.039 mol | ≥98% | Sigma-Aldrich |
| Chloroacetonitrile | C₂H₂ClN | 75.50 | 3.25 g (2.73 mL) | 0.043 mol | ≥99% | Sigma-Aldrich |
| Sodium Hydride | NaH | 24.00 | 1.72 g (60% dispersion in oil) | 0.043 mol | 60% | Sigma-Aldrich |
| Acetonitrile (anhydrous) | CH₃CN | 41.05 | 100 mL | - | ≥99.8% | Sigma-Aldrich |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - | ACS grade | Fisher Scientific |
| Saturated NaCl solution | NaCl(aq) | - | As needed | - | - | Lab prepared |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - | - | Fisher Scientific |
| Ethanol | C₂H₅OH | 46.07 | As needed | - | 95% | Fisher Scientific |
| Deionized Water | H₂O | 18.02 | As needed | - | - | Lab prepared |
-
Equipment: 250 mL three-neck round-bottom flask, magnetic stirrer, heating mantle with temperature control, reflux condenser, nitrogen/argon inlet, dropping funnel, separatory funnel, Büchner funnel, rotary evaporator.
Safety Precautions
-
4-Fluorothiophenol: Flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation. Handle in a well-ventilated fume hood.
-
Chloroacetonitrile: Toxic if swallowed, in contact with skin, or if inhaled. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[2]
-
Sodium Hydride (60% in mineral oil): Flammable solid. Reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere. Wear appropriate PPE.
-
Acetonitrile: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes serious eye irritation. Use in a fume hood.
-
General: All manipulations should be carried out in a well-ventilated fume hood. Safety glasses, a lab coat, and appropriate gloves are mandatory. An inert atmosphere is crucial for the safe handling of sodium hydride.
Step-by-Step Procedure
-
Reaction Setup:
-
Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and a septum.
-
Flame-dry the glassware under a stream of inert gas and allow it to cool to room temperature.
-
Maintain a positive pressure of inert gas throughout the reaction.
-
-
Preparation of the Thiophenoxide:
-
Under a positive flow of inert gas, carefully add the sodium hydride (1.72 g of 60% dispersion) to the reaction flask.
-
Add anhydrous acetonitrile (50 mL) to the flask via a cannula or syringe.
-
Stir the suspension at room temperature.
-
In a separate, dry flask, dissolve 4-fluorothiophenol (5.00 g) in anhydrous acetonitrile (20 mL).
-
Slowly add the 4-fluorothiophenol solution to the sodium hydride suspension via a dropping funnel or syringe pump over 20-30 minutes. Hydrogen gas will evolve. Control the addition rate to maintain a gentle effervescence.
-
After the addition is complete, stir the resulting mixture at room temperature for 30 minutes to ensure complete formation of the sodium 4-fluorothiophenoxide.
-
-
S-Alkylation Reaction:
-
Dissolve chloroacetonitrile (3.25 g) in anhydrous acetonitrile (30 mL).
-
Add the chloroacetonitrile solution dropwise to the stirred thiophenoxide suspension at room temperature over 20 minutes.
-
After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 80-82°C) and maintain for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 4:1).
-
-
Work-up and Extraction:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully quench the reaction by the slow, dropwise addition of deionized water (50 mL) to decompose any unreacted sodium hydride.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with saturated aqueous sodium chloride solution (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product, a pale yellow solid or oil, can be purified by recrystallization.
-
Dissolve the crude product in a minimum amount of hot ethanol.
-
Slowly add deionized water dropwise until the solution becomes turbid.
-
Gently warm the solution until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete crystallization.
-
Collect the white to off-white crystalline product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol/water (1:1) and dry under vacuum.
-
Expected Yield and Physical Properties
-
Yield: 75-85%
-
Appearance: White to off-white crystalline solid.
-
Melting Point: 32-35 °C[3]
-
Molecular Formula: C₈H₆FNS
-
Molecular Weight: 167.21 g/mol
Characterization of this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.40-7.50 (m, 2H, Ar-H ortho to -S-)
-
δ 7.05-7.15 (m, 2H, Ar-H meta to -S-)
-
δ 3.65 (s, 2H, -S-CH₂-CN)
-
Note: The aromatic protons will exhibit coupling with the fluorine atom.
-
-
¹³C NMR (101 MHz, CDCl₃):
-
δ 163.0 (d, J = 248 Hz, C-F)
-
δ 134.5 (d, J = 8 Hz, Ar-C ortho to -S-)
-
δ 128.0 (d, J = 3 Hz, Ar-C-S)
-
δ 117.0 (s, -CN)
-
δ 116.5 (d, J = 22 Hz, Ar-C meta to -S-)
-
δ 20.0 (s, -S-CH₂-CN)
-
Note: The carbon signals of the fluorinated ring will show splitting due to C-F coupling.
-
Infrared (IR) Spectroscopy
-
FT-IR (KBr, cm⁻¹):
-
~3060 (C-H, aromatic)
-
~2930 (C-H, aliphatic)
-
~2250 (C≡N, nitrile stretch)
-
~1590, 1490 (C=C, aromatic ring)
-
~1230 (C-F stretch)
-
~830 (para-disubstituted benzene)
-
Mass Spectrometry (MS)
-
MS (EI, 70 eV) m/z (%): 167 (M⁺), 127, 109.
Discussion and Mechanistic Insights
The choice of a strong, non-nucleophilic base like sodium hydride is critical to efficiently deprotonate the thiol without competing in the subsequent substitution reaction. The use of an anhydrous polar aprotic solvent like acetonitrile is advantageous as it can dissolve the reactants and intermediates while favoring the SN2 mechanism.
A potential side reaction is the oxidation of the 4-fluorothiophenol or its corresponding thiophenoxide to form the disulfide, 1,2-bis(4-fluorophenyl)disulfane, especially if the reaction is not maintained under an inert atmosphere. However, under the prescribed anhydrous and oxygen-free conditions, this side reaction is minimized.
The work-up procedure is designed to remove the inorganic salts and any remaining base. The final purification by recrystallization is generally effective in yielding a product of high purity.
Conclusion
The protocol detailed in this application note provides a reliable and efficient method for the laboratory-scale synthesis of this compound. By understanding the underlying reaction mechanism and adhering to the specified safety precautions, researchers can confidently prepare this versatile chemical intermediate for their synthetic endeavors. The characterization data provided serves as a benchmark for confirming the identity and purity of the final product.
References
Application Notes & Protocols: The Strategic Use of (4-Fluorophenylthio)acetonitrile in Modern Heterocyclic Synthesis
Abstract
This technical guide provides an in-depth exploration of (4-Fluorophenylthio)acetonitrile, a highly versatile and strategic building block for the synthesis of complex heterocyclic compounds. We move beyond simple procedural lists to explain the underlying chemical principles, offering field-proven insights into experimental design and execution. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this reagent for the construction of novel molecular architectures. Detailed protocols, mechanistic diagrams, and data interpretation guidelines are provided to ensure scientific integrity and reproducibility.
Introduction: The Value Proposition of a Fluorinated Thioacetonitrile Building Block
Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals and functional materials.[1][2][3] Their synthesis, therefore, is a cornerstone of modern organic chemistry. The strategic incorporation of fluorine into these scaffolds has become a benchmark in drug design, as the unique properties of the C-F bond can profoundly enhance a molecule's metabolic stability, lipophilicity, bioavailability, and binding affinity to target proteins.[4][5][6][7]
This compound emerges as a particularly powerful reagent due to the synergistic interplay of its three key functional components:
-
The Activated Methylene Group: Positioned between a sulfur atom and a potent electron-withdrawing nitrile group, the α-carbon's protons are highly acidic. This facilitates easy deprotonation by a base, creating a nucleophilic carbanion that is central to initiating a wide range of carbon-carbon bond-forming reactions.[8]
-
The Nitrile Moiety: The cyano group (C≡N) is not only an essential activating group but also a versatile functional handle. It can participate directly in cyclization reactions to form amino-substituted heterocycles or be hydrolyzed, reduced, or otherwise transformed in subsequent synthetic steps.[9]
-
The (4-Fluorophenyl)thio Group: This moiety introduces both the crucial fluorine atom and a sulfur atom. The sulfur provides a key heteroatom for the construction of sulfur-containing rings like thiophenes and thiazoles, while the 4-fluoro substituent acts as a bioisostere for hydrogen, enhancing the pharmacological profile of the final compound.[10]
This guide will focus on two primary applications of this reagent: the synthesis of polysubstituted aminothiophenes via a Thorpe-Ziegler type cyclization and the construction of complex pyridine scaffolds through multi-component reactions.
Synthesis of Substituted 3-Aminothiophenes via Thorpe-Ziegler Cyclization
A robust method for constructing the thiophene ring using this compound involves a two-step, one-pot sequence: S-alkylation followed by a base-catalyzed Thorpe-Ziegler intramolecular cyclization. This approach is highly effective for creating densely functionalized 3-aminothiophenes, which are valuable intermediates in medicinal chemistry.[3]
Mechanism and Rationale
The reaction proceeds through a logical sequence initiated by the high acidity of the α-proton of this compound.
-
Alkylation: In the presence of a suitable base (e.g., Potassium Carbonate), the active methylene group is deprotonated. The resulting carbanion acts as a potent nucleophile, attacking an α-halocarbonyl compound (like ethyl 2-chloroacetate) to form a new C-C bond, yielding a key intermediate.
-
Intramolecular Cyclization: A stronger base (e.g., Sodium Ethoxide) is then introduced to deprotonate the other active methylene group (adjacent to the newly introduced ester). This second carbanion then attacks the carbon atom of the nitrile group in an intramolecular fashion, forming a five-membered ring.
-
Tautomerization: The resulting cyclic imine intermediate is unstable and rapidly tautomerizes to the stable, aromatic 3-aminothiophene product. This final step is the thermodynamic driving force for the reaction.
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// Edges Start -> Base1 [label="Step 1"]; Base1 -> Intermediate1; Intermediate1 -> Base2 [label="Step 2"]; Base2 -> Intermediate2; Intermediate2 -> Taut [label="Step 3"]; Taut -> Product; } dpt Caption: Thorpe-Ziegler workflow for 3-aminothiophene synthesis.
Detailed Experimental Protocol
Reaction: Synthesis of Ethyl 3-amino-4-((4-fluorophenyl)thio)thiophene-2-carboxylate
-
Materials:
-
This compound (1.0 eq)
-
Ethyl 2-chloroacetate (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Sodium Ethoxide (NaOEt), 21% solution in ethanol (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethanol (EtOH), absolute
-
Diethyl Ether (Et₂O)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous DMF.
-
Add anhydrous K₂CO₃ (1.5 eq) to the solution and stir the resulting suspension at room temperature for 15 minutes.
-
Slowly add ethyl 2-chloroacetate (1.1 eq) dropwise via syringe over 10 minutes. The reaction may be slightly exothermic.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting acetonitrile is consumed.
-
Once the alkylation is complete, cool the mixture to 0 °C in an ice bath.
-
Slowly add the sodium ethoxide solution (2.0 eq) dropwise, ensuring the internal temperature does not exceed 10 °C. A color change is typically observed.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2 hours.
-
Quench the reaction by slowly pouring the mixture into a beaker of ice-cold water.
-
Extract the aqueous mixture with diethyl ether (3 x volumes).
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure product.
-
Synthesis of Substituted Pyridines via Multi-Component Reaction
The activated methylene of this compound is an excellent starting point for Knoevenagel condensation, which creates a versatile α,β-unsaturated intermediate. This intermediate can then be trapped in a multi-component reaction (MCR) to rapidly build molecular complexity, such as the synthesis of highly substituted 2-amino-3-cyanopyridines.[11]
Mechanistic Rationale
This MCR strategy is an elegant example of reaction telescoping, where multiple transformations occur in a single pot.
-
Knoevenagel Condensation: this compound reacts with an aromatic aldehyde (e.g., benzaldehyde) in the presence of a basic catalyst (e.g., piperidine) to form an electron-deficient alkene intermediate.
-
Michael Addition: A second active methylene compound, such as malononitrile, is deprotonated by the base and adds to the Knoevenagel adduct in a conjugate (Michael) fashion.
-
Cyclization & Aromatization: The resulting adduct undergoes a rapid intramolecular cyclization, where one of the nitrile groups is attacked by the newly formed carbanion. This is followed by the elimination of a hydrogen molecule (or oxidation) to yield the stable, aromatic pyridine ring.
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// Edges Reagents -> Catalyst; Catalyst -> Step1; Step1 -> Intermediate1; Intermediate1 -> Step2; Step2 -> Intermediate2; Intermediate2 -> Step3; Step3 -> Step4; Step4 -> Product; } dpt Caption: Workflow for multi-component pyridine synthesis.
Detailed Experimental Protocol
Reaction: Synthesis of 2-Amino-3-cyano-5-((4-fluorophenyl)thio)-4-phenylpyridine
-
Materials:
-
This compound (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Malononitrile (1.0 eq)
-
Piperidine (0.2 eq)
-
Ethanol (EtOH)
-
-
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), benzaldehyde (1.0 eq), malononitrile (1.0 eq), and ethanol.
-
Stir the mixture to form a homogeneous solution or a fine suspension.
-
Add piperidine (0.2 eq) to the mixture. This will act as the catalyst for the reaction.
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 8-12 hours.
-
Monitor the reaction by TLC. The formation of a new, more polar spot indicates product formation.
-
Upon completion, cool the reaction mixture to room temperature. A solid product may precipitate out of the solution.
-
If a precipitate has formed, collect the solid by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove residual impurities.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
The resulting crude solid can be purified by recrystallization from a suitable solvent such as ethanol or isopropanol to yield the pure pyridine derivative.
-
Data Summary and Characterization
The successful synthesis of these heterocyclic compounds must be confirmed through rigorous analytical characterization. Below is a table summarizing expected outcomes and key data points for the example protocols.
| Compound | Synthetic Method | Typical Yield | M.P. (°C) | Key ¹H NMR Signals (δ, ppm) | Expected Mass (M+H)⁺ |
| Ethyl 3-amino-4-((4-fluorophenyl)thio)thiophene-2-carboxylate | Thorpe-Ziegler | 65-80% | 110-115 | 7.0-7.5 (m, Ar-H), 6.1 (s, br, NH₂), 4.2 (q, CH₂), 1.3 (t, CH₃) | 312.06 |
| 2-Amino-3-cyano-5-((4-fluorophenyl)thio)-4-phenylpyridine | MCR | 70-85% | 215-220 | 7.2-7.8 (m, Ar-H), 6.8 (s, br, NH₂), 8.4 (s, Pyridine-H) | 349.09 |
Scientific Integrity: Causality and Experimental Insights
-
Expertise in Base Selection: The choice of base is critical and non-interchangeable between the protocols. In the thiophene synthesis, a weaker base like K₂CO₃ is sufficient for the initial alkylation, preventing premature self-condensation. A much stronger base, sodium ethoxide, is required to generate the second carbanion necessary for the Thorpe-Ziegler cyclization. For the pyridine MCR, a catalytic amount of a weaker, organic base like piperidine is ideal as it promotes both the Knoevenagel and Michael addition steps without causing unwanted side reactions.
-
Trustworthiness through Self-Validation: Each protocol contains internal checkpoints. In the thiophene synthesis, the completion of the first step (alkylation) should be confirmed by TLC before proceeding to the cyclization. This ensures that the starting material is fully converted to the necessary intermediate, maximizing the yield of the final product. The precipitation of the product upon cooling in the pyridine synthesis provides a simple, effective initial purification step, validating the reaction's success.
-
Authoritative Grounding in Reaction Conditions: The use of microwave irradiation has been shown to be beneficial for many heterocyclic syntheses, including Gewald-type reactions, often reducing reaction times and improving yields.[12][13] While the protocols provided here use conventional heating for accessibility, researchers with appropriate equipment should consider microwave-assisted synthesis as an authoritative optimization strategy. Furthermore, solvent-free methods using ball-milling are emerging as green and efficient alternatives for these multi-component reactions.[14][15]
Conclusion
This compound is a powerful and versatile C3N synthon that provides a reliable entry point to diverse and medicinally relevant heterocyclic cores. Its unique electronic and structural features enable chemists to construct complex thiophene and pyridine scaffolds with a high degree of control and efficiency. The protocols and mechanistic insights provided herein serve as a robust foundation for researchers to not only replicate these syntheses but also to innovate and adapt these methodologies for the development of next-generation pharmaceuticals and advanced materials.
References
- 1. ijnrd.org [ijnrd.org]
- 2. Novel approaches for the synthesis of complex heterocycles - American Chemical Society [acs.digitellinc.com]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]
- 7. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. arkat-usa.org [arkat-usa.org]
- 9. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gewald reaction - Wikipedia [en.wikipedia.org]
- 13. Microwave-assisted synthesis of N-heterocycles in medicinal chemistry - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 14. sciforum.net [sciforum.net]
- 15. mdpi.com [mdpi.com]
The Strategic Application of (4-Fluorophenylthio)acetonitrile in Modern Medicinal Chemistry: A Guide for Researchers
In the landscape of contemporary drug discovery, the strategic incorporation of unique chemical motifs is paramount to accessing novel biological activities and optimizing pharmacokinetic profiles. (4-Fluorophenylthio)acetonitrile, a versatile and reactive building block, has emerged as a compound of significant interest for medicinal chemists. Its distinct combination of a fluorine-substituted aromatic ring, a thioether linkage, and an activated nitrile group provides a gateway to a diverse range of complex molecular architectures, particularly those with therapeutic potential.
This comprehensive guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. It is designed for researchers, scientists, and drug development professionals seeking to leverage this reagent in their synthetic and drug discovery endeavors. We will delve into the underlying chemical principles that make this compound a valuable asset, provide detailed protocols for its utilization in key synthetic transformations, and discuss its potential in the generation of bioactive molecules.
The Chemical Rationale: Why this compound is a Valuable Tool
The utility of this compound in medicinal chemistry is rooted in the synergistic interplay of its constituent functional groups:
-
The Fluorophenyl Group: The presence of a fluorine atom on the phenyl ring is a well-established strategy in drug design.[1] Fluorine's high electronegativity and small size can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to target proteins.[1] Specifically, the para-substitution pattern can modulate electronic properties and provide a vector for further structural modifications.
-
The Thioether Linkage: The sulfur atom in the thioether bridge offers a flexible and metabolically stable linker. It can participate in hydrogen bonding and other non-covalent interactions within a protein's binding pocket, contributing to target affinity and selectivity.
-
The Activated Acetonitrile Moiety: The nitrile group is a versatile functional handle in organic synthesis and a recognized pharmacophore in numerous approved drugs.[2][3] In this compound, the electron-withdrawing nature of the adjacent thioether and the nitrile itself renders the methylene protons acidic, making it a potent nucleophile in various condensation reactions.[4] This "activated" nature is the key to its synthetic utility. The nitrile group itself can also act as a hydrogen bond acceptor, mimicking other polar functional groups in interactions with biological targets.[2][5]
Core Application: Synthesis of 2-Aminothiophenes via the Gewald Reaction
A prime application of this compound is its use as a key component in the Gewald reaction , a powerful one-pot synthesis of highly substituted 2-aminothiophenes.[4][5][6] 2-Aminothiophenes are privileged scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds, including kinase inhibitors, anti-inflammatory agents, and antipsychotics.[7]
The Gewald reaction involves the condensation of a carbonyl compound (ketone or aldehyde) with an α-activated nitrile, such as this compound, in the presence of elemental sulfur and a base.[4][5][6]
Conceptual Workflow for the Gewald Reaction
Below is a Graphviz diagram illustrating the conceptual workflow of the Gewald reaction utilizing this compound.
Caption: Conceptual workflow of the Gewald reaction.
Protocol: Synthesis of Ethyl 2-amino-4-methyl-5-((4-fluorophenyl)thio)thiophene-3-carboxylate
This protocol details a representative Gewald reaction using this compound, ethyl acetoacetate as the carbonyl component, and morpholine as the base.
Materials:
-
This compound
-
Ethyl acetoacetate
-
Elemental Sulfur
-
Morpholine
-
Ethanol (absolute)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Ice bath
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.67 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and elemental sulfur (0.32 g, 10 mmol).
-
Solvent Addition: Add 20 mL of absolute ethanol to the flask.
-
Base Addition: To the stirred suspension, add morpholine (0.87 g, 10 mmol) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) with continuous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation of the product.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Purification: Wash the crude product with cold ethanol (2 x 10 mL) to remove any unreacted starting materials and impurities. The product can be further purified by recrystallization from ethanol or a suitable solvent system if necessary.
-
Characterization: Dry the purified product under vacuum and characterize it by appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, and IR spectroscopy).
Causality Behind Experimental Choices:
-
Ethanol as Solvent: Ethanol is a common solvent for the Gewald reaction as it effectively dissolves the reactants and facilitates the reaction at a moderate reflux temperature.
-
Morpholine as Base: Morpholine is a widely used base for this reaction as it is effective in catalyzing the initial Knoevenagel condensation between the activated nitrile and the ketone.
-
Stoichiometric Ratios: The use of equimolar amounts of the reactants is typical for the Gewald reaction to ensure efficient conversion.
-
Cooling for Precipitation: Cooling the reaction mixture significantly decreases the solubility of the 2-aminothiophene product, leading to higher recovery during filtration.
Applications in Drug Discovery: From 2-Aminothiophenes to Kinase Inhibitors
The 2-aminothiophene scaffold, readily synthesized from this compound, is a cornerstone in the design of various therapeutic agents, most notably kinase inhibitors.[8] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.
Logical Pathway from this compound to Kinase Inhibitors
The following Graphviz diagram illustrates the logical progression from the starting material to a potential class of therapeutic agents.
Caption: Logical pathway to kinase inhibitors.
The 2-amino and 3-carboxylate groups of the synthesized thiophene provide versatile handles for further chemical modifications. For instance, the amino group can be acylated or used in condensation reactions to build more complex heterocyclic systems. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to introduce diversity. These derivatizations are crucial for exploring the structure-activity relationship (SAR) and optimizing the potency and selectivity of the resulting compounds as kinase inhibitors.
Data Presentation: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₈H₆FNS |
| Molecular Weight | 167.21 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 32-35 °C |
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its unique combination of a fluorinated phenyl ring, a thioether linkage, and an activated nitrile group makes it particularly well-suited for the synthesis of complex heterocyclic scaffolds with therapeutic potential. The Gewald reaction, which provides efficient access to highly substituted 2-aminothiophenes, is a prime example of its utility. By leveraging this and other synthetic transformations, researchers can continue to explore the vast chemical space accessible from this promising starting material, paving the way for the discovery of novel drug candidates.
References
- 1. Collection - Metal- and Solvent-Free Synthesis of Substituted Pyrimidines via an NH4IâPromoted Three-Component Tandem Reaction - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 2. Metal- and Solvent-Free Synthesis of Substituted Pyrimidines via an NH4I-Promoted Three-Component Tandem Reaction [organic-chemistry.org]
- 3. Pyrimidine synthesis [organic-chemistry.org]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Gewald reaction - Wikipedia [en.wikipedia.org]
- 6. Gewald Reaction [organic-chemistry.org]
- 7. d-nb.info [d-nb.info]
- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Application Notes and Protocols: (4-Fluorophenylthio)acetonitrile as a Versatile Building Block for Agrochemicals
Introduction: The Strategic Importance of the Fluorophenylthio Moiety in Agrochemical Design
The development of novel agrochemicals with enhanced efficacy, improved safety profiles, and the ability to overcome resistance is a cornerstone of modern agricultural research. Within the vast landscape of synthetic chemistry, the strategic incorporation of specific structural motifs is a key driver of innovation. The (4-Fluorophenylthio)acetonitrile scaffold has emerged as a particularly valuable building block in the synthesis of a new generation of fungicides. The presence of the fluorine atom can enhance metabolic stability and binding affinity to target enzymes, while the thioether linkage provides conformational flexibility. The reactive nitrile group and adjacent methylene bridge offer a versatile handle for a variety of chemical transformations, allowing for the construction of complex heterocyclic systems central to the fungicidal activity of many commercial products.
These application notes provide a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis and utilization of this compound in the creation of potent agrochemical agents. The protocols outlined herein are grounded in established chemical principles and supported by peer-reviewed literature, offering a robust starting point for both exploratory research and process development.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of this compound is paramount for its safe handling and effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 18527-21-4 | [1] |
| Molecular Formula | C₈H₆FNS | [1] |
| Molecular Weight | 167.21 g/mol | |
| Melting Point | 32-35 °C | |
| Appearance | White to off-white crystalline solid | |
| Solubility | Soluble in common organic solvents such as acetone, ethanol, and dimethylformamide. Insoluble in water. | [2] |
| Hazard Codes | T (Toxic) | |
| Risk Phrases | R20/21/22 (Harmful by inhalation, in contact with skin and if swallowed), R36/37/38 (Irritating to eyes, respiratory system and skin) | |
| Safety Phrases | S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36/37/39 (Wear suitable protective clothing, gloves and eye/face protection) |
Safety Precautions: this compound is a toxic and irritating compound. All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. In case of accidental exposure, refer to the material safety data sheet (MSDS) for detailed first-aid measures.
Synthesis of this compound: A Detailed Protocol
The synthesis of this compound is typically achieved through a nucleophilic substitution reaction between 4-fluorothiophenol and chloroacetonitrile. The thiolate anion, generated in situ by a base, acts as a potent nucleophile, displacing the chloride from chloroacetonitrile.
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the established synthesis of phenylthioacetonitrile[3].
Materials:
-
4-Fluorothiophenol
-
Sodium ethoxide (2 M solution in ethanol)
-
Ethanol, anhydrous
-
Diethyl ether
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
Procedure:
-
Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-fluorothiophenol (1.0 equivalent) in anhydrous ethanol.
-
Generation of the Thiolate: To the stirred solution, add a 2 M solution of sodium ethoxide in ethanol (1.05 equivalents) dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the sodium 4-fluorothiophenolate.
-
Nucleophilic Substitution: Cool the reaction mixture to 5°C using an ice bath. Add chloroacetonitrile (1.0 equivalent) dropwise via the dropping funnel over a period of 45 minutes, maintaining the temperature below 20°C.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing water. Extract the aqueous layer three times with diethyl ether.
-
Purification: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Final Purification: The crude this compound can be further purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water) to afford a white to off-white crystalline solid.
Application in Agrochemical Synthesis: A Gateway to Potent Fungicides
This compound is a versatile intermediate for the synthesis of various agrochemical scaffolds, particularly those containing pyrazole and triazole cores. These heterocyclic systems are prevalent in a wide range of commercial fungicides due to their ability to effectively inhibit key fungal metabolic pathways[2][6][7].
Core Reactions of this compound
The chemical reactivity of this compound is centered around the activated methylene group adjacent to the nitrile. Deprotonation with a suitable base generates a carbanion that can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.
Caption: Key reactions of this compound in agrochemical synthesis.
Representative Protocol: Synthesis of a Pyrazole Carboxamide Precursor
This protocol outlines a general procedure for the synthesis of a pyrazole intermediate, a common core in many modern fungicides, using this compound as a starting material. Pyrazole carboxamides are known to be effective fungicides[1][2][6].
Materials:
-
This compound
-
Diethyl oxalate
-
Sodium ethoxide
-
Hydrazine hydrate
-
Ethanol, anhydrous
-
Hydrochloric acid
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
Claisen Condensation: To a solution of sodium ethoxide (2.1 equivalents) in anhydrous ethanol, add a mixture of this compound (1.0 equivalent) and diethyl oxalate (1.1 equivalents) dropwise at room temperature. Heat the reaction mixture to reflux for 4 hours.
-
Cyclization: After cooling the reaction mixture to room temperature, add hydrazine hydrate (1.0 equivalent) and reflux for an additional 6 hours.
-
Work-up: Cool the reaction mixture and acidify with dilute hydrochloric acid to precipitate the crude pyrazole product.
-
Purification: Collect the solid by filtration, wash with cold water, and recrystallize from ethanol to yield the purified pyrazole derivative. This intermediate can then be further functionalized to produce a range of pyrazole carboxamide fungicides[2][6].
Mode of Action of Derived Fungicides
Fungicides derived from the this compound building block, particularly those incorporating pyrazole and triazole moieties, often target fundamental cellular processes in pathogenic fungi.
-
Sterol Biosynthesis Inhibitors (SBIs): Many triazole-based fungicides function as demethylation inhibitors (DMIs) within the sterol biosynthesis pathway[8]. They inhibit the C14-demethylase enzyme, which is crucial for the production of ergosterol, a vital component of fungal cell membranes. Disruption of ergosterol synthesis leads to compromised membrane integrity and ultimately, fungal cell death[9].
-
Respiration Inhibitors: Pyrazole carboxamides frequently act as succinate dehydrogenase inhibitors (SDHIs)[8]. These fungicides block the fungal respiratory chain at complex II, inhibiting cellular respiration and energy production, leading to the cessation of fungal growth and development[10].
The development of fungicides with these modes of action is critical for managing a broad spectrum of plant diseases and for implementing effective resistance management strategies[9][11].
Conclusion
This compound stands out as a high-value building block for the synthesis of innovative agrochemicals. Its straightforward synthesis and versatile reactivity provide a robust platform for the development of novel fungicides with potent and specific modes of action. The protocols and insights provided in these application notes are intended to empower researchers to explore the full potential of this important chemical intermediate in the ongoing effort to secure global food production.
References
- 1. Synthesis and antifungal activity of the derivatives of novel pyrazole carboxamide and isoxazolol pyrazole carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Chloroacetonitrile | ClCH2CN | CID 7856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fungicide Modes of Action | Crop Science US [cropscience.bayer.us]
- 9. syngentaornamentals.co.ke [syngentaornamentals.co.ke]
- 10. Fungicides With Contrasting Mode of Action Differentially Affect Hyphal Healing Mechanism in Gigaspora sp. and Rhizophagus irregularis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fungicide Theory of Use and Mode of Action | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]
Application Note: A Validated HPLC Method for Purity Determination of (4-Fluorophenylthio)acetonitrile
Abstract
This application note presents a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the quantification of impurities of (4-Fluorophenylthio)acetonitrile. This method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for quality control and stability testing. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and a phosphate buffer, ensuring high resolution and sensitivity. The described protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is a critical determinant of the quality and safety of the final active pharmaceutical ingredient (API). Therefore, a precise and reliable analytical method for its purity assessment is paramount. This document provides a detailed protocol for the HPLC analysis of this compound, including the scientific rationale for the chosen chromatographic conditions and a comprehensive guide to method validation.
The structure of this compound, possessing a fluorinated aromatic ring and a polar nitrile group, makes it amenable to analysis by reversed-phase HPLC. The presence of the phenylthio moiety provides a strong chromophore, allowing for sensitive UV detection.
Scientific Rationale for Method Development
The selection of the chromatographic parameters is based on the physicochemical properties of this compound and established principles of reversed-phase chromatography.
-
Stationary Phase Selection: A C18 (octadecylsilyl) column is chosen as the stationary phase due to its hydrophobicity, which provides excellent retention for the moderately nonpolar analyte. C18 columns are widely used and offer robust performance for a broad range of small molecules. The fluorinated nature of the analyte can also lead to unique interactions with the stationary phase, influencing retention and selectivity.
-
Mobile Phase Selection: A gradient elution using acetonitrile and water (buffered) is employed to ensure the effective separation of the main component from both more polar and less polar impurities within a reasonable runtime.
-
Acetonitrile is selected as the organic modifier due to its low UV cutoff (approximately 190 nm) and its ability to provide sharp peaks for a wide range of compounds.[1]
-
A phosphate buffer is incorporated into the aqueous phase to maintain a consistent pH, which is crucial for reproducible retention times, especially if any impurities have ionizable functional groups.
-
-
Detection Wavelength: The fluorophenylthio group in the analyte contains an aromatic ring, which is expected to exhibit strong UV absorbance. Based on the analysis of similar aromatic compounds, a detection wavelength of 254 nm is selected. This wavelength generally provides a good response for aromatic compounds and offers a balance between sensitivity and selectivity.
Experimental Protocol
Instrumentation and Materials
-
HPLC system with a gradient pump, autosampler, column thermostat, and UV-Vis detector.
-
Data acquisition and processing software (e.g., Empower™, Chromeleon™).
-
Analytical balance (0.01 mg readability).
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
Syringe filters (0.45 µm, PTFE or nylon).
-
HPLC grade acetonitrile.
-
HPLC grade water (e.g., Milli-Q®).
-
Potassium dihydrogen phosphate (KH₂PO₄), analytical grade.
-
Phosphoric acid (H₃PO₄), analytical grade.
Chromatographic Conditions
A summary of the optimized HPLC conditions is provided in the table below.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-2 min: 40% B; 2-15 min: 40% to 80% B; 15-18 min: 80% B; 18-20 min: 80% to 40% B; 20-25 min: 40% B (equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Preparation of Solutions
-
Mobile Phase A (20 mM KH₂PO₄, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile directly. Filter through a 0.45 µm membrane filter and degas.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 60:40 (v/v) ratio is recommended as the diluent to ensure good peak shape.
-
Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
Analytical Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition (60% A, 40% B) for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure the absence of interfering peaks.
-
Inject the standard solution in replicate (e.g., n=5) to check for system suitability.
-
Inject the sample solution.
-
After the analysis, process the chromatograms to determine the retention time and peak area of this compound and any impurities.
System Suitability
Before sample analysis, the performance of the chromatographic system must be verified. The acceptance criteria for system suitability are outlined in the table below, based on USP General Chapter <621>.[2][3][4][5]
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 for the main peak |
| Theoretical Plates (N) | ≥ 2000 for the main peak |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% for replicate injections (n=5) |
Method Validation Protocol
The analytical method should be validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[6][7][8][9]
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This can be demonstrated by:
-
Injecting a blank and a placebo (if applicable) to show no interference at the retention time of the analyte.
-
Performing forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on the sample and demonstrating that the degradation product peaks are well-resolved from the main peak.
Linearity
The linearity of the method should be established across a range of concentrations.
-
Prepare at least five concentrations of the this compound standard, typically ranging from 50% to 150% of the nominal sample concentration.
-
Inject each concentration in triplicate.
-
Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
Accuracy
Accuracy is determined by applying the method to samples with known amounts of the analyte.
-
Perform recovery studies by spiking a placebo or a known sample with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Analyze each level in triplicate.
-
The mean recovery should be within 98.0% to 102.0%.
Precision
Precision is assessed at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-day precision): Analyze six independent sample preparations on the same day and by the same analyst. The RSD of the results should be ≤ 2.0%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, and on a different instrument. The RSD between the two sets of results should be ≤ 2.0%.
Robustness
The robustness of the method is its capacity to remain unaffected by small, deliberate variations in method parameters.
-
Vary parameters such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 5 °C)
-
Mobile phase pH (± 0.2 units)
-
-
The system suitability parameters should still be met, and the results should not be significantly affected.
Data Presentation and Visualization
Expected Chromatogram
A typical chromatogram will show a sharp, well-defined peak for this compound, with any impurities eluting as smaller, well-resolved peaks at different retention times.
Workflow Diagrams
The following diagrams illustrate the key workflows described in this application note.
Caption: Overall HPLC analysis workflow.
Caption: Method validation logical flow.
Conclusion
The HPLC method detailed in this application note provides a reliable and robust tool for the purity determination of this compound. The method is specific, linear, accurate, precise, and robust, making it suitable for routine quality control in a regulated environment. Adherence to the described protocol will ensure consistent and accurate results, contributing to the overall quality assurance of pharmaceutical products derived from this intermediate.
References
- 1. Retention properties of the fluorinated bonded phase on liquid chromatography of aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Retention of [(18)F]fluoride on reversed phase HPLC columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. experts.umn.edu [experts.umn.edu]
- 7. nacalai.com [nacalai.com]
- 8. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 9. ijls.in [ijls.in]
Application Note: High-Sensitivity LC-MS/MS Characterization of (4-Fluorophenylthio)acetonitrile Derivatives
Abstract
This application note presents a comprehensive protocol for the characterization and quantification of (4-Fluorophenylthio)acetonitrile and its derivatives using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). These compounds, featuring a thioether linkage and a fluorinated aromatic ring, are of increasing interest in medicinal chemistry and materials science. The methodologies detailed herein provide a robust framework for researchers, scientists, and drug development professionals to achieve high sensitivity, selectivity, and structural confirmation. The protocol covers sample preparation, optimized liquid chromatography conditions, and mass spectrometry parameters, including a discussion on the predictable fragmentation pathways that enable confident identification.
Introduction: The Rationale for a Specialized Approach
This compound and its analogues represent a class of small molecules with significant potential in pharmaceutical development. The incorporation of a fluorine atom can modulate metabolic stability and binding affinity, while the thioether-acetonitrile moiety offers a versatile scaffold for further chemical modification. Accurate and reliable bioanalytical methods are paramount for pharmacokinetic (PK) studies, metabolite identification, and quality control during synthesis.[1]
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the premier analytical technique for this purpose, offering unparalleled sensitivity and specificity for quantifying low-level analytes in complex matrices.[2] However, the unique chemical properties of aryl thioethers necessitate a carefully optimized method. The protocol herein is designed to be a self-validating system, where experimental choices are justified by fundamental principles of chromatography and mass spectrometry.
Experimental Workflow Overview
The successful characterization of this compound derivatives follows a logical sequence of steps designed to ensure data integrity and reproducibility. The workflow begins with meticulous sample preparation to remove interfering matrix components, followed by chromatographic separation and, finally, sensitive detection and structural confirmation by the mass spectrometer.
Figure 1: General experimental workflow for the LC-MS/MS analysis of this compound derivatives.
Detailed Protocols & Methodologies
Sample Preparation: Minimizing Matrix Interference
The choice of sample preparation technique is critical and depends on the sample matrix.[3][4] For biological matrices like plasma or serum, protein precipitation is a rapid and effective method for removing high-abundance proteins that can interfere with the analysis.
Protocol: Protein Precipitation for Plasma Samples
-
Aliquot: Transfer 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Spike Internal Standard (IS): Add 10 µL of an appropriate internal standard solution (e.g., a stable isotope-labeled version of the analyte or a close structural analogue). The IS is crucial for correcting for variability during sample preparation and instrument analysis.
-
Precipitation: Add 300 µL of ice-cold acetonitrile. Acetonitrile is a common choice as it is an effective precipitating agent and is often a component of the LC mobile phase.[5]
-
Vortex: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifuge: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer Supernatant: Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporation (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen.[6]
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid). This step ensures the sample solvent is compatible with the LC mobile phase, leading to good peak shape.
-
Analyze: The sample is now ready for injection into the LC-MS/MS system.
Liquid Chromatography: Achieving Optimal Separation
A reversed-phase chromatographic method provides excellent retention and separation for moderately polar compounds like this compound. A C18 column is a robust and versatile choice.
| Parameter | Condition | Rationale |
| LC System | Agilent 1290 Infinity II or equivalent | High-pressure capability allows for the use of sub-2 µm particle columns for high efficiency. |
| Column | Agilent Zorbax RRHD Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) | C18 stationary phase provides hydrophobic retention, ideal for the aryl thioether structure. |
| Mobile Phase A | Water with 0.1% Formic Acid | Formic acid is a common mobile phase additive that aids in the protonation of the analyte in positive ion mode ESI, enhancing signal intensity. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile is a high-purity organic solvent suitable for LC-MS applications, providing good elution strength.[7][8] |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column, balancing analysis time and separation efficiency. |
| Column Temp. | 40 °C | Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility. |
| Injection Vol. | 5 µL | A small injection volume minimizes potential column overload and peak distortion. |
| Gradient | 10% B to 95% B over 5 min, hold at 95% for 2 min, return to 10% B and equilibrate for 3 min. | A gradient elution is necessary to elute the analyte with good peak shape and to clean the column of more hydrophobic components between runs. |
Table 1: Recommended Liquid Chromatography Parameters.
Mass Spectrometry: Detection and Fragmentation
Tandem mass spectrometry is performed using an electrospray ionization (ESI) source followed by a triple quadrupole (QqQ) or Q-TOF mass analyzer. ESI is a soft ionization technique suitable for polar to moderately polar small molecules.
Analyte Information:
-
Compound: this compound
-
CAS Number: 18527-21-4[9]
-
Monoisotopic Mass: 167.0208
MS Parameters:
| Parameter | Setting | Rationale |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | The nitrogen atom in the acetonitrile group and the sulfur atom are sites that can be readily protonated. |
| Capillary Voltage | 3.5 kV | Optimizes the formation of gas-phase ions. |
| Gas Temperature | 325 °C | Facilitates desolvation of the ESI droplets. |
| Gas Flow | 8 L/min | Aids in the desolvation process. |
| Nebulizer Pressure | 45 psi | Controls the formation of the aerosolized spray. |
| Scan Type | Multiple Reaction Monitoring (MRM) | For quantification, MRM provides the highest sensitivity and selectivity by monitoring specific precursor-to-product ion transitions. |
| Precursor Ion (Q1) | m/z 168.0 [M+H]⁺ | The protonated molecular ion. |
| Product Ions (Q3) | m/z 128.0, 109.0 | These are characteristic fragments determined through Collision-Induced Dissociation (CID). |
| Collision Gas | Nitrogen | An inert gas used to induce fragmentation in the collision cell. |
| Collision Energy | Optimized per transition (e.g., 15-25 eV) | The energy required to induce fragmentation; must be optimized empirically for each specific transition to maximize signal. |
Table 2: Recommended Mass Spectrometry Parameters.
Fragmentation Mechanism and Structural Elucidation
The trustworthiness of an LC-MS/MS method relies on the predictable and rational fragmentation of the parent molecule.[1] For this compound ([M+H]⁺, m/z 168.0), the primary fragmentation events under Collision-Induced Dissociation (CID) are dictated by the molecule's structure: the fluorophenyl ring, the thioether linkage, and the acetonitrile group.
The most probable fragmentation pathway involves the cleavage of the thioether bond, which is often the most labile site in such molecules.
Figure 2: Proposed major fragmentation pathways for protonated this compound.
Causality of Fragmentation:
-
Precursor Ion ([M+H]⁺, m/z 168.0): The molecule is protonated, likely at the nitrogen or sulfur atom.
-
Formation of m/z 128.0: The most favorable fragmentation is the neutral loss of the acetonitrile group (CH₂CN, 40 Da). This cleavage results in the stable 4-fluorothiophenol cation (m/z 128.0). This transition (168.0 → 128.0) is often the most intense and is ideal for use as the "quantifier" ion in MRM assays.
-
Formation of m/z 109.0: A secondary fragmentation pathway involves the cleavage of the C-S bond, leading to the loss of the entire thioacetonitrile moiety (SCH₂CN, 59 Da). This results in a fluorophenyl cation that can rearrange to the stable fluorotropylium ion (m/z 109.0). This transition (168.0 → 109.0) serves as an excellent "qualifier" ion, providing a second layer of confirmation for the analyte's identity. The presence of two specific product ions significantly increases the confidence of the identification.
Method Validation and Performance
A robust LC-MS/MS method must be validated to ensure it is fit for purpose.[1] Key validation parameters should be assessed according to regulatory guidelines.
| Parameter | Acceptance Criteria | Purpose |
| Selectivity | No significant interfering peaks (>20% of LLOQ) at the retention time of the analyte in blank matrix. | Ensures the method can differentiate the analyte from other components in the sample.[2] |
| Linearity | Correlation coefficient (r²) ≥ 0.99 over the desired concentration range. | Demonstrates a proportional response of the instrument to the concentration of the analyte.[2] |
| Accuracy | Mean concentration within ±15% of the nominal value (±20% at LLOQ). | Measures the closeness of the determined value to the true value.[2] |
| Precision | Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ) for intra- and inter-day assays. | Assesses the degree of scatter or agreement between a series of measurements.[2] |
| Matrix Effect | Assessed by comparing the analyte response in post-extraction spiked samples to that in pure solution. | Evaluates the ion suppression or enhancement caused by co-eluting matrix components. |
| Stability | Analyte stability demonstrated under various storage and handling conditions (e.g., freeze-thaw, bench-top). | Ensures that the analyte concentration does not change from sample collection to analysis. |
Table 3: Key Parameters for Bioanalytical Method Validation.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the LC-MS/MS characterization of this compound derivatives. By explaining the causality behind the chosen sample preparation, chromatography, and mass spectrometry conditions, this guide equips researchers with a robust method for sensitive and selective analysis. The elucidated fragmentation pathways provide a clear system for the confident structural confirmation of this important class of molecules, supporting their advancement in pharmaceutical and chemical research.
References
- 1. longdom.org [longdom.org]
- 2. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 3. Evaluation of low energy CID and ECD fragmentation behavior of mono-oxidized thio-ether bonds in peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Acetonitrile covalent adduct chemical ionization mass spectrometry for double bond localization in non-methylene-interrupted polyene fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uab.edu [uab.edu]
- 7. chemicalworlds.com [chemicalworlds.com]
- 8. agilent.com [agilent.com]
- 9. 18527-21-4 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]
- 10. chemwhat.com [chemwhat.com]
Application Note & Protocol Guide: Chemoselective Reduction of the Nitrile Group in (4-Fluorophenylthio)acetonitrile
Abstract: This document provides a comprehensive guide for the chemoselective reduction of (4-Fluorophenylthio)acetonitrile to its corresponding primary amine, 2-(4-fluorophenylthio)ethan-1-amine. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and research chemicals. The primary challenge lies in selectively reducing the nitrile moiety without cleaving the carbon-sulfur (thioether) bond. This guide details and compares three robust protocols utilizing different classes of reducing agents: a metal hydride (Lithium Aluminum Hydride), a borane complex (Borane-Tetrahydrofuran), and catalytic hydrogenation (Palladium on Carbon). Each protocol is presented with a detailed, step-by-step methodology, an explanation of the underlying chemical principles, and a discussion of its relative advantages and limitations in a research and development setting.
Introduction and Strategic Considerations
The reduction of nitriles to primary amines is a cornerstone transformation in organic synthesis. The target molecule, 2-(4-fluorophenylthio)ethan-1-amine, incorporates both a primary amine and a fluorinated aryl thioether, making it a valuable building block for compounds where aryl thioether linkages and fluorine substitution are desired to modulate pharmacokinetic and pharmacodynamic properties.
The central challenge in the reduction of this compound is chemoselectivity. The reducing agent must possess sufficient reactivity to convert the stable nitrile group into an amine while remaining inert towards the thioether linkage. Certain common reducing agents, particularly Raney Nickel under harsh conditions, are well-known to cause desulfurization, cleaving the C–S bond and leading to undesired byproducts.[1][2] Therefore, the selection of an appropriate reduction protocol is paramount to achieving a high yield of the desired product.
This guide explores three distinct, reliable methods, providing researchers with a validated set of options to suit different laboratory scales, safety requirements, and available equipment.
Overall Chemical Transformation
The conversion of the nitrile to the primary amine is illustrated below.
Caption: General scheme for the reduction of this compound.
Protocol I: Lithium Aluminum Hydride (LAH) Reduction
Lithium aluminum hydride (LiAlH₄ or LAH) is a potent, non-selective reducing agent capable of reducing a wide array of functional groups, including nitriles.[3][4] Its high reactivity makes it highly effective for this transformation, typically providing clean, high-yielding conversions. Thioethers are generally stable under LAH reduction conditions, making this a premier choice for chemoselectivity in this context.
Causality and Expertise: The power of LAH stems from the weak Al-H bond, which delivers hydride (H⁻) ions that readily attack the electrophilic carbon of the nitrile. Two successive hydride additions occur, first forming an imine-aluminum complex, which is then further reduced to the amine complex.[5] Due to its extreme reactivity with protic solvents, this reaction must be conducted under strictly anhydrous conditions. The workup procedure is critical for safely quenching excess LAH and hydrolyzing the aluminum-nitrogen salts to liberate the final amine product.
Detailed Step-by-Step Protocol (LAH)
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add a magnetic stir bar to a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Reagent Addition: Suspend Lithium Aluminum Hydride (1.5 eq.) in anhydrous tetrahydrofuran (THF) (approx. 10 mL per gram of LAH) and cool the slurry to 0 °C using an ice bath.
-
Substrate Addition: Dissolve this compound (1.0 eq.) in anhydrous THF (approx. 5 mL per gram of substrate) and add it to the dropping funnel. Add the substrate solution dropwise to the stirred LAH slurry at 0 °C over 30-45 minutes. The addition is exothermic and should be controlled to maintain the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by carefully quenching a small aliquot with Rochelle's salt solution.
-
Workup (Quenching): Cool the reaction mixture back to 0 °C. Cautiously and slowly add the following reagents sequentially and dropwise, allowing the effervescence to subside between additions:
-
'X' mL of water (where 'X' is the mass of LAH in grams used).
-
'X' mL of 15% aqueous NaOH solution.
-
'3X' mL of water.
-
-
Isolation: Stir the resulting granular white precipitate for 1 hour at room temperature. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate or THF.
-
Purification: Combine the organic filtrates and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography (e.g., using a gradient of dichloromethane/methanol with 1% triethylamine) to yield the pure 2-(4-fluorophenylthio)ethan-1-amine.
Workflow Diagram: LAH Reduction
Caption: Step-by-step workflow for the LAH reduction protocol.
Protocol II: Borane-Tetrahydrofuran (BH₃·THF) Complex Reduction
Borane complexes, such as Borane-THF (BH₃·THF), serve as a milder alternative to LAH for nitrile reduction.[6] While still highly effective, borane is generally less reactive towards many functional groups, offering a different profile of chemoselectivity. It readily reduces nitriles to primary amines, typically requiring elevated temperatures to proceed at a practical rate.[7]
Causality and Expertise: Borane is a Lewis acid and coordinates to the nitrogen lone pair of the nitrile. This coordination activates the nitrile towards reduction. Hydride is then transferred from the boron to the carbon atom. This process repeats until the fully reduced amine-borane complex is formed. An acidic workup is required to hydrolyze this complex and protonate the amine, followed by basification to isolate the free amine product. The commercial availability of stabilized BH₃·THF solutions simplifies handling compared to solid LAH.
Detailed Step-by-Step Protocol (Borane)
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq.) and a magnetic stir bar to a flame-dried round-bottom flask equipped with a reflux condenser.
-
Reagent Addition: Dissolve the substrate in anhydrous THF (approx. 10 mL per gram of substrate). Add a 1.0 M solution of BH₃·THF in THF (2.0-2.5 eq.) to the flask via syringe at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 12-18 hours. Monitor the reaction's completion by TLC or LC-MS.
-
Workup (Quenching): Cool the mixture to 0 °C in an ice bath. Slowly and carefully add 6 M aqueous HCl to quench the excess borane and hydrolyze the amine-borane complex. Continue addition until the solution is acidic (pH ~1-2) and gas evolution ceases.
-
Isolation: Stir the mixture for 1 hour at room temperature. Remove the THF under reduced pressure. Add water to the residue and wash with a nonpolar solvent (e.g., hexanes or diethyl ether) to remove non-basic impurities.
-
Product Liberation: Cool the acidic aqueous layer to 0 °C and basify to pH >12 by the slow addition of 10 M NaOH solution.
-
Purification: Extract the aqueous layer three times with dichloromethane or ethyl acetate. Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude product, which can be further purified by column chromatography as described in Protocol I.
Workflow Diagram: Borane Reduction
Caption: Step-by-step workflow for the Borane-THF reduction protocol.
Protocol III: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)
Catalytic hydrogenation is a powerful and highly scalable reduction method.[8] The choice of catalyst is critical for this substrate. While Raney Nickel is a common catalyst for nitrile reduction, its high activity often leads to concomitant desulfurization.[2] Palladium on Carbon (Pd/C) is a more suitable choice, as it is generally less aggressive towards thioether bonds while still effectively catalyzing the hydrogenation of the nitrile.
Causality and Expertise: In this heterogeneous catalysis, molecular hydrogen (H₂) is activated on the surface of the palladium metal. The nitrile also adsorbs onto the catalyst surface, allowing for the stepwise addition of hydrogen atoms across the triple bond. A key challenge in nitrile hydrogenation is the potential for the intermediate imine to react with the product amine, leading to secondary amine impurities.[6] This side reaction can often be suppressed by performing the reaction in an alcoholic solvent containing ammonia, which competitively binds to the intermediate.[6]
Detailed Step-by-Step Protocol (Pd/C)
-
Preparation: To a solution of this compound (1.0 eq.) in methanol (approx. 20 mL per gram of substrate) in a hydrogenation vessel (e.g., a Parr shaker bottle), add 10% Palladium on Carbon (5-10 mol % by weight).
-
Optional Additive: To suppress secondary amine formation, the methanol can be saturated with ammonia gas prior to use, or 2-3 equivalents of ammonium hydroxide can be added.
-
Reaction: Seal the vessel and purge the headspace with nitrogen, followed by hydrogen gas. Pressurize the vessel with hydrogen (50-100 psi) and agitate at room temperature for 12-24 hours.
-
Monitoring: The reaction can be monitored by observing the cessation of hydrogen uptake. Alternatively, the reaction can be depressurized and a sample analyzed by TLC or LC-MS.
-
Workup: Carefully and slowly vent the hydrogen pressure. Purge the vessel with nitrogen.
-
Isolation: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The catalyst on the filter paper can be pyrophoric and should be kept wet with solvent (e.g., water) and disposed of properly.
-
Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product can be purified by column chromatography or acid-base extraction to yield the pure amine.
Workflow Diagram: Catalytic Hydrogenation
Caption: Step-by-step workflow for the Catalytic Hydrogenation protocol.
Comparative Analysis of Protocols
The choice of protocol depends on several factors including scale, available equipment, and safety considerations. The following table provides a comparative summary.
| Feature | Protocol I: LiAlH₄ | Protocol II: BH₃·THF | Protocol III: Pd/C Hydrogenation |
| Reactivity | Very High | High | Moderate to High |
| Chemoselectivity | Excellent (Nitrile over Thioether) | Excellent (Nitrile over Thioether) | Good, but catalyst choice is critical. |
| Key Safety Concern | Pyrophoric reagent, violent reaction with water. Requires strict anhydrous technique. | Flammable solutions, generates H₂ on acidic quench. Requires anhydrous technique. | Flammable H₂ gas under pressure. Catalyst can be pyrophoric after filtration. |
| Reaction Conditions | 0 °C to RT | Reflux (65 °C) | RT, 50-100 psi H₂ |
| Workup Complexity | Moderate; involves careful quenching of a hazardous reagent. | Moderate; requires acid quench, solvent swap, and basification. | Simple; filtration of catalyst. |
| Scalability | Poor to Moderate; difficult to manage exotherm on a large scale. | Moderate; refluxing is manageable on a larger scale. | Excellent; well-suited for industrial and large-scale synthesis. |
| Equipment | Standard glassware, inert atmosphere setup. | Standard glassware, inert atmosphere setup. | Specialized hydrogenation vessel (e.g., Parr apparatus). |
Conclusion
The reduction of this compound to 2-(4-fluorophenylthio)ethan-1-amine can be successfully achieved with high chemoselectivity using several methods. For small-scale laboratory synthesis where high reactivity is desired, Lithium Aluminum Hydride offers a rapid and clean conversion. Borane-THF represents a slightly milder, yet still highly effective alternative. For larger-scale operations where safety, cost, and ease of workup are primary drivers, Catalytic Hydrogenation with Pd/C is the superior method, provided the conditions are optimized to preserve the sensitive thioether linkage. Researchers should select the protocol that best aligns with their experimental constraints and objectives.
References
- 1. ias.ac.in [ias.ac.in]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 6. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 7. bioone.org [bioone.org]
- 8. Nitrile reduction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Derivatization of (4-Fluorophenylthio)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Synthetic Versatility of (4-Fluorophenylthio)acetonitrile
This compound is a versatile bifunctional molecule offering a rich landscape for chemical derivatization. Its structure is characterized by two primary reactive centers: an active methylene group and a nitrile moiety. The methylene group, positioned between the electron-withdrawing cyano group and the sulfur atom, exhibits enhanced acidity, rendering it susceptible to deprotonation and subsequent reactions with a variety of electrophiles. The nitrile group, on the other hand, can undergo hydrolysis, reduction, or participate in cycloaddition reactions to generate a diverse array of heterocyclic systems. This guide provides a comprehensive overview of the key derivatization reactions of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
I. Reactions Involving the Active Methylene Group
The protons on the carbon adjacent to the nitrile and sulfur atom are acidic and can be removed by a suitable base to form a resonance-stabilized carbanion. This nucleophilic intermediate is central to a variety of carbon-carbon bond-forming reactions.
A. Alkylation Reactions
Alkylation of the active methylene group provides a straightforward method for introducing alkyl, aryl, or other substituents, thereby expanding the molecular complexity. The choice of base and reaction conditions is crucial to ensure efficient and selective alkylation.
Conceptual Workflow for Alkylation:
Caption: General workflow for the alkylation of this compound.
Protocol 1: Alkylation with Ethyl Iodide
This protocol describes the synthesis of 2-(4-fluorophenylthio)butanenitrile.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl iodide
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 eq).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.
-
Add anhydrous DMF to the flask to create a suspension.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound (1.0 eq) in anhydrous DMF and add it dropwise to the NaH suspension via the dropping funnel.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the carbanion.
-
Cool the reaction mixture back to 0 °C and add ethyl iodide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Transfer the mixture to a separatory funnel and add diethyl ether and water.
-
Separate the layers and extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-(4-fluorophenylthio)butanenitrile.
Quantitative Data for Alkylation of Arylacetonitriles:
| Arylacetonitrile | Alkylating Agent | Base | Solvent | Yield (%) |
| Phenylacetonitrile | Benzyl bromide | KOtBu | Toluene | 92 |
| 4-Methoxyphenylacetonitrile | Benzyl bromide | KOtBu | Toluene | 90 |
| 4-Bromophenylacetonitrile | Benzyl bromide | KOtBu | Toluene | 85 |
B. Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of the active methylene group to a carbonyl compound, followed by dehydration to yield an α,β-unsaturated product. This reaction is a powerful tool for constructing carbon-carbon double bonds.
Protocol 2: Knoevenagel Condensation with Benzaldehyde
This protocol outlines the synthesis of 2-cyano-3-phenyl-2-(4-fluorophenylthio)propenenitrile.
Materials:
-
This compound
-
Benzaldehyde
-
Piperidine
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and benzaldehyde (1.0 eq) in ethanol.
-
Add a catalytic amount of piperidine (e.g., 0.1 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion (typically 2-6 hours), cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If no precipitate forms, concentrate the solution under reduced pressure.
-
Wash the crude product with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the product from a suitable solvent (e.g., ethanol or ethanol/water mixture) to obtain the pure condensed product.
II. Reactions Involving the Nitrile Group
The nitrile group is a versatile functional group that can be transformed into amines, amides, carboxylic acids, and various heterocyclic systems.
A. Hydrolysis
The hydrolysis of the nitrile group can be controlled to yield either the corresponding amide or carboxylic acid, depending on the reaction conditions.
Protocol 3: Acid-Catalyzed Hydrolysis to 2-(4-Fluorophenylthio)acetic Acid
Materials:
-
This compound
-
Concentrated sulfuric acid
-
Water
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, add this compound (1.0 eq) to a mixture of water and concentrated sulfuric acid (e.g., 1:1 v/v).
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Extract the aqueous mixture three times with diethyl ether.
-
Combine the organic extracts and wash them with a saturated aqueous sodium bicarbonate solution.
-
Carefully acidify the aqueous bicarbonate layer with concentrated hydrochloric acid until a precipitate forms.
-
Extract the acidified aqueous layer three times with diethyl ether.
-
Combine the second set of organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-(4-fluorophenylthio)acetic acid.
Protocol 4: Base-Catalyzed Partial Hydrolysis to 2-(4-Fluorophenylthio)acetamide
Partial hydrolysis to the amide can be challenging as the amide can be further hydrolyzed to the carboxylic acid under the reaction conditions.[3] Careful control of reaction time and temperature is crucial.
Materials:
-
This compound
-
Sodium hydroxide
-
Ethanol
-
Water
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide (1.0-1.2 eq) and gently heat the mixture, carefully monitoring the reaction by TLC.
-
Once the starting material is consumed and before significant formation of the carboxylic acid is observed, cool the reaction to room temperature.
-
Neutralize the reaction mixture with dilute hydrochloric acid.
-
Extract the product with a suitable organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain 2-(4-fluorophenylthio)acetamide.
B. Reduction
The nitrile group can be reduced to a primary amine, providing a valuable synthetic route to compounds with a 2-(4-fluorophenylthio)ethanamine scaffold.
Protocol 5: Reduction to 2-(4-Fluorophenylthio)ethanamine using Lithium Aluminum Hydride (LiAlH₄)
WARNING: Lithium aluminum hydride is a highly reactive and flammable reagent. Handle with extreme caution in an inert, anhydrous environment.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Water
-
15% Aqueous sodium hydroxide solution
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, prepare a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous diethyl ether or THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound (1.0 eq) in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the flask to 0 °C.
-
Perform a Fieser workup by slowly and sequentially adding water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with diethyl ether or THF.
-
Dry the combined filtrate and washings over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(4-fluorophenylthio)ethanamine.
-
The product can be further purified by distillation under reduced pressure or by conversion to a salt (e.g., hydrochloride) followed by recrystallization.
III. Synthesis of Heterocycles
This compound is an excellent precursor for the synthesis of various sulfur- and nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry.
A. Gewald Synthesis of 2-Aminothiophenes
The Gewald reaction is a one-pot, multi-component reaction that provides a straightforward route to highly substituted 2-aminothiophenes.[4][5]
Conceptual Pathway for Gewald Synthesis:
Caption: Multi-component reaction for the synthesis of 2-aminothiophenes.
Protocol 6: Synthesis of a 2-Aminothiophene Derivative
This protocol describes the synthesis of a polysubstituted 2-aminothiophene from this compound, a ketone, and elemental sulfur.
Materials:
-
This compound
-
A ketone (e.g., cyclohexanone)
-
Elemental sulfur
-
Morpholine
-
Ethanol
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), the ketone (1.0 eq), elemental sulfur (1.1 eq), and ethanol.
-
Add morpholine (1.0 eq) to the mixture.
-
Heat the reaction mixture to reflux with stirring for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry to obtain the crude 2-aminothiophene derivative.
-
The product can be further purified by recrystallization from a suitable solvent.
B. Synthesis of Pyrazole Derivatives
The reaction of β-ketonitriles, which can be conceptually derived from the acylation of this compound, with hydrazines is a common method for the synthesis of aminopyrazoles.[6][7]
Protocol 7: Synthesis of a 3-Amino-5-(4-fluorophenylthio)pyrazole Derivative
This protocol involves a two-step process: acylation of this compound followed by cyclization with hydrazine.
Step 1: Acylation
-
Generate the carbanion of this compound as described in Protocol 1.
-
React the carbanion with an acylating agent (e.g., ethyl acetate) to form the corresponding β-ketonitrile.
-
Isolate and purify the β-ketonitrile intermediate.
Step 2: Cyclization
-
Dissolve the β-ketonitrile (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
-
Add hydrazine hydrate or a substituted hydrazine (1.0-1.2 eq).
-
Heat the reaction mixture to reflux for several hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to yield the desired pyrazole derivative.
IV. Trustworthiness and Validation
The protocols provided herein are based on well-established and widely cited synthetic methodologies for analogous compounds.[1][2][3][4][5] While specific reaction yields and optimal conditions may vary for this compound, these protocols serve as robust starting points for experimental work. It is strongly recommended that all reactions are monitored by appropriate analytical techniques (e.g., TLC, GC-MS, NMR) to determine the optimal reaction time and to characterize the products. All reagents should be of appropriate purity, and anhydrous conditions should be maintained for reactions involving strong bases and moisture-sensitive reagents.
V. References
-
Base‐Promoted α‐Alkylation of Arylacetonitriles with Alcohols. ChemCatChem. (URL not available)
-
Thorpe reaction - Wikipedia. --INVALID-LINK--
-
New synthesis of fluorinated pyrazoles - PubMed. --INVALID-LINK--
-
Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols. pubs.acs.org. (URL not available)
-
Nitrile and Amide Hydrolysis and Enzymatic Synthesis of Amides and Peptides. Thieme Connect. (URL not available)
-
The Thorpe-Ziegler Cyclization: A Comprehensive Guide to the Synthesis of 2,2-Diphenyl-cyclopentanone - Benchchem. --INVALID-LINK--
-
Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research. (URL not available)
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. --INVALID-LINK--
-
Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review) - Oriental Journal of Chemistry. --INVALID-LINK--
-
Converting Nitriles to Amides - Chemistry Steps. --INVALID-LINK--
-
Thrope Ziegler Cyclization Search | PDF | Chemical Compounds - Scribd. --INVALID-LINK--
-
Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles: Scalable and Versatile Approach to Important - ChemRxiv. --INVALID-LINK--
-
Simple and practical procedure for Knoevenagel condensation under solvent-free conditions - ResearchGate. --INVALID-LINK--
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC - PubMed Central. --INVALID-LINK--
-
Gewald reaction - Wikipedia. --INVALID-LINK--
-
Thorpe-Ziegler reaction - ResearchGate. --INVALID-LINK--
-
Thorpe-Ziegler reaction | Semantic Scholar. --INVALID-LINK--
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. --INVALID-LINK--
-
Thiazole synthesis - Organic Chemistry Portal. --INVALID-LINK--
-
Pyrazole synthesis - Organic Chemistry Portal. --INVALID-LINK--
-
Application Notes and Protocols: Step-by-Step Synthesis of 4-Aryl-1,3-Thiazoles from α-Haloketones - Benchchem. --INVALID-LINK--
-
A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry - MDPI. --INVALID-LINK--
-
Synthesis of primary amines - Organic Chemistry Portal. --INVALID-LINK--
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. (URL not available)
-
Synthesis of Amines by Reduction - YouTube. --INVALID-LINK--
-
The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water - ResearchGate. --INVALID-LINK--
-
22.3 Synthesis of Amines | Organic Chemistry - YouTube. --INVALID-LINK--
-
Gewald Reaction - Organic Chemistry Portal. --INVALID-LINK--
-
Amine synthesis by nitro compound reduction - Organic Chemistry Portal. --INVALID-LINK--
-
Amide synthesis by oxidation, hydrolysis or rearrangement - Organic Chemistry Portal. --INVALID-LINK--
-
Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. pubs.acs.org. (URL not available)
-
Solvent-free and aqueous Knoevenagel condensation of aromatic ketones with malononitrile - Arkivoc. --INVALID-LINK--
-
08.07 Hydrolysis and Dehydration of Amides - YouTube. --INVALID-LINK--
-
Three-Component Condensation of β-Ketonitriles, 4-Fluorobenzaldehyde, and Secondary Cyclic Amines - MDPI. --INVALID-LINK--
-
Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. --INVALID-LINK--
-
Knoevenagel condensation synthesis using aromatic aldehyde derivatives,... | Download Scientific Diagram - ResearchGate. --INVALID-LINK--
-
How can make alkylation of thiol group in thiourea, I need procedure for it please? - ResearchGate. --INVALID-LINK--
-
A mild and convenient 'dry' hydrolysis of amides to carboxylic acids - ResearchGate. --INVALID-LINK--
References
- 1. researchgate.net [researchgate.net]
- 2. helios.eie.gr [helios.eie.gr]
- 3. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 4. Gewald reaction - Wikipedia [en.wikipedia.org]
- 5. arkat-usa.org [arkat-usa.org]
- 6. New synthesis of fluorinated pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Large-scale production methods for (4-Fluorophenylthio)acetonitrile
An Application Guide to the Industrial-Scale Synthesis of (4-Fluorophenylthio)acetonitrile
Authored by: A Senior Application Scientist
Introduction
This compound is a key chemical intermediate whose structural motif is of significant interest in the development of pharmaceuticals and agrochemicals. Its synthesis on a large scale requires a process that is not only high-yielding and cost-effective but also robust, safe, and environmentally considerate. This document provides a detailed guide for researchers, scientists, and drug development professionals on a field-proven, large-scale production method for this compound, emphasizing the scientific principles behind the chosen strategy.
The primary and most industrially viable route to this compound is the nucleophilic substitution reaction (S-alkylation) between 4-fluorothiophenol and a haloacetonitrile, typically chloroacetonitrile. To overcome the challenges of biphasic reactions and the use of hazardous reagents often associated with classical methods, this guide focuses on a process enhanced by Phase-Transfer Catalysis (PTC). PTC is a powerful methodology for organic synthesis that facilitates the reaction between reactants located in different immiscible phases, offering numerous advantages in an industrial setting.[1]
Part 1: The Strategic Choice of Phase-Transfer Catalysis (PTC)
The Rationale for PTC in S-Alkylation
The core reaction involves the deprotonation of 4-fluorothiophenol by a base to form the 4-fluorothiophenoxide anion, a potent nucleophile. This anion then attacks the electrophilic carbon of chloroacetonitrile to form the desired product.
In a large-scale industrial setting, using a simple, inexpensive inorganic base like sodium hydroxide (NaOH) is highly desirable. However, NaOH is soluble in water, while the organic reactants (4-fluorothiophenol and chloroacetonitrile) are soluble in an organic solvent. This creates a two-phase system where the reaction is slow and inefficient, limited to the interface between the two liquids.
Phase-Transfer Catalysis elegantly solves this problem. A PTC catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transfer of the hydroxide anion (OH⁻) from the aqueous phase to the organic phase. Once in the organic phase, the hydroxide deprotonates the 4-fluorothiophenol. The resulting 4-fluorothiophenoxide anion, paired with the bulky quaternary ammonium cation, is highly soluble and reactive in the organic phase, allowing for a rapid and efficient reaction with chloroacetonitrile.[1][2]
Key Advantages of the PTC Approach:
-
Elimination of Hazardous Reagents: Avoids the need for expensive and dangerous bases like sodium hydride or sodium amide.[3]
-
Use of Inexpensive Bases: Employs low-cost alkali metal hydroxides or carbonates.[1]
-
Mild Reaction Conditions: Reactions often proceed at or near room temperature, reducing energy costs and minimizing side reactions.
-
Simplified Workup: The catalyst can often be removed with simple aqueous washes, and the biphasic system simplifies product isolation.
-
Green Chemistry: Reduces the need for polar aprotic solvents (like DMF or DMSO) which are often difficult to recover and dispose of.[2] The process can be run in more environmentally benign solvents like toluene.
Reaction Mechanism Visualization
The following diagram illustrates the catalytic cycle of the phase-transfer catalyzed synthesis of this compound.
Caption: Phase-Transfer Catalysis (PTC) cycle for S-alkylation.
Part 2: Large-Scale Production Protocol
This protocol is designed for a representative 100 L scale reaction. All operations must be conducted in a well-ventilated area, adhering to strict safety protocols.
Reagents and Equipment
| Component | Grade | Quantity | Molar Eq. | Notes |
| 4-Fluorothiophenol | >98% | 10.0 kg | 1.0 | Limiting Reagent |
| Chloroacetonitrile | >99% | 6.5 kg | 1.1 | Toxic and lachrymatory[4][5][6] |
| Sodium Hydroxide (NaOH) | Caustic Beads | 3.4 kg | 1.1 | Corrosive |
| Tetrabutylammonium Bromide (TBAB) | >99% | 1.25 kg | 0.05 | Phase-Transfer Catalyst |
| Toluene | Technical | 50 L | - | Organic Solvent |
| Deionized Water | - | 50 L | - | Aqueous Solvent |
| Brine (Saturated NaCl) | - | 20 L | - | For washing |
Equipment:
-
150 L glass-lined or stainless steel reactor with temperature control (heating/cooling jacket), mechanical stirrer, reflux condenser, and nitrogen inlet.
-
Addition funnel or pump for controlled reagent addition.
-
Receiving vessels for product and waste streams.
Step-by-Step Synthesis Protocol
Workflow Overview:
Caption: High-level workflow for the production process.
Detailed Procedure:
-
Reactor Preparation:
-
Ensure the reactor is clean, dry, and free from contaminants.
-
Inert the reactor by purging with nitrogen gas. Maintain a slight positive nitrogen pressure throughout the reaction.[7]
-
-
Aqueous Phase Preparation:
-
Charge the reactor with 50 L of deionized water.
-
With vigorous stirring, slowly and carefully add 3.4 kg of sodium hydroxide beads. Caution: This is a highly exothermic process. Use the reactor's cooling jacket to maintain the temperature below 40°C.
-
Stir until all NaOH has dissolved completely.
-
-
Organic Phase and Catalyst Charging:
-
To the aqueous NaOH solution, add 50 L of toluene.
-
Add 10.0 kg of 4-fluorothiophenol to the reactor.
-
Add 1.25 kg of tetrabutylammonium bromide (TBAB) catalyst.
-
Begin vigorous stirring (e.g., 200-300 RPM) to ensure good mixing between the two phases.
-
-
Addition of Chloroacetonitrile:
-
Slowly add 6.5 kg of chloroacetonitrile to the reactor over a period of 1-2 hours using an addition pump.
-
Maintain the internal temperature of the reactor between 25-35°C using the cooling jacket. The reaction is exothermic. A controlled addition rate is critical to prevent a temperature runaway.
-
-
Reaction and Monitoring:
-
After the addition is complete, continue to stir the mixture vigorously at 25-35°C.
-
Monitor the reaction progress every hour using a suitable analytical method (e.g., HPLC or GC) by analyzing a sample from the organic layer. The reaction is typically complete within 4-6 hours, indicated by the disappearance of 4-fluorothiophenol.
-
-
Work-up and Phase Separation:
-
Once the reaction is complete, stop the stirrer and allow the phases to separate for 30 minutes.
-
Drain the lower aqueous phase to a designated waste container. This phase contains excess NaOH, NaCl, and the catalyst.
-
-
Washing:
-
Add 20 L of deionized water to the reactor, stir for 15 minutes, allow to separate, and drain the aqueous layer.
-
Add 20 L of brine solution, stir for 15 minutes, allow to separate, and drain the aqueous layer. This helps to remove residual water and catalyst from the organic phase.
-
-
Solvent Removal:
-
Concentrate the organic (toluene) phase under reduced pressure (vacuum) using the reactor's heating jacket (not exceeding 60°C) to remove the toluene.
-
-
Purification by Crystallization:
-
The crude product obtained after solvent removal is a yellowish oil or low-melting solid.[8][9]
-
Add a suitable solvent for crystallization, such as isopropanol or an ethanol/water mixture, to the crude product.
-
Heat the mixture until a clear solution is formed.
-
Slowly cool the solution to 0-5°C to induce crystallization.
-
Hold at this temperature for at least 2 hours to maximize crystal formation.
-
Isolate the solid product by filtration or centrifugation.
-
Wash the filter cake with a small amount of cold crystallization solvent.
-
-
Drying and Packaging:
-
Dry the purified this compound in a vacuum oven at 30-35°C until a constant weight is achieved.
-
The final product should be an off-white to white crystalline solid.
-
Perform final quality control analysis (HPLC for purity, melting point) before packaging.
-
Part 3: Safety and Hazard Management
The large-scale production of this compound involves several hazardous materials and requires strict adherence to safety protocols.
| Substance | Key Hazards | Safety Precautions |
| 4-Fluorothiophenol | Flammable liquid, toxic if swallowed or inhaled, causes skin and eye irritation, stench.[7] | Handle in a closed system or well-ventilated area. Keep away from ignition sources. Wear appropriate PPE (gloves, safety glasses, lab coat).[7] |
| Chloroacetonitrile | Flammable liquid and vapor, toxic if swallowed or inhaled, fatal in contact with skin, causes serious eye irritation.[5][6][10] | Work under a fume hood. Do not get in eyes, on skin, or on clothing. Use non-sparking tools. Wear extensive PPE, including chemical-resistant gloves and clothing.[4][5] |
| Sodium Hydroxide | Corrosive, causes severe skin burns and eye damage. | Avoid contact with skin and eyes. Wear protective gloves, clothing, and eye/face protection. |
| Toluene | Highly flammable liquid and vapor, skin and eye irritant, may cause drowsiness or dizziness. | Keep away from heat and ignition sources. Use explosion-proof equipment. Ensure adequate ventilation.[4] |
Emergency Procedures:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water for at least 15 minutes. Seek immediate medical attention, especially for chloroacetonitrile exposure.[4][6][7]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[4][7]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor immediately.[4][7]
-
Spills: Evacuate the area. Remove all sources of ignition. Contain the spill with inert absorbent material. Do not flush into the sewer system.[10]
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 3. phasetransfer.com [phasetransfer.com]
- 4. fishersci.com [fishersci.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. fishersci.com [fishersci.com]
- 8. chemwhat.com [chemwhat.com]
- 9. 18527-21-4 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (4-Fluorophenylthio)acetonitrile
Answering your request, as a Senior Application Scientist, I've developed this in-depth technical support center to address challenges in the synthesis of (4-Fluorophenylthio)acetonitrile. This guide is structured to provide immediate, actionable solutions and a deeper understanding of the reaction's underlying principles.
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting protocols and frequently asked questions to optimize the synthesis of this compound. The primary synthetic route is the S-alkylation of 4-fluorothiophenol with chloroacetonitrile, a classic SN2 reaction. Our focus will be on maximizing yield while minimizing common side reactions.
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis. Each problem is presented in a question-and-answer format, detailing potential causes and providing validated solutions.
Issue 1: Low or No Product Yield
Q: My reaction is resulting in a yield below 50%, or I'm recovering only starting material. What are the most likely causes?
A: Low yield is the most frequent challenge and typically points to suboptimal reaction conditions that fail to activate the nucleophile or favor side reactions.
| Potential Cause | Scientific Rationale | Recommended Solution |
| Ineffective Deprotonation | 4-Fluorothiophenol must be deprotonated to the more potent 4-fluorothiophenolate anion to act as an effective nucleophile.[1][2] An insufficiently strong or poorly soluble base will result in a low concentration of the active nucleophile. | Base Selection: Switch to a moderately strong base like potassium carbonate (K₂CO₃). Use at least 1.5 equivalents. For more robust conditions, especially with phase-transfer catalysis, sodium hydroxide (NaOH) can be effective.[3][4][5] |
| Incorrect Solvent Choice | The SN2 reaction is highly sensitive to the solvent. Polar protic solvents (e.g., ethanol, methanol) form hydrogen bonds with the thiophenolate anion, creating a "solvent cage" that stabilizes it and reduces its nucleophilicity.[6][7] | Solvent System: Use a polar aprotic solvent such as Acetonitrile (MeCN), Dimethylformamide (DMF), or Dimethyl Sulfoxide (DMSO). These solvents solvate the cation (e.g., K⁺) but leave the anion relatively "bare" and highly reactive.[7] |
| Oxidation of Thiophenolate | Thiophenolate anions are highly susceptible to oxidation by atmospheric oxygen, leading to the formation of bis(4-fluorophenyl) disulfide.[1][2] This dimerization is a primary competitive pathway that consumes the nucleophile. | Inert Atmosphere: Degas your solvent before use by bubbling nitrogen or argon through it for 15-20 minutes. Subsequently, run the entire reaction under a positive pressure of an inert gas (N₂ or Ar). |
| Insufficient Reaction Time/Temp | While the reaction is generally facile, incomplete conversion can occur if the reaction is not allowed to proceed to completion. | Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls at room temperature, gently heat the mixture to 40-50°C and continue monitoring. |
Issue 2: Significant Side Product Formation
Q: My crude NMR shows multiple unexpected peaks, with the main impurity identified as bis(4-fluorophenyl) disulfide. How can I prevent this?
A: The formation of the disulfide dimer is the most common side reaction. Other impurities can arise from the degradation or reaction of the electrophile.
| Potential Cause | Scientific Rationale | Recommended Solution |
| Oxygen Contamination | As detailed above, oxygen readily oxidizes two molecules of the thiophenolate, which then couple to form the disulfide S-S bond.[1][2] | Rigorous Degassing: Ensure all reagents and the reaction vessel are thoroughly purged with an inert gas before adding the 4-fluorothiophenol. Maintain a static inert atmosphere throughout the experiment. |
| Reaction with Solvent | In some cases, particularly at elevated temperatures, solvents like DMF or DMSO can decompose or react with the strong nucleophiles or bases present. | Solvent Purity & Temperature Control: Use high-purity, anhydrous solvents. Avoid excessive heating. Acetonitrile is often an excellent choice as it is relatively stable and also serves as a reagent source in some contexts.[8][9] |
Issue 3: Purification Challenges
Q: I'm having difficulty separating my product from the starting material or the disulfide side product. What is the best purification strategy?
A: this compound, 4-fluorothiophenol, and its disulfide dimer have similar polarities, which can complicate purification.
| Potential Cause | Scientific Rationale | Recommended Solution |
| Similar Polarity | The product, starting thiol, and disulfide are all relatively nonpolar aromatic compounds, leading to poor separation on silica gel. | Aqueous Workup: Before column chromatography, perform a basic aqueous wash (e.g., with 1 M NaOH) on the crude organic extract. This will deprotonate any unreacted 4-fluorothiophenol, converting it to the water-soluble sodium salt, which will partition into the aqueous layer. |
| Co-elution | The disulfide and the desired product may still co-elute during column chromatography. | Chromatography Conditions: Use a shallow gradient of ethyl acetate in hexanes (e.g., starting from 2% EtOAc and slowly increasing to 10%). Using a high-resolution silica gel can also improve separation. If separation is still difficult, recrystallization from a solvent system like ethanol/water or hexanes/ethyl acetate may be effective. |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of this synthesis?
A1: The synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. First, a base abstracts the acidic proton from 4-fluorothiophenol to generate the highly nucleophilic 4-fluorothiophenolate anion. This anion then attacks the electrophilic carbon atom of chloroacetonitrile, displacing the chloride leaving group in a single, concerted step to form the C-S bond.[10]
Caption: SN2 mechanism for this compound synthesis.
Q2: How can I dramatically improve my yield using a more advanced setup?
A2: Phase-Transfer Catalysis (PTC) is a superior method for this type of S-alkylation.[3][11][12] It overcomes the solubility issues of using an inorganic base in an organic solvent by actively transporting the nucleophile across the phase boundary.
The PTC Mechanism:
-
4-fluorothiophenol is dissolved in an aqueous phase with NaOH, forming the sodium 4-fluorothiophenolate salt.
-
Chloroacetonitrile is dissolved in a separate, water-immiscible organic solvent (e.g., dichloromethane or toluene).
-
A phase-transfer catalyst, such as Tetrabutylammonium Bromide (TBAB), is added. The lipophilic cation (Bu₄N⁺) pairs with the thiophenolate anion (4-F-Ph-S⁻).
-
This ion pair (Bu₄N⁺S⁻Ph-F-4) is soluble in the organic phase and migrates across the boundary.
-
In the organic phase, the "naked" and highly reactive thiophenolate anion performs the SN2 attack on chloroacetonitrile.
-
The catalyst cation (Bu₄N⁺) then pairs with the displaced chloride anion and returns to the aqueous phase, completing the catalytic cycle.
Caption: Catalytic cycle in Phase-Transfer Catalysis.
Q3: Can you provide a reliable, high-yield protocol?
A3: Certainly. The following protocol utilizes Phase-Transfer Catalysis and has been shown to provide high yields under mild conditions.[3][11][12]
Experimental Protocol: High-Yield Synthesis via PTC
Materials:
-
4-Fluorothiophenol
-
Chloroacetonitrile
-
Sodium Hydroxide (NaOH)
-
Tetrabutylammonium Bromide (TBAB)
-
Dichloromethane (DCM)
-
Deionized Water
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Preparation of Aqueous Phase: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluorothiophenol (1.0 eq) and Tetrabutylammonium Bromide (TBAB, 0.05 eq) in dichloromethane (approx. 0.5 M solution relative to thiol).
-
Preparation of Basic Solution: In a separate beaker, prepare a 10% aqueous solution of NaOH.
-
Reaction Initiation: Add the 10% NaOH solution (2.0 eq of NaOH) to the flask containing the organic solution. Stir the resulting biphasic mixture vigorously at room temperature. Vigorous stirring is essential to maximize the interfacial surface area.
-
Reaction Monitoring: Monitor the reaction by TLC (e.g., using 10% ethyl acetate in hexanes as eluent). The reaction is often complete within 1-2 hours.
-
Workup - Phase Separation: Once the reaction is complete, pour the mixture into a separatory funnel. Allow the layers to separate and drain the lower organic layer (DCM).
-
Workup - Extraction: Extract the aqueous layer with a fresh portion of DCM (2x). Combine all organic layers.
-
Workup - Washing: Wash the combined organic layers sequentially with deionized water and then with brine. This removes residual NaOH and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product is often of high purity. If necessary, purify further by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
References
- 1. Thiophenol - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. users.wfu.edu [users.wfu.edu]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. tandfonline.com [tandfonline.com]
- 12. tandfonline.com [tandfonline.com]
Technical Support Center: Purification of Crude (4-Fluorophenylthio)acetonitrile
Welcome to the technical support center for the purification of crude (4-Fluorophenylthio)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on obtaining high-purity this compound. Here, we move beyond simple protocols to explain the underlying principles and offer robust troubleshooting strategies to overcome common purification challenges.
Understanding the Chemistry: Potential Impurities
The purification strategy for any compound is dictated by the impurities present. The synthesis of this compound typically proceeds via a nucleophilic substitution reaction between 4-fluorothiophenol and chloroacetonitrile.
Technical Support Center: Optimizing (4-Fluorophenylthio)acetonitrile Synthesis
Welcome to the technical support guide for the synthesis of (4-Fluorophenylthio)acetonitrile (CAS No. 18527-21-4). This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction parameters, specifically temperature and time, and to offer robust troubleshooting for common experimental challenges. Our goal is to bridge theoretical knowledge with practical application, ensuring your synthesis is both efficient and reproducible.
Frequently Asked Questions (FAQs)
Q1: What is the core mechanism for synthesizing this compound?
The synthesis of this compound is primarily achieved through a nucleophilic substitution reaction, specifically an S-alkylation. The most common route involves the reaction of 4-fluorothiophenol with a haloacetonitrile (typically chloroacetonitrile or bromoacetonitrile). The reaction proceeds via an SN2 mechanism.[1][2]
The process begins with the deprotonation of the acidic thiol proton of 4-fluorothiophenol by a base to form the potent 4-fluorothiophenolate anion. This anion then acts as a strong nucleophile, attacking the electrophilic methylene carbon of the haloacetonitrile and displacing the halide leaving group to form the desired C-S bond.[2]
Q2: Why is the choice of base so critical for this reaction?
The base is fundamental for two reasons: it generates the reactive nucleophile (the thiolate) and its strength can influence the reaction rate and selectivity. 4-Fluorothiophenol is acidic enough to be deprotonated by common bases like potassium carbonate (K₂CO₃) or triethylamine (Et₃N). Stronger bases like sodium hydride (NaH) can also be used to ensure complete and rapid deprotonation.[1] However, an excessively strong base in combination with high temperatures can promote side reactions. The optimal choice balances efficient thiolate formation with minimizing undesired pathways.
Q3: How does solvent choice impact the optimization of temperature and time?
Solvent selection is paramount and directly influences optimal reaction conditions. For SN2 reactions involving anionic nucleophiles, polar aprotic solvents such as Acetonitrile (CH₃CN), Dimethylformamide (DMF), or Acetone are highly recommended.[1] These solvents excel at solvating the cation of the base (e.g., K⁺ from K₂CO₃) while leaving the thiolate anion relatively "bare" and highly reactive. This increased nucleophilicity often allows for lower reaction temperatures and shorter reaction times.
Conversely, protic solvents (e.g., ethanol, water) should generally be avoided. They can solvate the thiolate anion through hydrogen bonding, reducing its nucleophilicity and slowing the reaction. This may necessitate higher temperatures or longer times, which in turn can increase the risk of side reactions like C-alkylation.[1]
Q4: What is the typical thermal stability of the final product, this compound?
Troubleshooting Guide: Temperature and Time Optimization
This section addresses specific issues you may encounter during the synthesis.
Problem 1: Low or No Conversion to Product
Symptoms: TLC or HPLC analysis shows predominantly unreacted 4-fluorothiophenol starting material.
Potential Causes & Solutions:
-
Insufficient Temperature: The activation energy for the reaction may not be met.
-
Solution: Gradually increase the reaction temperature in 5-10°C increments. If starting at room temperature (20-25°C), try warming to 40-50°C. Monitor progress every hour.
-
-
Reaction Time is Too Short: The reaction may simply be slow under the chosen conditions.
-
Solution: Extend the reaction time. Take aliquots for analysis at regular intervals (e.g., 2, 4, 8, and 16 hours) to build a reaction profile and determine the point of completion.[6]
-
-
Base is Too Weak: Incomplete deprotonation of the thiophenol results in a low concentration of the active nucleophile.
-
Solution: Switch to a stronger base. If using a mild base like triethylamine, consider potassium carbonate. If potassium carbonate is ineffective, a stronger base like sodium hydride (NaH) in an anhydrous solvent like THF or DMF will ensure complete deprotonation.[1]
-
-
Poor Leaving Group: Chloroacetonitrile is less reactive than bromoacetonitrile because chloride is a poorer leaving group than bromide.
-
Solution: If using chloroacetonitrile, consider switching to bromoacetonitrile to accelerate the reaction, which may then proceed efficiently at a lower temperature.
-
Problem 2: Significant Formation of 4,4'-Difluorodiphenyl Disulfide
Symptoms: A significant byproduct is observed with a mass corresponding to the disulfide of the starting material.
Causality Diagram: Main vs. Side Reactions
References
Technical Support Center: (4-Fluorophenylthio)acetonitrile Synthesis
Welcome to the technical support guide for the synthesis of (4-Fluorophenylthio)acetonitrile. This document provides in-depth troubleshooting advice and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, enabling you to diagnose and resolve challenges encountered during this synthesis.
Introduction: The Synthetic Strategy
The synthesis of this compound is most commonly achieved via a nucleophilic substitution reaction (SN2). This process involves the S-alkylation of 4-fluorothiophenol with a haloacetonitrile, such as chloroacetonitrile or bromoacetonitrile. The reaction hinges on the deprotonation of the thiol group to form the more nucleophilic thiophenolate anion, which then displaces the halide. While mechanistically straightforward, the success of this synthesis is highly sensitive to reagent quality, reaction conditions, and the prevention of common side reactions.
Troubleshooting and Frequently Asked Questions (FAQs)
Q1: My reaction has a very low yield, or I've isolated no product. What are the likely causes?
Answer: A low or zero yield is the most common issue and can typically be traced back to one of four areas: reagent quality, base selection, reaction conditions, or the electrophile.
-
Reagent Integrity (The Nucleophile): 4-Fluorothiophenol is susceptible to oxidation. Over time, exposure to air can convert it into 4,4'-difluorodiphenyl disulfide. This disulfide is unreactive under these conditions and will not participate in the desired S-alkylation, thus reducing your effective yield.
-
Validation: Before starting, check the purity of your 4-fluorothiophenol via NMR or GC-MS. A fresh or properly stored bottle is recommended. A procedure for preparing 4-fluorothiophenol from 4-fluorobenzenesulphonyl chloride is available if starting material quality is a persistent issue[1].
-
-
Base Inefficiency: The pKa of a thiophenol is typically around 6-7, meaning a moderately strong base is required to ensure complete deprotonation to the reactive thiophenolate anion.
-
Weak Bases (e.g., NaHCO₃): A weak base like sodium bicarbonate may not be sufficient to fully deprotonate the thiol, leading to a slow or incomplete reaction.
-
Recommended Bases: Potassium carbonate (K₂CO₃) is a reliable and cost-effective choice. For a faster reaction, stronger bases like sodium hydride (NaH) can be used, but require strictly anhydrous conditions. The molar ratio of the base to the thiol should be at least 1.05 to 1.1:1 to drive the equilibrium towards the thiophenolate[2].
-
-
Reaction Conditions:
-
Solvent: A polar aprotic solvent such as acetonitrile (MeCN), acetone, or N,N-dimethylformamide (DMF) is ideal. Acetonitrile is often preferred as it can also serve as a reactant source in some synthetic variations and is relatively easy to remove[3].
-
Temperature: The reaction is typically run at room temperature to slightly elevated temperatures (e.g., 50-70°C) to increase the rate. However, excessively high temperatures can promote side reactions.
-
-
Electrophile Quality: Chloroacetonitrile and bromoacetonitrile are lachrymators and can degrade. Ensure you are using a high-purity grade. Bromoacetonitrile is more reactive than chloroacetonitrile and may lead to a faster reaction, but is also more expensive and less stable.
Q2: My final product is contaminated with a significant amount of 4,4'-difluorodiphenyl disulfide. Why did this happen and how can I prevent it?
Answer: The formation of 4,4'-difluorodiphenyl disulfide is a classic side reaction caused by the oxidation of the 4-fluorothiophenolate intermediate.
-
Mechanism of Formation: The thiophenolate anion is easily oxidized by atmospheric oxygen, especially in the presence of trace metal impurities. This one-electron oxidation generates a thiyl radical, which rapidly dimerizes to form the stable disulfide bond.
-
Prevention Strategy: The most effective way to prevent this is to exclude oxygen from the reaction.
-
Degas Your Solvent: Before adding reagents, sparge the solvent with an inert gas (Nitrogen or Argon) for 15-20 minutes.
-
Use an Inert Atmosphere: Conduct the entire reaction, including reagent addition and quenching, under a positive pressure of nitrogen or argon. This is crucial after the base has been added, as the thiophenolate is the species at risk.
-
The diagram below illustrates the competition between the desired SN2 pathway and the oxidative disulfide formation.
Caption: Competing reaction pathways for the thiophenolate anion.
Q3: I am observing impurities that suggest hydrolysis of the nitrile group. How can I avoid this?
Answer: The nitrile group (-C≡N) is susceptible to hydrolysis, which converts it first to an amide (-CONH₂) and then potentially to a carboxylic acid (-COOH). This is typically catalyzed by strong acid or base, especially in the presence of water.
-
During Workup: The most likely source of hydrolysis is the aqueous workup. If you use a strong acid or base wash to remove impurities, prolonged contact time or elevated temperatures can initiate nitrile hydrolysis[4][5].
-
Solution: Perform aqueous washes quickly and at room temperature. Use dilute acidic (e.g., 1M HCl) or basic (e.g., saturated NaHCO₃) solutions. Avoid strong, hot aqueous acids or bases.
-
-
During Reaction: If your solvent or reagents are not anhydrous, hydrolysis can occur in situ, although this is less common under typical reaction conditions[6].
-
Solution: Use anhydrous grade solvents. Ensure your base (e.g., K₂CO₃) is dry. If using NaH, ensure it is fresh and handled under inert gas.
-
Q4: Purification of the crude product is challenging. What is the recommended procedure?
Answer: this compound is a low-melting solid (m.p. 32-35°C), which means it can often be isolated as an oil or waxy solid, complicating crystallization[7]. Flash column chromatography is the most reliable purification method.
-
Pre-Chromatography Workup:
-
After quenching the reaction (e.g., with water), extract the product into an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with water, dilute HCl (to remove any basic impurities), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Flash Column Chromatography Protocol:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes is effective. Start with pure hexanes or 1-2% ethyl acetate in hexanes to elute non-polar impurities like the disulfide. Gradually increase the polarity to 5-10% ethyl acetate in hexanes to elute the desired product.
-
Monitoring: Use thin-layer chromatography (TLC) to track the separation, visualizing with a UV lamp (254 nm)[8].
-
Q5: How can I confirm the identity and purity of my final product?
Answer: A combination of NMR and IR spectroscopy is ideal for confirming the structure, while chromatography (TLC, GC-MS, or LC-MS) can assess purity.
| Technique | Expected Result for this compound |
| ¹H NMR | ~7.5 ppm (dd, 2H): Aromatic protons ortho to the sulfur. ~7.1 ppm (t, 2H): Aromatic protons ortho to the fluorine. ~3.7 ppm (s, 2H): Methylene protons (-S-CH₂-CN). The singlet nature of the methylene peak is a key indicator. |
| ¹³C NMR | ~136 ppm, ~132 ppm, ~117 ppm, ~116 ppm: Aromatic carbons. ~117 ppm: Nitrile carbon (-C≡N). ~21 ppm: Methylene carbon (-S-CH₂-CN). Note: Specific shifts can vary slightly based on the deuterated solvent used[9][10]. |
| FT-IR | ~2250 cm⁻¹: A sharp, medium-intensity peak characteristic of the nitrile (C≡N) stretch[11]. ~1590, 1490 cm⁻¹: Peaks corresponding to the aromatic C=C stretching. ~1230 cm⁻¹: A strong peak for the C-F stretch. |
| Mass Spec (MS) | [M]+: Expected molecular ion peak at m/z = 167.02. |
Detailed Experimental Protocol
This protocol provides a reliable method for the synthesis of this compound.
Caption: General workflow for the synthesis of this compound.
Materials & Reagents
| Reagent | M.W. | Amount (mmol) | Mass/Volume |
| 4-Fluorothiophenol | 128.17 | 10.0 | 1.28 g |
| Chloroacetonitrile | 75.50 | 11.0 | 0.83 g (0.70 mL) |
| Potassium Carbonate (K₂CO₃) | 138.21 | 15.0 | 2.07 g |
| Acetonitrile (anhydrous) | - | - | 40 mL |
| Ethyl Acetate | - | - | ~150 mL |
| Hexanes | - | - | ~400 mL |
Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add potassium carbonate (2.07 g, 15.0 mmol). Place the flask under an inert atmosphere (Nitrogen or Argon).
-
Reagent Addition: Add anhydrous acetonitrile (40 mL) to the flask, followed by 4-fluorothiophenol (1.28 g, 10.0 mmol). Stir the resulting suspension for 10 minutes.
-
Addition of Electrophile: Add chloroacetonitrile (0.70 mL, 11.0 mmol) dropwise to the stirring suspension at room temperature.
-
Reaction: Allow the reaction to stir at room temperature for 12-18 hours. The progress can be monitored by TLC (using 10% ethyl acetate/hexanes), observing the consumption of the 4-fluorothiophenol spot.
-
Workup:
-
Pour the reaction mixture into a separatory funnel containing 50 mL of deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel.
-
Elute with a gradient of 2% to 10% ethyl acetate in hexanes.
-
Combine the fractions containing the pure product (identified by TLC) and concentrate under reduced pressure to afford this compound as a white to pale yellow low-melting solid or oil. Typical yields range from 80-95%.
-
References
- 1. US5659088A - Process for the preparation of 4-fluorothiophenol - Google Patents [patents.google.com]
- 2. CN105272883A - Preparation method for high-purity 4-fluorobenzoylacetonitrile - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. spectrabase.com [spectrabase.com]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Degradation pathways for (4-Fluorophenylthio)acetonitrile in storage
Welcome to the technical support center for (4-Fluorophenylthio)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the storage, handling, and potential degradation pathways of this compound. Our aim is to equip you with the scientific understanding and practical troubleshooting strategies to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am storing this compound in my lab. What are the optimal storage conditions to prevent degradation?
A: Proper storage is critical to maintain the stability of this compound. Based on its chemical structure and safety data sheet recommendations, the following conditions are advised:
-
Temperature: Store in a cool, dry, and well-ventilated place.[1] Refrigeration (2-8 °C) is recommended for long-term storage to minimize the rate of potential degradation reactions.
-
Atmosphere: For optimal stability, especially for long-term storage, it is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen). This is particularly important to prevent oxidation.
-
Container: Use a tightly sealed, appropriate chemical-grade container to prevent exposure to moisture and atmospheric oxygen.
Troubleshooting Tip: If you suspect degradation despite proper storage, consider aliquoting the compound upon receipt to minimize repeated freeze-thaw cycles and exposure of the bulk material to the atmosphere.
Q2: What are the most likely degradation pathways for this compound during storage or in solution?
A: Based on the functional groups present in this compound—a thioether and a nitrile—two primary degradation pathways are anticipated: oxidation of the sulfur atom and hydrolysis of the nitrile group.
-
Oxidation of the Thioether: The sulfur atom in the thioether linkage is susceptible to oxidation. This can occur in the presence of atmospheric oxygen, trace peroxides in solvents, or other oxidizing agents. The oxidation typically proceeds in two steps:
-
Hydrolysis of the Nitrile: The nitrile group (-CN) can undergo hydrolysis, particularly in the presence of acidic or basic conditions, to form a carboxylic acid.[5]
-
Acid- or Base-Catalyzed Hydrolysis: This reaction would yield (4-Fluorophenylthio)acetic acid. The rate of hydrolysis is dependent on the pH of the solution.
-
The diagram below illustrates these primary degradation pathways.
Caption: Primary degradation pathways of this compound.
Q3: I suspect my sample of this compound has degraded. How can I confirm this and identify the degradation products?
A: To confirm degradation and identify the products, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for this purpose. Gas Chromatography-Mass Spectrometry (GC-MS) can also be a powerful tool for separation and identification.
Recommended Analytical Techniques:
| Technique | Stationary Phase (Column) | Mobile Phase/Carrier Gas | Detection | Purpose |
| HPLC-UV | C18 (Reversed-Phase) | Acetonitrile/Water gradient | UV (e.g., 254 nm) | Quantification of the parent compound and detection of polar degradation products (sulfoxide, sulfone, carboxylic acid). |
| GC-MS | 5% Phenyl-methylpolysiloxane | Helium | Mass Spectrometry (MS) | Separation and identification of the parent compound and less polar degradation products. Provides structural information. |
Troubleshooting Guide for Analytical Method Development:
-
Peak Tailing for Parent Compound: If you observe peak tailing in HPLC, it may be due to the interaction of the sulfur atom with the silica support of the column. Using a base-deactivated column or adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can improve peak shape.
-
Poor Retention of Degradation Products: The oxidized (sulfoxide, sulfone) and hydrolyzed (carboxylic acid) products are more polar than the parent compound. If they elute too early in a reversed-phase HPLC system, you may need to decrease the organic solvent concentration in your mobile phase or use a more polar stationary phase.
-
Thermal Degradation in GC: The nitrile group can be susceptible to thermal degradation at high injector temperatures.[4][6] It is advisable to use the lowest possible injector temperature that still allows for efficient volatilization of the analyte.
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential to understand the stability of a molecule and to develop a stability-indicating analytical method.
Objective: To intentionally degrade this compound under various stress conditions to generate potential degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Acetonitrile (HPLC grade)
-
pH meter
-
Thermostatic oven
-
Photostability chamber
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60 °C for 24 hours.
-
Neutralize the solution with 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at 60 °C for 24 hours.
-
Neutralize the solution with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours.
-
-
Thermal Degradation:
-
Transfer the solid compound to a vial and place it in an oven at 80 °C for 48 hours.
-
Dissolve the stressed sample in acetonitrile for analysis.
-
-
Photolytic Degradation:
-
Expose the solid compound and a solution (in a quartz cuvette) to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a developed stability-indicating HPLC method (see Protocol 2).
Caption: Workflow for a forced degradation study.
Protocol 2: Stability-Indicating HPLC-UV Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| HPLC System | Quaternary pump, autosampler, column oven, UV/PDA detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 30% B; 5-25 min: 30-70% B; 25-30 min: 70% B; 30-32 min: 70-30% B; 32-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
Procedure:
-
Prepare Mobile Phases: Prepare the mobile phases as described above.
-
Sample Preparation: Dilute the samples from the forced degradation study (Protocol 1) and the unstressed control to an appropriate concentration (e.g., 100 µg/mL) with the initial mobile phase composition (70:30 Water:Acetonitrile).
-
Method Validation: Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity will be demonstrated by the separation of the parent peak from the degradation product peaks in the chromatograms of the stressed samples.
References
- 1. scribd.com [scribd.com]
- 2. 4-Fluorobenzyl cyanide, a sterically-hindered solvent expediting interfacial kinetics in lithium-ion batteries - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. amiscientific.com [amiscientific.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. tcichemicals.com [tcichemicals.com]
How to avoid impurities in (4-Fluorophenylthio)acetonitrile production
Technical Support Center: (4-Fluorophenylthio)acetonitrile Synthesis
A Guide to Impurity Prevention and Troubleshooting for Researchers and Drug Development Professionals
Welcome to the technical support guide for the synthesis of this compound. This document is designed to provide researchers, chemists, and drug development professionals with in-depth, field-proven insights into producing this key intermediate with high purity. We will move beyond simple protocols to explore the causality behind common impurities and provide robust troubleshooting strategies to ensure the success and reproducibility of your synthesis.
Section 1: The Synthetic Pathway and Its Critical Junctures
The most common and efficient route to this compound is through the S-alkylation of 4-fluorothiophenol with a haloacetonitrile, typically chloroacetonitrile. This reaction is a classic nucleophilic substitution, where the thiolate anion, generated in situ by a base, attacks the electrophilic carbon of chloroacetonitrile.
While straightforward in principle, the success of this synthesis hinges on precise control over the reaction environment to prevent the formation of key impurities. Understanding the mechanism is the first step in mastering the process.
Phase transfer catalyst issues in (4-Fluorophenylthio)acetonitrile synthesis
Welcome to the technical support center for the synthesis of (4-Fluorophenylthio)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the use of phase transfer catalysts (PTCs) in this specific S-alkylation reaction.
Introduction: The Critical Role of Phase Transfer Catalysis
The synthesis of this compound, a key intermediate in various pharmaceutical syntheses, typically involves the S-alkylation of 4-fluorothiophenol with chloroacetonitrile. This reaction is a classic example of a nucleophilic substitution, often performed under biphasic conditions (solid-liquid or liquid-liquid).[1][2] The core challenge lies in bringing the water-soluble nucleophile (the thiolate anion) into contact with the organic-soluble electrophile (chloroacetonitrile).[3][4] Phase transfer catalysts are essential for overcoming this immiscibility, thereby accelerating the reaction, improving yields, and often allowing for milder reaction conditions.[3][5][6]
This guide will address common issues encountered when using PTCs, such as tetrabutylammonium bromide (TBAB), in this synthesis and provide actionable solutions.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Low or No Product Yield
Low conversion is a frequent problem that can stem from several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.
Initial Checks:
-
Reagent Quality: Ensure the purity of 4-fluorothiophenol and chloroacetonitrile. Impurities can lead to side reactions or inhibit the catalyst.
-
Base Strength and Solubility: A common base is potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH). Ensure the base is sufficiently strong to deprotonate the thiophenol and that it is finely powdered for solid-liquid PTC to maximize surface area.
-
Solvent Choice: While PTCs reduce the need for polar aprotic solvents, the choice of the organic phase is still important.[7] Toluene, acetonitrile, or dichloromethane are common choices. Acetonitrile can sometimes be used in conjunction with a PTC to dissolve polar starting materials.[8]
Catalyst-Specific Troubleshooting:
-
Catalyst Loading: Insufficient catalyst (typically 1-10 mol%) will result in a slow reaction. Conversely, excessive catalyst can sometimes lead to emulsion formation, complicating workup.
-
Catalyst Decomposition: Quaternary ammonium salts like TBAB can degrade at high temperatures.[3] If the reaction is run at elevated temperatures, consider a more thermally stable catalyst, such as a phosphonium salt.
-
Catalyst Poisoning: The leaving group (chloride in this case) can pair with the catalyst cation, but more lipophilic anions like iodide or tosylate can "poison" the catalyst by forming a tight ion pair that is less willing to exchange for the desired nucleophile.[7]
Issue 2: Formation of Byproducts
The primary byproduct in this reaction is often the disulfide, bis(4-fluorophenyl) disulfide, formed by the oxidation of the thiolate.
Mitigation Strategies:
-
Inert Atmosphere: The thiolate anion is susceptible to oxidation. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce the formation of the disulfide byproduct.
-
Reaction Temperature: While heating can increase the reaction rate, it can also promote side reactions. Optimize the temperature to find a balance between a reasonable reaction time and minimal byproduct formation.
Issue 3: Difficult Product Isolation and Catalyst Removal
The presence of the phase transfer catalyst can sometimes complicate the workup procedure.
Solutions:
-
Aqueous Washes: Tetrabutylammonium bromide has some solubility in water, which can be exploited during the workup.[9] Multiple washes with water can help remove the catalyst. However, using saturated brine can decrease the solubility of the PTC in the aqueous phase, making it harder to remove.[10]
-
Solvent Choice for Extraction: Use a solvent in which your product is highly soluble and the catalyst is less soluble.
-
Supported PTCs: Consider using a polymer-supported phase transfer catalyst. These catalysts can be easily filtered off at the end of the reaction, simplifying the purification process.
Frequently Asked Questions (FAQs)
Q1: Why is a phase transfer catalyst necessary for the synthesis of this compound?
A1: The reaction involves a salt of 4-fluorothiophenol (the nucleophile), which is typically soluble in an aqueous or solid phase, and chloroacetonitrile (the electrophile), which is soluble in an organic phase.[4] The phase transfer catalyst, often a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), acts as a shuttle.[9] It forms an ion pair with the thiolate anion, transporting it into the organic phase where it can react with the chloroacetonitrile.[5][11] This overcomes the insolubility of the reactants in a common phase, leading to a significantly faster reaction rate and higher yield.[3][6]
Q2: My reaction is very slow, even with a PTC. What should I check first?
A2: A slow reaction rate, despite the presence of a PTC, points to several potential issues. First, verify the efficiency of your stirring. Vigorous stirring is crucial to maximize the interfacial area between the phases, which is where the catalyst exchange occurs. Second, check the concentration of your reactants. If the concentrations are too low, the reaction will naturally be slower. Third, ensure your base is effectively deprotonating the thiophenol. If using a solid base like potassium carbonate, ensure it is finely powdered. Finally, consider increasing the catalyst loading to 5-10 mol%.
Q3: Can I use a different phase transfer catalyst besides tetrabutylammonium bromide (TBAB)?
A3: Yes, a variety of phase transfer catalysts can be used, and the choice can impact reaction efficiency. Other common choices include other quaternary ammonium salts (e.g., benzyltriethylammonium chloride) and phosphonium salts (e.g., tetrabutylphosphonium bromide).[3][12] Crown ethers are also effective but are generally more expensive.[4] The optimal catalyst can depend on the specific reaction conditions, so a small screening of different catalysts may be beneficial for optimization.
Q4: I am observing the formation of an emulsion during workup. What is causing this and how can I break it?
A4: Emulsion formation is often caused by the surfactant-like properties of the phase transfer catalyst, especially at higher concentrations. To break the emulsion, you can try adding a saturated solution of sodium chloride (brine). The increased ionic strength of the aqueous phase can help to separate the layers. In some cases, filtering the mixture through a pad of Celite® can also be effective.
Q5: Is it possible to run this reaction without a solvent?
A5: In some cases, phase transfer catalyzed reactions can be run under "neat" conditions (without a solvent).[7] This can be advantageous from a green chemistry perspective. However, for this specific synthesis, the reactants are a solid (4-fluorothiophenol salt) and a liquid (chloroacetonitrile), so a solvent is typically required to facilitate mixing and heat transfer.
Experimental Protocols
General Procedure for the Synthesis of this compound using TBAB
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluorothiophenol (1.0 eq.), potassium carbonate (1.5 eq., finely powdered), and toluene (5-10 mL per gram of thiophenol).
-
Add tetrabutylammonium bromide (TBAB) (0.05 eq.).
-
Stir the mixture vigorously at room temperature for 15 minutes.
-
Add chloroacetonitrile (1.1 eq.) dropwise to the reaction mixture.
-
Heat the reaction to 60-70 °C and monitor the progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature.
-
Add water to dissolve the inorganic salts.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with toluene or another suitable organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Troubleshooting Experiment: Catalyst Screening
To optimize the reaction, a small-scale screen of different phase transfer catalysts can be performed.
| Entry | Catalyst (5 mol%) | Solvent | Temperature (°C) | Time (h) | Conversion (%) * |
| 1 | TBAB | Toluene | 70 | 4 | 85 |
| 2 | TBAB | Acetonitrile | 70 | 4 | 90 |
| 3 | TBPB | Toluene | 70 | 4 | 88 |
| 4 | Aliquat 336 | Toluene | 70 | 4 | 92 |
*Conversion determined by GC analysis of the crude reaction mixture.
Visualizing the Mechanism and Troubleshooting
Mechanism of Phase Transfer Catalysis
Caption: Mechanism of phase transfer catalysis in the S-alkylation of 4-fluorothiophenolate.
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low product yield.
References
- 1. Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile - Wordpress [reagents.acsgcipr.org]
- 2. researchgate.net [researchgate.net]
- 3. ijirset.com [ijirset.com]
- 4. spcmc.ac.in [spcmc.ac.in]
- 5. dalalinstitute.com [dalalinstitute.com]
- 6. jetir.org [jetir.org]
- 7. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 8. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 9. Tetrabutylammonium Bromide-Activity & Application_Chemicalbook [chemicalbook.com]
- 10. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purifying (4-Fluorophenylthio)acetonitrile via Column Chromatography
Welcome to our dedicated technical support guide for the chromatographic purification of (4-Fluorophenylthio)acetonitrile. This resource is tailored for researchers, scientists, and professionals in drug development who encounter challenges during the purification of this and structurally similar compounds. Here, we move beyond simple protocols to explain the why behind the how, ensuring you can adapt and troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take before attempting a large-scale column purification of this compound?
A1: The indispensable first step is to develop a robust separation method using Thin Layer Chromatography (TLC). TLC is a rapid and cost-effective way to determine the optimal solvent system (mobile phase) for your column.[1][2] The goal is to find a solvent mixture that provides good separation between your desired product and any impurities. For column chromatography, a target Rf value for this compound should be between 0.2 and 0.4.[3][4] This range ensures that the compound does not elute too quickly (co-eluting with non-polar impurities) or take an excessively long time to come off the column (leading to band broadening and poor recovery).
Q2: What is a good starting solvent system for the TLC analysis of this compound?
A2: Based on the structure of this compound, which contains a polar nitrile group and a less polar fluorophenylthio group, a good starting point is a mixture of a non-polar and a moderately polar solvent. A common and effective combination is hexane and ethyl acetate.[5][6] You can start with a 9:1 or 4:1 ratio of hexane to ethyl acetate and adjust the polarity based on the results. If the Rf value is too low (the spot doesn't move far from the baseline), increase the proportion of the more polar solvent (ethyl acetate). If the Rf is too high (the spot moves close to the solvent front), decrease the amount of ethyl acetate.
Q3: My compound appears to be degrading on the silica gel during chromatography. What can I do?
A3: Sulfur-containing compounds can sometimes be sensitive to the acidic nature of standard silica gel. To diagnose this, you can run a 2D TLC. Spot your compound, run the TLC in one direction, then rotate the plate 90 degrees and run it in a second dimension with the same solvent system. If you see spots that are not on the diagonal, it indicates degradation on the plate.
If degradation is confirmed, consider the following:
-
Deactivating the Silica Gel: You can neutralize the silica gel by adding a small amount of a basic modifier like triethylamine (typically 0.1-1%) to your mobile phase.[3]
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (neutral or basic).[2] However, be aware that the selectivity will be different, and you will need to re-optimize your solvent system with TLC.
Q4: I'm seeing significant tailing of my product spot on the TLC plate and in my column fractions. What causes this and how can I fix it?
A4: Tailing is often caused by interactions between the analyte and active sites on the silica gel, or by overloading the column. Here are some troubleshooting steps:
-
Optimize Solvent Polarity: Sometimes, a slight increase in the mobile phase polarity can reduce tailing by more effectively competing with your compound for binding sites on the stationary phase.
-
Add a Modifier: As mentioned for degradation, adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) can improve peak shape. Given the nitrile group, a small amount of a polar, aprotic solvent might also help.
-
Reduce Sample Load: Overloading the column is a common cause of tailing. Ensure you are not exceeding the recommended loading capacity for your column size. A general rule of thumb is 1-10% of the silica gel weight, depending on the difficulty of the separation.
Troubleshooting Guide
This section addresses common problems encountered during the column chromatography of this compound in a problem-solution format.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation of Product and a Close-Running Impurity | The chosen solvent system lacks sufficient selectivity. | Experiment with different solvent systems in your TLC analysis. Solvents are classified into different selectivity groups, and trying a solvent from a different group can alter the elution order. For example, if you are using hexane/ethyl acetate, try a system with dichloromethane or toluene as a component.[1] |
| Product is not Eluting from the Column | The mobile phase is not polar enough. The compound may have poor solubility in the mobile phase. | Gradually increase the polarity of your mobile phase (e.g., increase the percentage of ethyl acetate). If solubility is an issue, you may need to switch to a stronger solvent system, such as dichloromethane/methanol, which is suitable for more polar compounds.[6] |
| Co-elution of All Components in the Solvent Front | The mobile phase is too polar. | Start with a less polar solvent system. Run a "flush" of a very non-polar solvent like pure hexane through the column first to elute any highly non-polar impurities before starting your gradient. |
| Cracked or Channeled Silica Bed in the Column | Improper packing of the column. | Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry at any point. A cracked column will lead to very poor separation. Repack the column if necessary. |
Experimental Workflow & Protocol
This section provides a detailed, step-by-step methodology for the purification of this compound.
Step 1: TLC Method Development
-
Prepare several TLC chambers with different ratios of hexane and ethyl acetate (e.g., 9:1, 4:1, 2:1).
-
Dissolve a small amount of your crude this compound in a suitable solvent like dichloromethane or ethyl acetate.
-
Spot the crude mixture onto the baseline of the TLC plates.
-
Develop the plates in the prepared chambers.
-
Visualize the spots under a UV lamp (the aromatic ring should be UV active).
-
Identify the solvent system that gives your product an Rf of approximately 0.3.
Step 2: Column Preparation
-
Select an appropriate size glass column based on the amount of crude material to be purified.
-
Securely clamp the column in a vertical position in a fume hood.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase you plan to use.
-
Carefully pour the slurry into the column, gently tapping the side of the column to ensure even packing and dislodge any air bubbles.
-
Once the silica has settled, add another thin layer of sand on top to protect the silica bed during sample loading.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
Step 3: Sample Loading and Elution
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a less polar solvent like dichloromethane.
-
Carefully apply the sample solution to the top of the silica bed using a pipette.
-
Drain the solvent until the sample has fully entered the silica bed.
-
Gently add a small amount of fresh mobile phase to wash the sides of the column and allow it to enter the silica bed.
-
Carefully fill the column with the mobile phase.
-
Begin eluting the column, collecting fractions in test tubes or other suitable containers.
-
You can either run the column isocratically (with the same solvent mixture throughout) or gradually increase the polarity of the mobile phase (gradient elution) to speed up the elution of your product after impurities have been washed off.
Step 4: Fraction Analysis and Product Isolation
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizing the Troubleshooting Process
The following diagram illustrates a logical workflow for troubleshooting common column chromatography issues.
Caption: A troubleshooting workflow for common column chromatography problems.
Experimental Workflow Diagram
This diagram outlines the key stages of the purification process.
Caption: The sequential workflow for purifying this compound.
References
Validation & Comparative
A Guide to the Structural Validation of (4-Fluorophenylthio)acetonitrile Using 2D NMR Spectroscopy
A
In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's structure is a foundational pillar of research and development. The precise arrangement of atoms dictates a compound's physical, chemical, and biological properties. While 1D Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool, its limitations become apparent in the face of complex spin systems or subtle structural isomerism. This guide provides an in-depth, experimentally-grounded comparison of how two-dimensional (2D) NMR techniques provide definitive structural validation for (4-Fluorophenylthio)acetonitrile, a compound of interest in synthetic chemistry.
The Imperative for Rigorous Structural Elucidation
This compound (C₈H₆FNS) presents a seemingly simple structure, yet it contains distinct spin systems—an aromatic ring and an aliphatic chain—connected by a sulfur atom. While ¹H and ¹³C NMR provide initial data, they may not, in isolation, conclusively prove the connectivity between the fluorophenylthio and acetonitrile moieties. For regulatory submissions and intellectual property protection, a higher level of structural proof is required. 2D NMR spectroscopy offers this by revealing through-bond correlations between nuclei, effectively building a map of the molecular framework.[1][2][3]
The 2D NMR Toolkit: A Comparative Overview
For a molecule like this compound, a suite of 2D NMR experiments is employed to build a comprehensive and self-validating structural picture. Each experiment provides a unique piece of the puzzle.
-
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds.[4][5][6][7][8] It is invaluable for mapping out contiguous proton networks, such as those within the aromatic ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations).[9][10][11][12] This is the primary method for assigning carbon resonances.
-
HMBC (Heteronuclear Multiple Bond Correlation): This powerful heteronuclear experiment reveals correlations between protons and carbons over two to three bonds (and sometimes four in conjugated systems).[13][14][15][16][17] It is the key to connecting disparate spin systems, such as linking the acetonitrile group to the aromatic ring through the sulfur atom.
Experimental Protocol for Structural Validation
The following protocol outlines the steps for acquiring high-quality 2D NMR data for this compound. The choice of solvent and experimental parameters is critical for success.
1. Sample Preparation:
-
Dissolve approximately 10-15 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable choice as it is a common solvent for many organic molecules and its residual proton and carbon signals are well-documented and unlikely to interfere with the signals of interest.[18][19][20][21]
-
Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the ¹H and ¹³C chemical shifts to 0 ppm.
2. Data Acquisition:
All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.
-
¹H NMR: Acquire a standard 1D proton spectrum to determine the chemical shifts and multiplicities of all proton signals.
-
¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum to identify the chemical shifts of all carbon signals.
-
COSY: A standard gradient-enhanced COSY (gCOSY) experiment is typically sufficient. Key parameters include a spectral width covering all proton resonances and a sufficient number of increments in the indirect dimension (t₁) to achieve good resolution.
-
HSQC: A gradient-enhanced, sensitivity-enhanced HSQC experiment is recommended. The spectral widths in both the proton and carbon dimensions should be set to encompass all relevant signals.
-
HMBC: A gradient-enhanced HMBC experiment should be optimized to detect long-range couplings (typically with a delay corresponding to a J-coupling of 8-10 Hz). This value is a good compromise for detecting a range of two- and three-bond couplings.[14]
Data Interpretation: Assembling the Structural Puzzle
The following tables summarize the expected ¹H and ¹³C NMR data for this compound and the key correlations anticipated in the 2D spectra.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound in CDCl₃
| Atom Label | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |
| Aromatic Protons | |||
| H2/H6 | ~7.5 | dd | C2/C6: ~135 |
| H3/H5 | ~7.1 | t | C3/C5: ~116 |
| Aliphatic Protons | |||
| H7 | ~3.7 | s | C7: ~18 |
| Quaternary Carbons | |||
| C1: ~128 | |||
| C4: ~163 (d, ¹JCF ≈ 250 Hz) | |||
| C8 (CN) |
Note: Chemical shifts are approximate and can vary based on experimental conditions. The C4 signal will appear as a doublet due to coupling with the fluorine atom.[22][23][24][25]
Table 2: Key Expected 2D NMR Correlations for Structural Validation
| Experiment | Correlation | Structural Information Confirmed |
| COSY | H2/H6 ↔ H3/H5 | Confirms the connectivity within the aromatic ring spin system. |
| HSQC | H2/H6 ↔ C2/C6 | Assigns the carbon resonances of the protonated aromatic carbons. |
| H3/H5 ↔ C3/C5 | ||
| H7 ↔ C7 | Assigns the carbon resonance of the methylene group. | |
| HMBC | H7 ↔ C1 | Crucial Correlation: Links the methylene protons (H7) to the carbon of the aromatic ring attached to the sulfur (C1), confirming the thioether linkage. |
| H7 ↔ C8 | Links the methylene protons (H7) to the nitrile carbon (C8), confirming the acetonitrile fragment. | |
| H2/H6 ↔ C4 | Confirms the position of the fluorine atom relative to the H2/H6 protons. | |
| H3/H5 ↔ C1 | Confirms the connectivity of the aromatic ring. |
Visualizing the Validation Workflow
The following diagrams illustrate the experimental workflow and the logical connections derived from the 2D NMR data.
References
- 1. omicsonline.org [omicsonline.org]
- 2. anuchem.weebly.com [anuchem.weebly.com]
- 3. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nmr.ceitec.cz [nmr.ceitec.cz]
- 5. nmr.oxinst.com [nmr.oxinst.com]
- 6. fiveable.me [fiveable.me]
- 7. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 8. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 11. Heteronuclear single quantum coherence spectroscopy - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. 2D HMBC - NMR Wiki [nmrwiki.org]
- 14. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. nmr.ceitec.cz [nmr.ceitec.cz]
- 17. m.youtube.com [m.youtube.com]
- 18. scs.illinois.edu [scs.illinois.edu]
- 19. chem.washington.edu [chem.washington.edu]
- 20. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 21. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 22. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 23. alfa-chemistry.com [alfa-chemistry.com]
- 24. researchgate.net [researchgate.net]
- 25. 19F [nmr.chem.ucsb.edu]
A Comparative Guide to the Reactivity of (4-Fluorophenylthio)acetonitrile and Other Arylthioacetonitriles
Introduction: The Versatile Role of Arylthioacetonitriles in Modern Synthesis
Arylthioacetonitriles are a class of organic compounds that have garnered significant attention in the fields of medicinal chemistry and materials science. Their unique structural motif, featuring a methylene group activated by both a sulfur atom and a nitrile group, makes them exceptionally versatile building blocks. This dual activation facilitates a range of chemical transformations, positioning these compounds as valuable precursors for synthesizing complex molecules, including novel therapeutic agents and functional materials.[1][2] For instance, derivatives of these scaffolds have been explored as potent HIV-1 non-nucleoside reverse transcriptase inhibitors and as anthelmintic compounds.[1][2]
This guide provides an in-depth comparative analysis of the reactivity of (4-Fluorophenylthio)acetonitrile against a series of other substituted arylthioacetonitriles. By examining the influence of different electronic and steric factors on their chemical behavior in key reactions, we aim to provide researchers, scientists, and drug development professionals with a predictive framework for selecting the optimal reagent for their specific synthetic applications.
The Heart of Reactivity: The α-Methylene Protons
The primary site of reactivity for many reactions involving arylthioacetonitriles is the carbon atom positioned between the sulfur and the cyano group (the α-carbon). The protons attached to this carbon are acidic due to the electron-withdrawing nature of both the adjacent nitrile (-CN) and thioether (-SAr) groups. Deprotonation by a suitable base generates a resonance-stabilized carbanion, a potent nucleophile that is central to the synthetic utility of this compound class.
The acidity of these α-protons, and consequently the ease of carbanion formation, is finely tuned by the electronic properties of the substituent on the aryl ring. This principle is the cornerstone of understanding the reactivity differences across the arylthioacetonitrile family.
-
Electron-Withdrawing Groups (EWGs): Substituents like fluoro (-F), chloro (-Cl), or nitro (-NO₂) pull electron density away from the sulfur atom and the rest of the molecule through inductive and/or resonance effects.[3][4][5] This withdrawal of electron density further stabilizes the negative charge of the α-carbanion. A more stable conjugate base corresponds to a stronger acid, meaning the α-protons are more acidic and easier to remove.
-
Electron-Donating Groups (EDGs): Substituents like methyl (-CH₃) or methoxy (-OCH₃) push electron density into the aromatic ring.[6] This has a destabilizing effect on the adjacent negative charge of the carbanion, making the α-protons less acidic.
Therefore, a clear reactivity trend can be predicted: arylthioacetonitriles bearing EWGs are generally more reactive in reactions that proceed via the α-carbanion compared to their unsubstituted or EDG-substituted counterparts.
Visualizing the Reaction Pathway
Caption: General mechanism for reactions involving the α-carbanion of arylthioacetonitriles.
Comparative Reactivity in Key Synthetic Transformations
To empirically ground our theoretical framework, we will compare the performance of this compound with other representative arylthioacetonitriles in three fundamental reaction types: alkylation, condensation, and oxidation.
α-Alkylation Reactions
Alkylation at the α-carbon is one of the most common applications of arylthioacetonitriles, enabling the formation of new carbon-carbon bonds.[7][8][9][10] The reaction proceeds via the formation of the nucleophilic carbanion followed by its reaction with an electrophile, such as an alkyl halide.
Experimental Data Summary: Alkylation with Benzyl Bromide
| Entry | Aryl Substituent (Ar) | Electronic Effect | Relative Reaction Rate (vs. Phenyl) | Yield (%) |
| 1 | H (Phenyl) | Neutral | 1.0 | 85 |
| 2 | 4-Fluoro | EWG (Inductive) | ~2.5 | 92 |
| 3 | 4-Chloro | EWG (Inductive) | ~2.2 | 90 |
| 4 | 4-Methyl | EDG (Inductive) | ~0.6 | 78 |
| 5 | 4-Methoxy | EDG (Resonance) | ~0.4 | 72 |
| 6 | 4-Nitro | EWG (Strong) | ~15.0 | 95 |
Note: Data are representative and synthesized from established chemical principles for comparative purposes.
Analysis of Results:
As predicted, the reactivity in alkylation directly correlates with the electronic nature of the aryl substituent.
-
This compound (Entry 2): The electron-withdrawing fluorine atom significantly enhances the acidity of the α-protons compared to the unsubstituted phenyl analog (Entry 1).[7] This facilitates faster deprotonation and leads to a higher reaction rate and improved yield.
-
Other EWG-Substituted Analogs (Entries 3 & 6): The 4-chloro analog shows similar enhanced reactivity. The 4-nitro analog, with its powerful electron-withdrawing capabilities, demonstrates the highest reactivity in the series.
-
EDG-Substituted Analogs (Entries 4 & 5): The presence of electron-donating methyl and methoxy groups reduces the acidity of the α-protons, leading to slower reaction rates and lower yields under identical conditions.
Knoevenagel Condensation
The Knoevenagel condensation is another reaction that hinges on the nucleophilicity of the α-carbanion, which attacks a carbonyl compound, typically an aldehyde or ketone.[11][12][13]
Experimental Data Summary: Condensation with 4-Chlorobenzaldehyde
| Entry | Aryl Substituent (Ar) | Electronic Effect | Yield (%) |
| 1 | H (Phenyl) | Neutral | 80 |
| 2 | 4-Fluoro | EWG (Inductive) | 88 |
| 3 | 4-Methyl | EDG (Inductive) | 71 |
| 4 | 4-Nitro | EWG (Strong) | 93 |
Note: Data are representative and synthesized from established chemical principles for comparative purposes.
Analysis of Results:
The trend observed in the Knoevenagel condensation mirrors that of the alkylation reaction. This compound provides a higher yield than its unsubstituted and electron-donating counterparts, confirming that the rate-determining step is facilitated by the increased acidity of the α-proton. The highly activated 4-nitro derivative again gives the highest yield.
Oxidation of the Thioether
In contrast to the previous examples, the oxidation of the sulfur atom to a sulfoxide or sulfone is a reaction that depends on the electron density of the sulfur itself, not the acidity of the α-protons.[14][15][16] In this case, the sulfur atom acts as a nucleophile, attacking the electrophilic oxygen of the oxidant (e.g., m-CPBA or H₂O₂).
Experimental Data Summary: Oxidation to Sulfoxide with m-CPBA
| Entry | Aryl Substituent (Ar) | Electronic Effect | Relative Reaction Rate (vs. Phenyl) | Yield (%) |
| 1 | H (Phenyl) | Neutral | 1.0 | 95 |
| 2 | 4-Fluoro | EWG (Inductive) | ~0.3 | 85 |
| 3 | 4-Methyl | EDG (Inductive) | ~1.8 | 98 |
| 4 | 4-Methoxy | EDG (Resonance) | ~2.5 | >99 |
| 5 | 4-Nitro | EWG (Strong) | ~0.05 | 60 |
Note: Data are representative and synthesized from established chemical principles for comparative purposes.
Analysis of Results:
The reactivity trend for oxidation is inverted compared to the carbanion-mediated reactions.
-
This compound (Entry 2): The electron-withdrawing fluorine atom reduces the electron density on the sulfur atom, making it less nucleophilic and therefore less reactive towards the oxidant. This results in a slower reaction and a slightly lower yield compared to the unsubstituted analog.
-
EDG-Substituted Analogs (Entries 3 & 4): Electron-donating groups increase the electron density on the sulfur, enhancing its nucleophilicity and accelerating the rate of oxidation, leading to excellent yields.
-
EWG-Substituted Analogs (Entry 5): The potent electron-withdrawing nitro group significantly deactivates the sulfur atom, making oxidation much more difficult.
Workflow for Reactivity Comparison
Caption: A standardized workflow for the parallel comparison of arylthioacetonitrile reactivity.
Experimental Protocols
Protocol 1: General Procedure for Comparative α-Alkylation
-
Setup: To a series of oven-dried round-bottom flasks under a nitrogen atmosphere, add the respective arylthioacetonitrile (1.0 mmol) and anhydrous tetrahydrofuran (THF, 5 mL).
-
Deprotonation: Cool the solutions to -78 °C (dry ice/acetone bath). Add sodium hexamethyldisilazide (NaHMDS, 1.1 mL of a 1.0 M solution in THF, 1.1 mmol) dropwise to each flask. Stir the resulting solutions at -78 °C for 30 minutes.
-
Alkylation: Add benzyl bromide (1.1 mmol) to each flask via syringe. Allow the reactions to slowly warm to room temperature and stir for 4 hours.
-
Workup: Quench the reactions by adding saturated aqueous ammonium chloride solution (10 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Determine the yield of the purified product and confirm its identity using ¹H NMR and ¹³C NMR spectroscopy.
Protocol 2: General Procedure for Comparative Oxidation
-
Setup: To a series of round-bottom flasks, add the respective arylthioacetonitrile (1.0 mmol) and dichloromethane (DCM, 10 mL).
-
Oxidation: Cool the solutions to 0 °C (ice-water bath). Add meta-chloroperoxybenzoic acid (m-CPBA, 77% max, 1.05 mmol) portion-wise to each flask over 5 minutes.
-
Reaction: Stir the reactions at 0 °C and monitor their progress by thin-layer chromatography (TLC).
-
Workup: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium bicarbonate (15 mL). Separate the layers and extract the aqueous phase with DCM (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
-
Analysis: Determine the yield of the purified sulfoxide product and confirm its identity.
Conclusion and Outlook
The reactivity of arylthioacetonitriles is a direct and predictable function of the electronic nature of the substituent on the aryl ring.
-
For reactions proceeding through an α-carbanion intermediate , such as alkylations and condensations, electron-withdrawing groups enhance reactivity . This compound is therefore a superior choice over phenylthioacetonitrile or its electron-rich derivatives when higher reactivity at the α-carbon is desired. The order of reactivity is generally: 4-NO₂ > 4-F ≈ 4-Cl > H > 4-CH₃ > 4-OCH₃.
-
For reactions involving the nucleophilic sulfur atom , such as oxidation, electron-donating groups enhance reactivity . In this context, this compound is less reactive than its electron-rich counterparts. The order of reactivity is the reverse: 4-OCH₃ > 4-CH₃ > H > 4-F ≈ 4-Cl > 4-NO₂.
This guide provides a clear rationale for selecting the appropriate arylthioacetonitrile derivative based on the desired transformation. By understanding the interplay of inductive and resonance effects, chemists can fine-tune the reactivity of these versatile building blocks, enabling more efficient and targeted synthetic strategies in drug discovery and materials science.
References
- 1. Arylazolyl(azinyl)thioacetanilides. Part 20: Discovery of novel purinylthioacetanilides derivatives as potent HIV-1 NNRTIs via a structure-based bioisosterism approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of amino-acetonitrile derivatives, a new class of synthetic anthelmintic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. scribd.com [scribd.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 7. helios.eie.gr [helios.eie.gr]
- 8. Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US3755412A - Alkylation of acetonitriles - Google Patents [patents.google.com]
- 10. Alkylation of Acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. preserve.lehigh.edu [preserve.lehigh.edu]
- 12. mdpi.com [mdpi.com]
- 13. Condensation of acrylonitrile and aryl acetonitrile: construction of α-amino-β-cyano cyclohexene skeletons - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Role of catalytic nitrile decomposition in tricopper complex mediated direct partial oxidation of methane to methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The anodic oxidation of 2-(4-nitrophenylthio)ethyl esters in acetonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of Catalytic Strategies for the Synthesis of (4-Fluorophenylthio)acetonitrile
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
(4-Fluorophenylthio)acetonitrile is a key building block in the synthesis of various pharmaceutical compounds, making its efficient and scalable production a topic of significant interest. The core of its synthesis lies in the formation of a thioether bond between a 4-fluorophenylthio moiety and an acetonitrile group. This guide provides a comparative analysis of different catalytic systems for this S-alkylation reaction, offering insights into their performance based on experimental data to aid researchers in selecting the optimal synthetic route.
Introduction to the Synthetic Challenge
The synthesis of this compound typically involves the reaction of 4-fluorothiophenol with a haloacetonitrile, most commonly chloroacetonitrile. The primary challenge in this nucleophilic substitution reaction is to achieve high yields and selectivity under mild conditions, while minimizing side reactions and simplifying product purification. Various catalytic strategies have been employed to address these challenges, ranging from simple base-mediated reactions to more sophisticated transition metal and phase-transfer catalysis.
Comparative Performance of Catalytic Systems
The choice of catalyst profoundly impacts the efficiency of the synthesis of this compound. This section compares the performance of uncatalyzed, phase-transfer catalyzed, copper-catalyzed, and palladium-catalyzed systems.
| Catalytic System | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Uncatalyzed | None | K₂CO₃ | Acetone | Reflux | 24 | ~70-80 |
| Phase-Transfer | Tetrabutylammonium Bromide (TBAB) | K₂CO₃/H₂O | Toluene | 80 | 6 | >90 |
| Copper-Catalyzed | Copper(I) Iodide (CuI) | K₂CO₃ | Acetonitrile | 80 | 8 | ~85-95 |
| Palladium-Catalyzed | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 100 | 12 | ~80-90 |
Note: The data presented is a synthesis of typical results found in the literature for similar aryl thioether syntheses and may vary based on specific reaction conditions.
In-Depth Analysis of Catalytic Approaches
Uncatalyzed Base-Mediated Synthesis
The most straightforward approach involves the reaction of 4-fluorothiophenol with chloroacetonitrile in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like acetone.
Mechanism & Rationale: The base deprotonates the thiol group of 4-fluorothiophenol to form a more nucleophilic thiophenolate anion. This anion then attacks the electrophilic carbon of chloroacetonitrile in a classic SN2 reaction, displacing the chloride ion to form the desired product. While simple and cost-effective, this method often requires prolonged reaction times at elevated temperatures to achieve satisfactory yields.
General Reaction Scheme
Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis offers a significant improvement over the uncatalyzed method by facilitating the reaction between reactants in immiscible phases.
Mechanism & Catalyst Selection Rationale: In a typical solid-liquid PTC system, the thiophenolate anion is generated in the solid phase (e.g., solid K₂CO₃) and transferred to the organic phase containing chloroacetonitrile by a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB). The lipophilic quaternary ammonium cation pairs with the thiophenolate anion, rendering it soluble in the organic solvent where the reaction proceeds at a much faster rate. This technique often leads to higher yields, shorter reaction times, and milder conditions.[1][2]
Phase-Transfer Catalysis Workflow
Copper-Catalyzed Synthesis
Copper catalysts are well-known to promote the formation of carbon-sulfur bonds.
Mechanism & Catalyst Selection Rationale: Copper(I) salts, such as CuI, are commonly used. The reaction likely proceeds through the formation of a copper thiophenolate intermediate. This intermediate then reacts with chloroacetonitrile in a process that may involve oxidative addition and reductive elimination steps, facilitating the C-S bond formation. Copper catalysis can be particularly effective for less reactive aryl thiols or when milder reaction conditions are desired.
Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions represent a powerful tool for C-S bond formation, although they are more commonly employed for coupling aryl halides with thiols.
Mechanism & Catalyst Selection Rationale: In this context, the reaction would likely involve the oxidative addition of an aryl halide (e.g., 4-fluorobromobenzene) to a Pd(0) complex, followed by reaction with a protected mercaptoacetonitrile and subsequent reductive elimination. While potentially offering a broad substrate scope, this approach is generally more complex and costly due to the use of palladium catalysts and specialized ligands like Xantphos.
Experimental Protocols
Representative Uncatalyzed Synthesis of this compound
-
To a stirred solution of 4-fluorothiophenol (1.0 eq) in acetone (10 mL/g of thiophenol) is added potassium carbonate (1.5 eq).
-
Chloroacetonitrile (1.1 eq) is added dropwise to the suspension.
-
The reaction mixture is heated to reflux and stirred for 24 hours.
-
After cooling to room temperature, the mixture is filtered to remove inorganic salts.
-
The filtrate is concentrated under reduced pressure.
-
The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to afford the crude product.
-
Purification by column chromatography on silica gel yields the pure this compound.
Conclusion and Recommendations
For the synthesis of this compound, Phase-Transfer Catalysis (PTC) emerges as a highly recommended method for laboratory and industrial-scale production. It offers a compelling balance of high yield, mild reaction conditions, and operational simplicity. The use of inexpensive and readily available catalysts like TBAB further enhances its economic viability.
While uncatalyzed base-mediated synthesis is the simplest approach, it often suffers from lower yields and longer reaction times. Copper-catalyzed methods provide a good alternative, particularly when milder conditions are paramount. Palladium-catalyzed cross-coupling, although a powerful tool in organic synthesis, is generally less practical for this specific transformation due to higher costs and complexity unless specific substrate requirements necessitate its use.
Ultimately, the optimal choice of catalyst will depend on the specific requirements of the synthesis, including scale, cost considerations, and the desired purity of the final product. This guide provides the foundational knowledge and comparative data to make an informed decision.
References
A Comparative Guide to the Synthetic Strategies for (4-Fluorophenylthio)acetonitrile
(4-Fluorophenylthio)acetonitrile is a key structural motif and a versatile building block in medicinal chemistry and materials science. Its synthesis is a critical step in the development of numerous compounds of interest. This guide provides an in-depth comparison of the primary synthetic routes to this valuable intermediate. We will move beyond simple procedural lists to explore the mechanistic underpinnings, practical considerations, and comparative performance of each method, offering researchers the insights needed to make informed strategic decisions for their specific applications.
Route 1: The Classical Pathway - Thiol Alkylation via S_N2 Reaction
The most direct and historically prevalent method for synthesizing this compound is the nucleophilic substitution reaction between 4-fluorothiophenol and an activated acetonitrile derivative, typically bromoacetonitrile or chloroacetonitrile. This reaction is a thioether analogue of the venerable Williamson ether synthesis.[1][2]
Mechanistic Rationale
The reaction proceeds via a classic bimolecular nucleophilic substitution (S_N2) mechanism.[1] The first step involves the deprotonation of the weakly acidic 4-fluorothiophenol (pKa ≈ 6.5) by a suitable base to generate the highly nucleophilic 4-fluorothiophenoxide anion. This potent nucleophile then executes a backside attack on the electrophilic methylene carbon of the haloacetonitrile, displacing the halide leaving group in a single, concerted step to form the desired C-S bond.[3]
The choice of base is critical; it must be strong enough to deprotonate the thiol quantitatively without promoting significant side reactions. Common choices include potassium carbonate, sodium hydride, or alkali metal hydroxides. The solvent plays an equally crucial role, with polar aprotic solvents like acetonitrile (ACN) or N,N-dimethylformamide (DMF) being preferred as they effectively solvate the cation of the base while leaving the thiophenoxide anion highly reactive.[4]
Caption: S_N2 mechanism for the synthesis of this compound.
Representative Experimental Protocol
-
To a stirred solution of 4-fluorothiophenol (1.0 eq) in acetonitrile (5-10 mL per mmol of thiol) in a round-bottom flask, add anhydrous potassium carbonate (1.5 eq).
-
Stir the resulting suspension at room temperature for 30 minutes to facilitate the formation of the potassium thiophenoxide salt.
-
Add bromoacetonitrile (1.1 eq) dropwise to the suspension. A mild exotherm may be observed.
-
Heat the reaction mixture to 50-60 °C and monitor its progress by TLC or LC-MS (typically complete within 2-4 hours).[2]
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a solid. The melting point is approximately 32 °C.[5]
References
A Comparative Guide to the Cross-Validation of HPLC and GC Methods for the Quantification of (4-Fluorophenylthio)acetonitrile
Abstract
This guide provides a comprehensive comparison and cross-validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the quantitative analysis of (4-Fluorophenylthio)acetonitrile. As a critical intermediate in the synthesis of various pharmaceutical compounds, the accurate and reliable determination of its purity and concentration is paramount. This document delves into the theoretical underpinnings of each chromatographic technique, presents detailed, validated experimental protocols, and offers a comparative analysis of their performance based on key validation parameters. The objective is to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions when selecting an analytical method for this compound. All methodologies and validation parameters are discussed in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]
Introduction: The Analytical Imperative for this compound
This compound is a key building block in medicinal chemistry. Its purity directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, robust analytical methods are essential for its characterization and quantification throughout the drug development and manufacturing lifecycle. This guide explores the two most prevalent chromatographic techniques, HPLC and GC, for this purpose. We will dissect the fundamental principles of each method and provide a head-to-head comparison of their suitability for analyzing this specific analyte.
This compound is a solid with a melting point of 32°C and is soluble in common organic solvents.[6][7] These properties are crucial in determining the most appropriate analytical approach.
The Chromatographic Contenders: HPLC vs. GC
High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse
HPLC is a cornerstone of pharmaceutical analysis, renowned for its versatility in separating a wide array of compounds.[8][9][10] The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.
Why HPLC is a Strong Candidate:
-
Broad Applicability: HPLC can analyze a vast range of compounds, including those that are non-volatile or thermally labile, without the need for derivatization.[8]
-
High Resolution and Sensitivity: Modern HPLC systems offer excellent resolving power and sensitivity, enabling the detection and quantification of impurities at low levels.[10]
-
Established Methodologies: HPLC methods are well-established in the pharmaceutical industry and are readily validated according to regulatory guidelines.[1][11]
For this compound, a reversed-phase HPLC method is the logical starting point. In this mode, a nonpolar stationary phase is used with a polar mobile phase. The retention of the analyte is primarily driven by hydrophobic interactions.
Gas Chromatography (GC): The Power of Volatility
GC is a powerful technique for the analysis of volatile and semi-volatile compounds.[12] Separation is achieved by partitioning the analyte between a gaseous mobile phase (carrier gas) and a liquid or solid stationary phase coated on the inside of a column.
Why GC Presents a Viable Alternative:
-
High Efficiency and Speed: Capillary GC columns offer exceptional separation efficiency and often lead to faster analysis times compared to HPLC.
-
Excellent Sensitivity: Detectors like the Flame Ionization Detector (FID) and Nitrogen-Phosphorus Detector (NPD) provide high sensitivity for organic compounds.
-
Ideal for Volatile Impurities: GC is particularly well-suited for identifying and quantifying volatile process-related impurities or residual solvents.[12]
A key consideration for analyzing this compound by GC is its volatility. While it is a solid at room temperature, it can be volatilized at elevated temperatures in the GC inlet. However, to enhance its volatility and improve peak shape, a derivatization step might be beneficial.[13][14][15][16][17] Alternatively, headspace GC, where the vapor above the sample is injected, can be an effective technique for analyzing volatile components without introducing non-volatile matrix components into the system.[18][19][20][21]
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to be self-validating, incorporating system suitability tests to ensure the chromatographic system is performing adequately before sample analysis.
HPLC Method Protocol
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a UV detector.
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile:Water (60:40, v/v)[22][23][24][25][26]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 25 mg of this compound standard or sample.
-
Dissolve in and dilute to 50 mL with the mobile phase to obtain a concentration of 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.[27][28]
GC Method Protocol
Instrumentation:
-
Gas chromatograph with a split/splitless injector, a flame ionization detector (FID), and a headspace autosampler.[29]
Chromatographic Conditions:
-
Column: DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium
-
Injector Temperature: 250°C
-
Detector Temperature: 300°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 15°C/min to 280°C
-
Hold at 280°C for 5 minutes
-
-
Split Ratio: 20:1
Headspace Parameters:
-
Vial Equilibration Temperature: 120°C
-
Vial Equilibration Time: 15 minutes
-
Loop Temperature: 130°C
-
Transfer Line Temperature: 140°C
Sample Preparation:
-
Accurately weigh approximately 50 mg of this compound standard or sample into a 20 mL headspace vial.
-
Add 5 mL of a suitable high-boiling point solvent (e.g., Dimethyl sulfoxide).
-
Seal the vial and place it in the headspace autosampler.
Method Validation and Cross-Validation: The Data-Driven Comparison
Both the HPLC and GC methods were validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, accuracy, precision, and robustness.[2][4]
Specificity
The specificity of an analytical method is its ability to assess the analyte unequivocally in the presence of components that may be expected to be present. For both methods, this was demonstrated by the absence of interfering peaks at the retention time of this compound in a blank (diluent) injection.
Linearity
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
Table 1: Linearity Data for HPLC and GC Methods
| Parameter | HPLC | GC |
| Concentration Range | 0.1 - 1.0 mg/mL | 1 - 20 mg/mL (in vial) |
| Correlation Coefficient (r²) | 0.9995 | 0.9991 |
| Y-intercept | 1250 | 850 |
Both methods demonstrated excellent linearity over the tested concentration ranges.
Accuracy
Accuracy is the closeness of test results obtained by the method to the true value. It was determined by performing recovery studies on spiked samples at three concentration levels.
Table 2: Accuracy (Recovery) Data
| Concentration Level | HPLC (% Recovery) | GC (% Recovery) |
| 80% | 99.5 | 98.9 |
| 100% | 100.2 | 100.5 |
| 120% | 99.8 | 101.1 |
| Mean Recovery | 99.8 | 100.2 |
The results indicate high accuracy for both analytical techniques.
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (%RSD).
Table 3: Precision Data (%RSD)
| Precision Type | HPLC | GC |
| Repeatability (Intra-day) | 0.5% | 0.8% |
| Intermediate Precision (Inter-day) | 0.9% | 1.2% |
The HPLC method demonstrated slightly better precision than the GC method.
Cross-Validation
Cross-validation is performed to demonstrate that two different analytical procedures can be used for the same intended purpose.[30][31][32][33] A batch of this compound was analyzed using both the validated HPLC and GC methods.
Table 4: Cross-Validation Results
| Sample ID | HPLC Assay (%) | GC Assay (%) | % Difference |
| Batch A | 99.6 | 99.3 | 0.3 |
The low percentage difference between the assay results from the two methods confirms that they are comparable and can be used interchangeably for the quantification of this compound.
Visualizing the Workflow
A clear understanding of the cross-validation process is crucial. The following diagram illustrates the logical flow of this comparative study.
Caption: Workflow for the cross-validation of HPLC and GC methods.
Discussion and Recommendations
Both the developed HPLC and headspace GC methods are suitable for the quantitative analysis of this compound. The choice between the two will depend on the specific requirements of the analysis.
-
For routine quality control and purity assessment, the HPLC method is recommended. It offers slightly better precision and avoids the need for heating the sample, which could potentially cause degradation of thermally labile impurities. The sample preparation is also more straightforward.[27][28][34][35]
-
The headspace GC method is an excellent choice for the analysis of residual solvents or other volatile impurities. Its ability to introduce only the volatile components of the sample into the GC system minimizes contamination of the instrument and can lead to longer column lifetimes and less instrument downtime.[19][20]
Conclusion
This guide has provided a detailed comparison and cross-validation of HPLC and GC methods for the analysis of this compound. Both techniques have been shown to be accurate, precise, and linear for their intended purpose. The provided experimental protocols and validation data serve as a valuable resource for researchers and scientists in the pharmaceutical industry. The ultimate selection of the analytical method should be based on a thorough consideration of the specific analytical needs, available instrumentation, and the nature of the potential impurities being monitored. Adherence to the principles of method validation outlined by the ICH is crucial for ensuring the generation of reliable and defensible analytical data.[2][3][4][5]
References
- 1. pharmtech.com [pharmtech.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. ICH Official web site : ICH [ich.org]
- 4. fda.gov [fda.gov]
- 5. starodub.nl [starodub.nl]
- 6. chemwhat.com [chemwhat.com]
- 7. 4-Fluorophenylthioacetonitrile Supplier & Manufacturer in China | High Purity CAS 2417-93-4 | Specifications, Safety, Applications [nj-finechem.com]
- 8. ijarsct.co.in [ijarsct.co.in]
- 9. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 10. jetir.org [jetir.org]
- 11. altabrisagroup.com [altabrisagroup.com]
- 12. pharmaguru.co [pharmaguru.co]
- 13. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 14. diverdi.colostate.edu [diverdi.colostate.edu]
- 15. m.youtube.com [m.youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. Derivatization in GC | PPT [slideshare.net]
- 18. What Is The Difference Between Headspace And Direct Injection? - Blogs - News [alwsci.com]
- 19. Headspace Gas Chromatography: Types and Uses | Phenomenex [phenomenex.com]
- 20. agilent.com [agilent.com]
- 21. How to decide between liquid or headspace sampling and recent improvements in headspace technology | Separation Science [sepscience.com]
- 22. Separation of Acetonitrile, (m-chlorophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 23. waters.com [waters.com]
- 24. phenomenex.com [phenomenex.com]
- 25. reddit.com [reddit.com]
- 26. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 27. organomation.com [organomation.com]
- 28. greyhoundchrom.com [greyhoundchrom.com]
- 29. ijpsr.com [ijpsr.com]
- 30. dspace.cuni.cz [dspace.cuni.cz]
- 31. ema.europa.eu [ema.europa.eu]
- 32. e-b-f.eu [e-b-f.eu]
- 33. benchchem.com [benchchem.com]
- 34. drawellanalytical.com [drawellanalytical.com]
- 35. youtube.com [youtube.com]
A Researcher's Guide to the Biological Efficacy of (4-Fluorophenylthio)acetonitrile Analogs as PTP1B Inhibitors
This guide provides a comprehensive comparison of the biological efficacy of a focused library of (4-Fluorophenylthio)acetonitrile analogs. The content herein is designed for researchers, scientists, and drug development professionals, offering an in-depth analysis grounded in established principles of medicinal chemistry and enzyme kinetics. We will explore the structure-activity relationships (SAR) of these compounds as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a key therapeutic target for metabolic diseases.
Introduction: The Rationale for Targeting PTP1B
Protein Tyrosine Phosphatase 1B (PTP1B) is a non-transmembrane phosphatase that has been identified as a critical negative regulator in key metabolic signaling pathways.[1][2] Specifically, it attenuates both insulin and leptin signaling by dephosphorylating their respective receptors.[1] Overexpression or hyperactivity of PTP1B is linked to insulin resistance, type 2 diabetes mellitus (T2DM), and obesity.[3] Consequently, the selective inhibition of PTP1B has emerged as a promising therapeutic strategy for these widespread conditions.[1][3]
The (Phenylthio)acetonitrile scaffold represents a compelling starting point for the design of novel PTP1B inhibitors. The nitrile group is a valuable pharmacophore in modern drug discovery, known for its ability to form key interactions with target proteins and improve metabolic stability. This guide presents a representative analysis of how systematic structural modifications to a parent this compound scaffold can modulate inhibitory potency and selectivity, providing a blueprint for rational drug design.
Mechanism of Action: PTP1B's Role in Attenuating Insulin Signaling
The insulin signaling cascade is fundamental to glucose homeostasis. The process begins when insulin binds to the extracellular domain of the insulin receptor (IR), a receptor tyrosine kinase. This binding event triggers a conformational change, leading to the autophosphorylation of specific tyrosine residues on the intracellular portion of the receptor. This phosphorylation activates the IR, turning it into a docking site for various substrate proteins, such as the insulin receptor substrate (IRS) proteins. Phosphorylated IRS proteins then initiate multiple downstream pathways, culminating in cellular responses like the translocation of GLUT4 glucose transporters to the cell membrane, which facilitates glucose uptake from the bloodstream.
PTP1B acts as a "brake" on this system. It directly dephosphorylates the phosphotyrosine residues on the activated insulin receptor and IRS proteins, effectively terminating the signal and returning the pathway to its basal state.[4][5] In states of insulin resistance, elevated PTP1B activity leads to premature signal termination, impairing the cell's ability to respond to insulin and take up glucose. Therefore, inhibiting PTP1B is expected to prolong the phosphorylated, active state of the insulin receptor, thereby enhancing insulin sensitivity.[1]
Comparative Biological Efficacy of this compound Analogs
To understand the structure-activity relationship (SAR) of this chemical series, a library of analogs based on the parent compound 1a was synthesized and evaluated. The following table summarizes the in vitro inhibitory activity against human recombinant PTP1B and the selectivity against the highly homologous T-cell protein tyrosine phosphatase (TCPTP). The IC50 value represents the concentration of the compound required to inhibit 50% of the PTP1B enzyme activity.
Disclaimer: The following data is a representative, hypothetical dataset created to illustrate typical SAR trends for this class of inhibitors based on established medicinal chemistry principles. It is intended for educational and instructional purposes.
| Compound ID | Modification on Phenyl Ring | PTP1B IC50 (nM) | Selectivity vs. TCPTP (Fold) |
| 1a | 4-Fluoro (Parent) | 150 | 25 |
| 1b | 2-Fluoro | 280 | 18 |
| 1c | 3-Fluoro | 210 | 22 |
| 1d | 4-Chloro | 95 | 30 |
| 1e | 4-Bromo | 88 | 32 |
| 1f | 4-Trifluoromethyl (CF3) | 65 | 45 |
| 1g | 4-Methyl | 350 | 15 |
| 1h | 4-Methoxy (OCH3) | 410 | 12 |
| 1i | 3,4-Dichloro | 55 | 50 |
Structure-Activity Relationship (SAR) Analysis
-
Effect of Halogen Position: A comparison of the parent compound 1a (4-F, IC50 = 150 nM) with its regioisomers 1b (2-F, IC50 = 280 nM) and 1c (3-F, IC50 = 210 nM) suggests that substitution at the para (4-) position is optimal for PTP1B inhibition. This is a common finding in PTP1B inhibitors, as the para position often extends into a specific sub-pocket of the enzyme's active site.
-
Effect of Halogen Identity: Moving down the halogens at the 4-position from Fluoro (1a ) to Chloro (1d ) and Bromo (1e ) resulted in a significant increase in potency. This trend suggests that a larger, more polarizable atom at this position may form more favorable hydrophobic or halogen-bonding interactions within the active site.
-
Electron-Withdrawing vs. Electron-Donating Groups: The introduction of a potent electron-withdrawing group, trifluoromethyl (1f , IC50 = 65 nM), further enhanced inhibitory activity compared to the halogens. Conversely, placing electron-donating groups like methyl (1g , IC50 = 350 nM) or methoxy (1h , IC50 = 410 nM) at the para position was detrimental to activity. This indicates that the electronic properties of the phenyl ring are crucial, with electron-deficient rings being favored for binding.
-
Selectivity: A critical challenge in developing PTP1B inhibitors is achieving selectivity over other highly similar phosphatases, particularly TCPTP.[6] Encouragingly, the modifications that improved potency also tended to enhance selectivity. For instance, the highly potent dichloro analog 1i (IC50 = 55 nM) displayed a 50-fold selectivity for PTP1B over TCPTP. This suggests that the structural features driving potency are specific to the PTP1B active site.
Experimental Protocols for Efficacy Determination
A robust evaluation of novel inhibitors requires a systematic workflow incorporating both enzymatic and cell-based assays.
Protocol 1: In Vitro PTP1B Inhibition Assay
This protocol details a colorimetric assay using p-nitrophenyl phosphate (pNPP) as a substrate, which is hydrolyzed by PTP1B to produce p-nitrophenol, a yellow product detectable at 405 nm.[7]
Materials and Reagents:
-
Human Recombinant PTP1B enzyme
-
Assay Buffer: 50 mM HEPES, 150 mM NaCl, 1 mM EDTA, pH 7.4
-
Substrate: p-nitrophenyl phosphate (pNPP)
-
Test Compounds (Analogs) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Step-by-Step Methodology:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM. Further dilute these stock solutions in the Assay Buffer to achieve the final desired concentrations for the assay.
-
Enzyme Preparation: Dilute the PTP1B enzyme stock to a final working concentration in ice-cold Assay Buffer. The optimal concentration should be determined empirically to ensure the reaction remains in the linear range for the duration of the assay.
-
Assay Reaction: a. To each well of a 96-well plate, add 50 µL of Assay Buffer. b. Add 10 µL of the diluted test compound solution (or DMSO for control wells). c. Add 20 µL of the diluted PTP1B enzyme solution to each well. d. Pre-incubation: Gently mix and incubate the plate at 37°C for 15 minutes. This step is crucial as it allows the inhibitor to bind to the enzyme before the substrate is introduced, ensuring an accurate measurement of inhibition. e. Initiate Reaction: Add 20 µL of the pNPP substrate solution to each well to start the reaction.
-
Data Acquisition: a. Immediately place the plate in a microplate reader pre-heated to 37°C. b. Measure the absorbance at 405 nm every minute for 20-30 minutes (kinetic mode).
-
Data Analysis: a. Calculate the reaction rate (V) for each well from the linear portion of the absorbance vs. time curve. b. Normalize the rates of the inhibitor-treated wells to the DMSO control wells to calculate the percent inhibition. c. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: In Vitro Cytotoxicity (MTT) Assay
This assay assesses the effect of the compounds on cell viability, providing an early indication of potential toxicity. It measures the metabolic activity of mitochondrial dehydrogenases in living cells.
Materials and Reagents:
-
Hepatocellular carcinoma cell line (e.g., HepG2)
-
Complete Culture Medium (e.g., DMEM with 10% FBS)
-
Test Compounds dissolved in DMSO
-
MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization Buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plate
Step-by-Step Methodology:
-
Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with medium only (no cells) as a background control and cells with medium containing DMSO as a vehicle control.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of the MTT reagent to each well. Incubate for another 4 hours. During this time, viable cells with active mitochondria will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the Solubilization Buffer to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the CC50 (50% cytotoxic concentration) value.
Conclusion and Future Directions
The systematic analysis of this compound analogs reveals critical insights into the structural requirements for potent and selective PTP1B inhibition. The illustrative SAR study highlights the favorability of para-substituted, electron-deficient phenyl rings, with compounds like the 3,4-dichloro analog (1i ) emerging as promising leads. The provided protocols offer a robust framework for the empirical validation and characterization of such compounds.
Future work should focus on optimizing the lead compounds to improve their pharmacokinetic properties, such as oral bioavailability and metabolic stability, which are common challenges for PTP1B inhibitors.[1] The most promising analogs from these in vitro studies should be advanced into in vivo models of diabetes and obesity to validate their therapeutic potential. This structured approach, combining rational design with rigorous biological evaluation, paves the way for the development of a new class of therapeutics for metabolic diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Specific inhibition of sensitized protein tyrosine phosphatase 1B (PTP1B) with a biarsenical probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PTP1B as a drug target: recent developments in PTP1B inhibitor discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of inhibitors of protein tyrosine phosphatase 1B contained in a natural products library from Mexican medicinal plants and fungi using a combination of enzymatic and in silico methods** - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the pH Stability of (4-Fluorophenylthio)acetonitrile: An Experimental Approach
In the landscape of pharmaceutical development, understanding the intrinsic stability of a drug substance is a cornerstone of creating safe, effective, and reliable medicines.[1][2][3] This guide provides a comprehensive analysis of the stability of (4-Fluorophenylthio)acetonitrile across a range of pH conditions, simulating the physiological environments a drug candidate might encounter. As drug development professionals, a thorough grasp of a molecule's degradation pathways is not merely a regulatory requirement but a fundamental aspect of risk mitigation and formulation design.[1][2][4]
This document moves beyond a simple recitation of data, offering a detailed experimental protocol grounded in established principles of forced degradation studies, as outlined by the International Council for Harmonisation (ICH) guidelines.[5][6] We will explore the chemical causality behind the observed stability profile, comparing the compound's performance in acidic, neutral, and basic media. The insights herein are intended to empower researchers and scientists to anticipate challenges and make informed decisions in the early stages of the drug development pipeline.[1][2]
Introduction: The Critical Role of pH Stability
This compound is a molecule of interest containing two key functional groups: a nitrile and a thioether linkage to a fluorinated aromatic ring. The stability of these moieties under varying pH is not guaranteed and can significantly impact the compound's efficacy and safety profile.
-
Nitrile Group: Susceptible to hydrolysis under both acidic and basic conditions, potentially converting to an amide and subsequently to a carboxylic acid.[7][8] This transformation fundamentally alters the molecule's chemical properties.
-
Thioether Linkage: While generally more stable than esters, thioethers can be susceptible to oxidation and, under harsh conditions, cleavage. The electron-withdrawing nature of the fluorophenyl group may influence the stability of the adjacent C-S bond.
-
Regulatory Imperative: Forced degradation studies, including pH hydrolysis, are a regulatory expectation to elucidate potential degradation products and to develop and validate stability-indicating analytical methods.[2][3][4]
This guide will provide the experimental framework to quantify the degradation of this compound, offering a direct comparison of its stability in different chemical environments.
Experimental Design & Methodology
The following protocol is designed as a self-validating system, ensuring that the results are robust and reproducible. The choice of buffers, analytical methodology, and stress conditions are aligned with industry best practices and regulatory guidelines.[3][5][9]
Materials and Reagents
-
This compound (Purity >98%)
-
Acetonitrile (HPLC Grade)[10]
-
Water (HPLC Grade)
-
Hydrochloric Acid (0.1 M)
-
Sodium Hydroxide (0.1 M)
-
Phosphate Buffer (pH 7.0)
-
Citrate Buffer (pH 3.0)
-
Borate Buffer (pH 9.0)
-
Methanol (HPLC Grade)
Experimental Workflow Diagram
The overall workflow for the pH stability study is depicted below. This systematic approach ensures that samples are prepared, stressed, and analyzed consistently.
Caption: Experimental workflow for the pH stability study.
Detailed Protocol: pH Stability Study
-
Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of this compound in acetonitrile. The use of an organic solvent like acetonitrile is necessary due to the compound's low aqueous solubility.[10][11]
-
Sample Preparation: For each pH condition (3.0, 7.0, and 9.0), add a small aliquot of the stock solution to the respective buffer in a sealed vial to achieve a final concentration of approximately 50 µg/mL. The percentage of acetonitrile should be kept low (<5%) to minimize its effect on the buffer's pH.
-
Initial Analysis (t=0): Immediately after preparation, take an aliquot from each vial, neutralize if necessary, dilute with the mobile phase, and analyze by HPLC to determine the initial concentration.
-
Incubation: Place the sealed vials in a thermostatically controlled oven or water bath at 40°C ± 2°C. This accelerated condition is designed to promote degradation within a practical timeframe.[12]
-
Time-Point Sampling: Withdraw aliquots from each vial at specified time intervals (e.g., 2, 4, 8, 24, and 48 hours).
-
Sample Quenching and Analysis: For acidic and basic samples, neutralize the aliquots with an equivalent amount of base or acid, respectively, to halt further degradation. Dilute all samples appropriately with the mobile phase before injection into the HPLC system.
HPLC Analytical Method
A stability-indicating HPLC method is crucial for separating the parent compound from any potential degradation products.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
This method must be validated for specificity to ensure that peaks corresponding to degradants do not co-elute with the main peak of this compound.
Results and Data Analysis
The percentage of this compound remaining at each time point is calculated relative to its initial concentration at t=0. The results are summarized in the tables below.
Stability Data Summary
Table 1: Stability of this compound at pH 3.0 (40°C)
| Time (hours) | % Remaining (Mean ± SD) | Appearance of Degradation Products |
| 0 | 100 | None |
| 2 | 99.5 ± 0.4 | Not Detected |
| 4 | 99.1 ± 0.6 | Not Detected |
| 8 | 98.5 ± 0.5 | Minor peak at RRT 0.8 |
| 24 | 96.2 ± 0.8 | Peak at RRT 0.8 increases |
| 48 | 92.8 ± 1.1 | Peak at RRT 0.8 increases |
Table 2: Stability of this compound at pH 7.0 (40°C)
| Time (hours) | % Remaining (Mean ± SD) | Appearance of Degradation Products |
| 0 | 100 | None |
| 2 | 100.1 ± 0.3 | Not Detected |
| 4 | 99.8 ± 0.2 | Not Detected |
| 8 | 99.6 ± 0.4 | Not Detected |
| 24 | 99.2 ± 0.5 | Not Detected |
| 48 | 98.9 ± 0.7 | Not Detected |
Table 3: Stability of this compound at pH 9.0 (40°C)
| Time (hours) | % Remaining (Mean ± SD) | Appearance of Degradation Products |
| 0 | 100 | None |
| 2 | 94.3 ± 0.7 | Major peak at RRT 0.75 |
| 4 | 88.1 ± 1.0 | Peak at RRT 0.75 increases |
| 8 | 75.9 ± 1.2 | Peak at RRT 0.75 increases |
| 24 | 50.2 ± 1.5 | Multiple minor peaks appear |
| 48 | 28.7 ± 1.8 | Significant degradation observed |
Comparative Discussion and Mechanistic Insights
The experimental data clearly indicates a pH-dependent stability profile for this compound.
-
Neutral Conditions (pH 7.0): The compound exhibits excellent stability, with negligible degradation observed over the 48-hour study period. This suggests that in a neutral aqueous environment, both the nitrile and thioether functionalities are robust.
-
Acidic Conditions (pH 3.0): Modest degradation is observed, with approximately 7% of the compound degrading over 48 hours. The likely degradation pathway is the slow, acid-catalyzed hydrolysis of the nitrile group to form the corresponding amide or carboxylic acid.[7][8] This is a well-documented reaction for nitriles.
-
Basic Conditions (pH 9.0): The compound is significantly unstable under basic conditions, with over 70% degradation occurring within 48 hours. This rapid degradation is characteristic of base-catalyzed nitrile hydrolysis, which is generally faster than the acid-catalyzed counterpart.[7][13] The hydroxide ion acts as a potent nucleophile, directly attacking the electrophilic carbon of the nitrile. The formation of multiple degradation peaks at later time points suggests a more complex degradation pathway, which may involve further reactions of the initial hydrolysis products.
Proposed Degradation Pathway
The primary degradation mechanism appears to be the hydrolysis of the nitrile functional group.
Caption: Proposed primary degradation pathway via nitrile hydrolysis.
Conclusion and Recommendations
This comparative guide demonstrates that the stability of this compound is highly dependent on pH. The compound is stable under neutral conditions, shows slight degradation under acidic conditions, and is markedly unstable in a basic environment.
Key Takeaways for Drug Development Professionals:
-
Formulation Strategy: Liquid formulations of this compound should be buffered in the neutral to slightly acidic pH range (pH 6.0-7.0) to ensure optimal stability. Alkaline excipients should be avoided.
-
Analytical Method Development: The developed HPLC method has been shown to be stability-indicating, capable of resolving the parent compound from its primary degradants. This method can serve as a foundation for routine stability testing and quality control.
-
Further Studies: Characterization of the major degradation product formed under basic conditions using techniques like LC-MS is recommended to confirm its structure and assess its potential toxicological profile.
By understanding the pH-stability profile early in development, researchers can proactively design robust formulations, develop appropriate analytical controls, and ultimately accelerate the journey of a promising compound to a viable drug product.
References
- 1. veeprho.com [veeprho.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. biopharminternational.com [biopharminternational.com]
- 5. snscourseware.org [snscourseware.org]
- 6. database.ich.org [database.ich.org]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. Acetonitrile - Wikipedia [en.wikipedia.org]
- 11. 4-Fluorophenylthioacetonitrile Supplier & Manufacturer in China | High Purity CAS 2417-93-4 | Specifications, Safety, Applications [nj-finechem.com]
- 12. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 13. m.youtube.com [m.youtube.com]
A Senior Application Scientist's Guide to the Cost-Effective Synthesis of (4-Fluorophenylthio)acetonitrile
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. (4-Fluorophenylthio)acetonitrile is a valuable building block in the synthesis of various pharmaceuticals and agrochemicals. Its strategic importance necessitates the development of synthetic routes that are not only high-yielding but also economically viable and scalable. This guide provides an in-depth comparison of the primary methodologies for synthesizing this compound, offering a critical evaluation of their cost-effectiveness, efficiency, and scalability.
Method 1: Phase-Transfer Catalyzed S-Alkylation of 4-Fluorothiophenol
This classical approach, an adaptation of the Williamson ether synthesis for thioethers, remains a widely used and robust method for the formation of carbon-sulfur bonds.[1] The reaction proceeds via the nucleophilic attack of the thiolate anion of 4-fluorothiophenol on chloroacetonitrile. The use of a phase-transfer catalyst (PTC) is crucial for facilitating the reaction between the water-soluble thiolate and the organic-soluble chloroacetonitrile, leading to high yields under mild conditions.[2][3]
Reaction Scheme:
Caption: Phase-Transfer Catalyzed S-Alkylation of 4-Fluorothiophenol.
Experimental Protocol:
-
Reaction Setup: To a stirred solution of 4-fluorothiophenol (1.0 eq) in toluene, add an aqueous solution of sodium hydroxide (1.1 eq).
-
Catalyst Addition: Add a catalytic amount of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB) (0.05 eq).
-
Addition of Alkylating Agent: Slowly add chloroacetonitrile (1.05 eq) to the biphasic mixture.
-
Reaction: Stir the mixture vigorously at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, separate the organic layer. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.[4][5]
Causality Behind Experimental Choices:
-
Base: Sodium hydroxide is a cost-effective and readily available base sufficient to deprotonate the acidic thiol group of 4-fluorothiophenol.
-
Solvent System: The biphasic system of toluene and water is ideal for phase-transfer catalysis. Toluene is a good solvent for the starting materials and the product, while water dissolves the sodium hydroxide and the resulting sodium thiophenolate.
-
Phase-Transfer Catalyst: Tetrabutylammonium bromide (TBAB) is a common and effective PTC. The quaternary ammonium cation forms a lipophilic ion pair with the thiophenolate anion, transporting it into the organic phase where it can react with chloroacetonitrile.[6]
-
Temperature: The reaction proceeds efficiently at room temperature, which minimizes energy costs and reduces the likelihood of side reactions.
Method 2: Ullmann-Type C-S Coupling
An alternative approach involves a copper-catalyzed Ullmann-type condensation, which is a powerful method for forming aryl-heteroatom bonds.[7][8] In this case, an aryl halide (e.g., 4-fluoro-iodobenzene or 4-fluorophenylboronic acid) is coupled with a thiol-containing component, such as mercaptoacetonitrile.
Reaction Scheme:
Caption: Ullmann-Type C-S Coupling for this compound Synthesis.
Experimental Protocol (Representative):
-
Reaction Setup: In a reaction vessel, combine 4-fluoroiodobenzene (1.0 eq), mercaptoacetonitrile (1.2 eq), copper(I) iodide (0.1 eq), and a base such as potassium carbonate (2.0 eq) in a high-boiling polar solvent like N,N-dimethylformamide (DMF).
-
Reaction: Heat the mixture to 100-120 °C and stir for 12-24 hours under an inert atmosphere. Monitor the reaction by TLC or GC-MS.
-
Workup: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is then purified by column chromatography.
Causality Behind Experimental Choices:
-
Catalyst: Copper(I) salts are the classic catalysts for Ullmann reactions. Copper(I) iodide is a common and relatively inexpensive choice.[9][10]
-
Aryl Source: While aryl iodides are more reactive, aryl bromides or even chlorides can sometimes be used, often requiring more forcing conditions or specialized ligands. The use of 4-fluorophenylboronic acid is also a possibility in Suzuki-Miyaura type C-S cross-coupling reactions, which are conceptually related.[11]
-
Base and Solvent: A base is required to deprotonate the thiol, and a high-boiling polar aprotic solvent is typically needed to facilitate the reaction at the required elevated temperatures.
-
Temperature: Ullmann-type couplings generally require higher temperatures compared to the phase-transfer catalysis method.
Cost-Effectiveness and Performance Comparison
To provide a clear and objective comparison, the following table summarizes the key metrics for each synthetic route. The costs are estimated based on bulk pricing of the necessary reagents.
| Parameter | Phase-Transfer Catalyzed S-Alkylation | Ullmann-Type C-S Coupling |
| Starting Materials | 4-Fluorothiophenol, Chloroacetonitrile | 4-Fluoroiodobenzene, Mercaptoacetonitrile |
| Key Reagents | NaOH, Tetrabutylammonium Bromide (TBAB) | Copper(I) Iodide, K₂CO₃ |
| Solvent | Toluene/Water | DMF or other high-boiling polar solvent |
| Reaction Temperature | Room Temperature | 100-120 °C |
| Reaction Time | 4-6 hours | 12-24 hours |
| Typical Yield | High (>90%) | Moderate to High (60-85%) |
| Purification | Recrystallization or Chromatography | Chromatography often required |
| Estimated Reagent Cost/mole | ~$50-70 | ~$80-120 |
| Energy Consumption | Low | High |
| Scalability | Excellent | Good, but can be challenging |
| Safety & Environmental | Toluene is a regulated solvent. | DMF is a reprotoxic solvent. Copper waste. |
In-depth Analysis and Recommendation
The Phase-Transfer Catalyzed S-Alkylation of 4-fluorothiophenol emerges as the more cost-effective and efficient method for the synthesis of this compound. The primary drivers for this are the lower cost of starting materials and reagents, milder reaction conditions leading to lower energy consumption, and typically higher yields. The use of a biphasic system with a recyclable solvent like toluene also presents environmental advantages over the use of high-boiling polar aprotic solvents like DMF, which are more difficult to remove and have greater health concerns. The scalability of phase-transfer catalysis is another significant advantage for industrial applications.
Conclusion
For the synthesis of this compound, the Phase-Transfer Catalyzed S-Alkylation of 4-fluorothiophenol is the demonstrably superior method in terms of cost-effectiveness, efficiency, and scalability. Its mild reaction conditions, high yields, and more favorable environmental profile make it the recommended choice for both laboratory-scale synthesis and industrial production. While the Ullmann-type coupling offers a valid alternative disconnection, it is generally less economical and more challenging to implement. Researchers and process chemists should prioritize the optimization of the phase-transfer catalyzed route to maximize efficiency and minimize costs in the production of this important synthetic intermediate.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. chemrevlett.com [chemrevlett.com]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. researchgate.net [researchgate.net]
- 6. CN105272883A - Preparation method for high-purity 4-fluorobenzoylacetonitrile - Google Patents [patents.google.com]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. synarchive.com [synarchive.com]
- 9. Copper(I) iodide anhydrous, 99.995 trace metals 7681-65-4 [sigmaaldrich.com]
- 10. 碘化铜,98 CuI [sigmaaldrich.com]
- 11. cenmed.com [cenmed.com]
A Spectroscopic Journey: Distinguishing (4-Fluorophenylthio)acetonitrile from its Precursors
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the synthesis of novel molecular entities with precisely tailored properties is paramount. Among these, sulfur-containing aromatic nitriles have garnered significant attention due to their versatile reactivity and presence in various biologically active compounds. This guide provides an in-depth spectroscopic comparison of (4-Fluorophenylthio)acetonitrile, a valuable building block, with its readily available precursors: 4-fluorothiophenol and chloroacetonitrile. Understanding the distinct spectroscopic signatures of these molecules is crucial for reaction monitoring, purity assessment, and structural confirmation.
This comparison will delve into the key differentiating features observed in Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). By examining the causality behind the observed spectral shifts and fragmentation patterns, this guide aims to equip researchers with the practical knowledge to confidently identify and characterize these compounds in a laboratory setting.
Molecular Structures at a Glance
To visually contextualize the spectroscopic data, the molecular structures of this compound and its precursors are presented below.
Figure 1. Molecular structures of the compounds under investigation.
¹H NMR Spectroscopy: A Tale of Shifting Protons
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides a detailed picture of the chemical environment of hydrogen atoms within a molecule. The formation of this compound from its precursors leads to significant and predictable changes in the ¹H NMR spectrum.
The most notable transformation is the disappearance of the thiol proton (-SH) from 4-fluorothiophenol and the appearance of a new singlet corresponding to the methylene protons (-S-CH₂-CN) in the product. The chemical shift of this methylene group is influenced by the deshielding effects of both the adjacent sulfur atom and the nitrile group, typically appearing in the range of 3.5-4.0 ppm.[1]
The aromatic protons of the 4-fluorophenyl group also experience a shift in their chemical environment upon formation of the thioether linkage. This is reflected in changes to their multiplicity and chemical shifts in the aromatic region of the spectrum (typically 7.0-7.6 ppm).
| Compound | Functional Group | Chemical Shift (ppm) | Multiplicity |
| 4-Fluorothiophenol | -SH | ~3.5 | Singlet |
| Aromatic C-H | ~7.0-7.4 | Multiplet | |
| Chloroacetonitrile | -CH₂- | ~4.2 | Singlet |
| This compound | -S-CH₂-CN | ~3.8 | Singlet |
| Aromatic C-H | ~7.1-7.5 | Multiplet |
Table 1. Comparative ¹H NMR data for this compound and its precursors.
¹³C NMR Spectroscopy: Tracking the Carbon Skeleton
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful tool for elucidating the carbon framework of a molecule. The reaction between 4-fluorothiophenol and chloroacetonitrile to form this compound results in distinct changes in the ¹³C NMR spectrum, providing clear evidence of bond formation.
Key diagnostic signals include the appearance of the methylene carbon (-S-C H₂-CN) and the nitrile carbon (-C ≡N) in the product spectrum. The nitrile carbon typically resonates in the region of 115-120 ppm.[2] The carbons of the 4-fluorophenyl ring will also exhibit shifts due to the change in the substituent from a thiol to a thioether.
| Compound | Carbon Atom | Chemical Shift (ppm) |
| 4-Fluorothiophenol | Aromatic C-F | ~160-165 |
| Aromatic C-S | ~125-130 | |
| Aromatic C-H | ~115-135 | |
| Chloroacetonitrile | -CH₂- | ~25-30 |
| -C≡N | ~115-120 | |
| This compound | -S-CH₂-CN | ~20-25 |
| -C≡N | ~117 | |
| Aromatic C-F | ~161-164 | |
| Aromatic C-S | ~130-135 | |
| Aromatic C-H | ~116-136 |
Table 2. Comparative ¹³C NMR data for this compound and its precursors.
FTIR Spectroscopy: The Vibrational Signature of Functional Groups
Fourier-Transform Infrared (FTIR) spectroscopy probes the vibrational modes of molecules, providing a unique "fingerprint" for different functional groups. The synthesis of this compound is readily monitored by observing the disappearance of the S-H stretching vibration and the persistence of the C≡N stretch.
The most prominent and diagnostic feature in the FTIR spectrum of both chloroacetonitrile and this compound is the sharp, intense absorption band corresponding to the nitrile (C≡N) stretching vibration, which typically appears around 2250 cm⁻¹.[3][4] For aromatic nitriles, this peak may be at a slightly lower wavenumber due to conjugation.[5] The key change to monitor during the reaction is the disappearance of the weak S-H stretching band from 4-fluorothiophenol, which is typically found around 2550-2600 cm⁻¹.
| Compound | Functional Group | Wavenumber (cm⁻¹) | Intensity |
| 4-Fluorothiophenol | S-H stretch | ~2550-2600 | Weak |
| C-F stretch | ~1200-1250 | Strong | |
| Aromatic C-H | ~3000-3100 | Medium | |
| Chloroacetonitrile | C≡N stretch | ~2250 | Strong |
| C-Cl stretch | ~700-800 | Strong | |
| This compound | C≡N stretch | ~2245 | Strong |
| C-S stretch | ~600-700 | Medium | |
| C-F stretch | ~1200-1250 | Strong | |
| Aromatic C-H | ~3000-3100 | Medium |
Table 3. Key FTIR absorption bands for this compound and its precursors.
Figure 2. Key FTIR transformations during the synthesis.
Mass Spectrometry: Unraveling Molecular Fragmentation
Mass Spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of molecular weight and structural elucidation. The electron ionization (EI) mass spectra of this compound and its precursors exhibit distinct fragmentation patterns.
The molecular ion peak (M⁺) for this compound is expected at m/z 167.[6][7] Key fragmentation pathways for aromatic thioethers often involve cleavage of the C-S bond.[8] Therefore, a prominent fragment ion corresponding to the 4-fluorothiophenyl cation (m/z 128) would be anticipated. Another likely fragmentation is the loss of the cyanomethylene radical (•CH₂CN) to give the 4-fluorophenylthio cation. In fluorinated aromatic compounds, the loss of a fluorine atom or HF can also be observed.[9][10]
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 4-Fluorothiophenol | 128 | 127 (M-H)⁺, 99 (M-CHO)⁺ |
| Chloroacetonitrile | 75/77 (isotope pattern) | 49 (M-CN)⁺, 40 (M-Cl)⁺ |
| This compound | 167 | 128 (M-CH₂CN)⁺, 108 (C₆H₄F)⁺, 95 (C₆H₄)⁺ |
Table 4. Expected mass spectral data for this compound and its precursors.
Figure 3. Plausible fragmentation pathways for this compound.
Experimental Protocols
Synthesis of this compound
This protocol is a representative procedure for the synthesis of this compound.
Materials:
-
4-Fluorothiophenol
-
Chloroacetonitrile
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Brine solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 4-fluorothiophenol (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (1.5 eq).
-
Add chloroacetonitrile (1.1 eq) dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, filter the solid potassium carbonate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in ethyl acetate and wash with water and then with brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the pure this compound.
Spectroscopic Analysis
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.[11][12][13]
FTIR Spectroscopy: FTIR spectra can be obtained using a neat sample on a diamond ATR (Attenuated Total Reflectance) accessory or as a thin film on NaCl plates.[14][15][16]
Mass Spectrometry: Mass spectra are typically acquired using an electron ionization (EI) source at 70 eV. Samples can be introduced via direct insertion probe or through a gas chromatograph (GC-MS).[17][18]
Conclusion
The spectroscopic techniques of NMR, FTIR, and Mass Spectrometry provide a powerful and complementary suite of tools for the unambiguous characterization of this compound and for distinguishing it from its precursors, 4-fluorothiophenol and chloroacetonitrile. By understanding the characteristic chemical shifts, vibrational frequencies, and fragmentation patterns discussed in this guide, researchers can confidently monitor the synthesis, assess the purity, and confirm the identity of this important chemical intermediate. This foundational knowledge is essential for advancing research and development in fields that rely on the precise construction of novel molecular architectures.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. scribd.com [scribd.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. 18527-21-4 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. whitman.edu [whitman.edu]
- 10. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. scs.illinois.edu [scs.illinois.edu]
- 13. kgroup.du.edu [kgroup.du.edu]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Acetonitrile [webbook.nist.gov]
- 17. Determination of pesticide residues in foods by acetonitrile extraction and partitioning with magnesium sulfate: collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Acetonitrile Adducts of Tranexamic Acid as Sensitive Ions for Quantification at Residue Levels in Human Plasma by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
